Product packaging for Calcium pimelate(Cat. No.:CAS No. 19455-79-9)

Calcium pimelate

Cat. No.: B579524
CAS No.: 19455-79-9
M. Wt: 198.231
InChI Key: USYJXNNLQOTDLW-UHFFFAOYSA-L
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Description

Calcium pimelate (CAS 19455-79-9) is the calcium salt of pimelic acid with the molecular formula C7H10CaO4. This compound is recognized in materials science as a highly effective β-nucleating agent for polypropylene (PP), including isotactic polypropylene (iPP) and polypropylene random copolymer (PPR) . When incorporated into polypropylene, this compound induces the formation of the β-crystalline phase, which is a thermodynamically less favored crystal structure that is difficult to obtain without a specialized nucleating agent . The presence of this β-phase is known to significantly improve the toughness and mechanical properties of the polymer, making it a subject of interest for developing advanced polypropylene composites with superior performance . The application of this compound extends beyond standalone use; it is frequently employed to functionalize the surface of other fillers such as montmorillonite (MMT), titanium dioxide (TiO₂), and carbon nanotubes to create supported β-nucleating agents . This application enhances the dispersion of the nucleating agent within the polymer matrix and can further magnify its effect on the polymer's crystallization behavior . Recent research also explores its role in high-density polyethylene (HDPE), where it has been shown to improve the thermal stability of the resulting nanocomposites by increasing the activation energy (Eα) of thermal degradation . The compound can be synthesized via a neutralization reaction between pimelic acid and calcium hydroxide . This product is intended for research and laboratory use only. It is not intended for personal or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10CaO4 B579524 Calcium pimelate CAS No. 19455-79-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYJXNNLQOTDLW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173088
Record name Calcium pimelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19455-79-9
Record name Calcium pimelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium pimelate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM PIMELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG44CCG35F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Calcium Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

Calcium pimelate, the calcium salt of heptanedioic acid, is a fine chemical compound with significant applications in materials science and relevance in biological pathways. This guide provides a comprehensive overview of its identifiers, synthesis protocols, and its role as a nucleating agent and its connection to biotin synthesis, tailored for researchers, scientists, and drug development professionals.

Core Identifiers and Properties

This compound is cataloged across various chemical databases and regulatory systems. A summary of its key identifiers and molecular properties is presented below for easy reference.

Table 1: Chemical Identifiers for this compound

Identifier TypeValueSource
CAS Number 19455-79-9[1][2][3][4]
FDA UNII FG44CCG35F[2][4]
PubChem CID 71587031[4][5]
DSSTox Substance ID DTXSID20173088[1]
Synonyms Heptanedioic acid, calcium salt; Pimelic acid, calcium salt[2][3][6]
InChI Key USYJXNNLQOTDLW-UHFFFAOYSA-L[1][7]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀CaO₄[2][7]
Molecular Weight 198.23 g/mol [1][4][8]
Stereochemistry Achiral[7][8]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each offering distinct advantages depending on the desired purity, particle size, and application. The most common laboratory- and industrial-scale methods are detailed below.

1. Neutralization Reaction

This is a straightforward and cost-effective method for bulk production.[1] It involves the direct reaction of pimelic acid with a calcium base in a suitable solvent, typically an aqueous medium.

  • Reactants : Pimelic acid (HOOC(CH₂)₅COOH) and a calcium base such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃).[1]

  • Procedure :

    • Dissolve pimelic acid in an aqueous solution.

    • Stoichiometrically add calcium hydroxide or calcium carbonate to the solution.[9] The reaction proceeds as a standard acid-base neutralization.

    • The resulting this compound salt precipitates from the solution.

    • The precipitate is then filtered, washed to remove any unreacted starting materials, and dried.

  • Advantages : Simplicity of the process and low cost of equipment.[1]

2. Meta-Decomposition Reaction

This method, also referred to as a double decomposition reaction, offers another route to producing this compound.

  • Reactants : A soluble pimelate salt (e.g., sodium pimelate) and a soluble calcium salt (e.g., calcium chloride).

  • Procedure :

    • Prepare separate aqueous solutions of the soluble pimelate salt and the soluble calcium salt.

    • Mix the two solutions. The less soluble this compound will precipitate out of the solution.

    • The product is collected by filtration, washed with deionized water to remove soluble byproducts (e.g., sodium chloride), and subsequently dried.

  • Note : This method was used to prepare a specific form of this compound (D-CaPi) for studies on polypropylene crystallization.[10]

3. In Situ Synthesis for Polymer Composites

For applications in polymer science, particularly as a nucleating agent, this compound can be synthesized in situ during the polymer extrusion process. This technique ensures a high degree of dispersion of the nucleating agent within the polymer matrix.

  • Reactants : Pimelic acid and calcium stearate (CaSt).[11]

  • Procedure :

    • The reaction precursors, pimelic acid and calcium stearate, are added directly into the extruder along with the isotactic polypropylene (iPP) pellets.[11]

    • The high temperature and shear forces within the extruder facilitate the reaction between the precursors, forming finely dispersed this compound particles directly within the molten polymer matrix.[11]

  • Advantages : This method produces self-dispersed this compound particles that are uniformly distributed, significantly enhancing the nucleation effect in the polymer.[11]

G cluster_0 Synthesis Methods for this compound N Neutralization Reaction CaPim This compound (Product) N->CaPim M Meta-Decomposition M->CaPim I In Situ Synthesis (in Polymer Extruder) I->CaPim dispersed in iPP PA Pimelic Acid PA->N PA->I CaOH2 Calcium Hydroxide / Calcium Carbonate CaOH2->N NaPim Soluble Pimelate Salt (e.g., Sodium Pimelate) NaPim->M CaCl2 Soluble Calcium Salt (e.g., Calcium Chloride) CaCl2->M CaSt Calcium Stearate CaSt->I iPP Isotactic Polypropylene (iPP) iPP->I G cluster_pathway Simplified Biotin Synthesis Pathway (B. subtilis) FAS Fatty Acid Synthesis Pathway Pim_Acid Pimelic Acid (Free Acid) FAS->Pim_Acid produces Pim_CoA Pimeloyl-CoA (Activated Form) Pim_Acid->Pim_CoA activated by BioW Ring_Syn Biotin Ring Assembly Pim_CoA->Ring_Syn condenses with Alanine Biotin Biotin (Vitamin B7) Ring_Syn->Biotin

References

An In-depth Technical Guide to the Synthesis of Heptanedioic Acid, Calcium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Heptanedioic acid, calcium salt, also known as calcium pimelate, is a significant compound, primarily utilized as a nucleating agent in the polymer industry to enhance the crystallization behavior and mechanical properties of materials like polypropylene. This technical guide provides a comprehensive overview of the primary synthesis methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and material science.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into three main routes: neutralization, meta-decomposition, and in-situ synthesis. Each method offers distinct advantages concerning reaction conditions, product characteristics, and suitability for specific applications.

Neutralization Reaction

The most straightforward and common approach to synthesizing this compound is through a direct neutralization reaction between pimelic acid (heptanedioic acid) and a calcium base. This method is favored for its simplicity and the use of readily available and cost-effective reagents, making it suitable for bulk production.[1]

Experimental Protocol:

  • Reactants: Pimelic acid, Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃).

  • Solvent: Typically an aqueous medium.[1]

  • Procedure:

    • Dissolve a stoichiometric amount of pimelic acid in deionized water.

    • Slowly add a molar equivalent of calcium hydroxide or calcium carbonate to the pimelic acid solution under constant stirring.

    • For an optimized reaction, heat the mixture to a temperature range of 80-100°C.[1]

    • Maintain the reaction at this temperature for 4 to 6 hours with continuous agitation to ensure complete reaction.[1]

    • The resulting this compound precipitate is then collected by filtration.

    • Wash the precipitate multiple times with deionized water to remove any unreacted starting materials and soluble impurities.

    • Dry the final product in an oven at a controlled temperature to obtain a fine white powder.

Meta-Decomposition (Double Displacement) Reaction

This method involves a double displacement reaction, typically between a soluble pimelate salt and a soluble calcium salt. This route can offer better control over the particle size and morphology of the final product.

Experimental Protocol:

  • Reactants: Sodium Pimelate and Calcium Chloride (CaCl₂).

  • Intermediate Step: Sodium pimelate is first prepared by reacting pimelic acid with sodium bicarbonate.[2]

  • Procedure:

    • Prepare an aqueous solution of sodium pimelate by reacting pimelic acid with sodium bicarbonate.

    • In a separate vessel, prepare an aqueous solution of calcium chloride.

    • Slowly add the calcium chloride solution to the sodium pimelate solution under vigorous stirring.

    • A precipitate of this compound will form immediately.

    • Continue stirring for a set period to ensure complete precipitation.

    • Collect the precipitate by filtration.

    • Thoroughly wash the product with deionized water to remove the sodium chloride byproduct.

    • Dry the purified this compound.

In-situ Synthesis and Physical Compounding

For applications in polymer science, this compound can be generated in situ during the polymer extrusion process. This method ensures excellent dispersion of the nucleating agent within the polymer matrix.[3]

Experimental Protocol (In-situ within Polypropylene):

  • Reactants: Pimelic acid and Calcium Stearate (Ca(C₁₈H₃₅O₂)₂).

  • Matrix: Isotactic polypropylene (iPP) pellets.

  • Procedure:

    • Dry-blend the isotactic polypropylene pellets with the desired weight percentages of pimelic acid and calcium stearate.

    • Feed the mixture into a twin-screw extruder.

    • The high temperature and shear forces within the extruder facilitate the reaction between pimelic acid and calcium stearate, forming finely dispersed this compound directly within the molten polymer.[3]

    • The resulting polymer compound is then extruded and pelletized.

Quantitative Data Summary

The efficiency and characteristics of the synthesized this compound can vary significantly with the chosen method. The following table summarizes key quantitative data associated with different synthesis approaches.

Synthesis MethodKey ReactantsTypical YieldPurityParticle Size (μm)Specific Surface Area (m²/g)β-Nucleation Efficiency (%)
NeutralizationPimelic Acid, Calcium Hydroxide/Carbonate78%--12-15-
Meta-DecompositionSodium Pimelate, Calcium Chloride--0.63 ± 0.01--
In-situ SynthesisPimelic Acid, Calcium Stearate----up to 84.5
MechanochemicalPimelic Acid, Calcium Source (milled)---Higher than other routes~89.0

Data sourced from multiple studies; direct comparability may vary based on specific experimental conditions.[1][4]

Visualizing Synthesis and Application Workflows

To further elucidate the processes involved, the following diagrams illustrate the logical workflows for the synthesis of this compound and its application in polymer crystallization.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product Pimelic_Acid Pimelic Acid Reaction Reaction in Aqueous Medium (80-100°C, 4-6h) Pimelic_Acid->Reaction Calcium_Source Calcium Source (e.g., Ca(OH)₂, CaCO₃) Calcium_Source->Reaction Filtration Filtration Reaction->Filtration Precipitate Formation Washing Washing with Deionized Water Filtration->Washing Drying Drying Washing->Drying Ca_Pimelate This compound Powder Drying->Ca_Pimelate

Fig. 1: General workflow for the neutralization synthesis of this compound.

PolymerApplicationWorkflow cluster_inputs Inputs for Compounding cluster_processing Melt Processing cluster_output Resulting Material Polymer Polypropylene (iPP) Pellets Melt_Blending Melt Blending (Extrusion) Polymer->Melt_Blending Ca_Pimelate This compound (Nucleating Agent) Ca_Pimelate->Melt_Blending Crystallization Controlled Cooling Melt_Blending->Crystallization Homogeneous Dispersion Enhanced_Polymer Polypropylene with Enhanced β-Crystalline Phase Crystallization->Enhanced_Polymer Induces β-Crystal Formation

Fig. 2: Application workflow of this compound as a β-nucleating agent in polypropylene.

References

The Pivotal Role of Pimelic Acid Derivatives in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (Vitamin B7) is an essential cofactor for a range of metabolic enzymes critical to carboxylation, decarboxylation, and transcarboxylation reactions.[1] While mammals obtain biotin from their diet, many bacteria, plants, and fungi synthesize it de novo, making the biotin biosynthetic pathway a compelling target for the development of novel antimicrobial and herbicidal agents.[2][3] A crucial and historically enigmatic aspect of this pathway is the synthesis of pimelic acid, a seven-carbon dicarboxylic acid that provides the majority of the carbon atoms for the biotin molecule.[2][3][4] This technical guide provides an in-depth exploration of the discovery and characterization of pimelic acid derivatives as key intermediates in biotin synthesis. It details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and visualizes the core pathways to serve as a comprehensive resource for researchers in the field.

The Biotin Biosynthetic Pathway: An Overview

The synthesis of biotin is a multi-step enzymatic process that can be broadly divided into two major stages:

  • Early Stage: Synthesis of the Pimeloyl Moiety: This stage involves the formation of a pimelic acid derivative, typically as a thioester of either coenzyme A (CoA) or acyl carrier protein (ACP).[5][6] The enzymatic strategies for pimelate synthesis exhibit remarkable diversity across different organisms.[2][3]

  • Late Stage: Assembly of the Fused Rings: This highly conserved part of the pathway utilizes the pimeloyl thioester and other precursors to construct the characteristic bicyclic ring structure of biotin.[2]

This guide focuses on the pivotal enzymes and intermediates involved in the conversion of pimelic acid derivatives into biotin.

Enzymatic Synthesis of Biotin from Pimeloyl Thioesters

The late stage of biotin synthesis involves a conserved set of four key enzymes: BioF, BioA, BioD, and BioB. These enzymes work in a sequential manner to build the biotin molecule from a pimeloyl thioester.

BioF: 7-keto-8-aminopelargonic acid (KAPA) Synthase

The first committed step in the late stage of biotin synthesis is catalyzed by BioF, a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7][8] BioF mediates the decarboxylative condensation of a pimeloyl thioester (either pimeloyl-ACP or pimeloyl-CoA) with L-alanine to produce 7-keto-8-aminopelargonic acid (KAPA), also known as 8-amino-7-oxononanoate.[5][7][8]

BioA: 7,8-diaminopelargonic acid (DAPA) Synthase

The subsequent step is the transamination of KAPA to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by BioA, which uniquely utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[5]

BioD: Dethiobiotin Synthetase

BioD catalyzes the ATP-dependent formation of the ureido ring of dethiobiotin (DTB) from DAPA and bicarbonate (CO2).[9][10][11] This mechanistically unusual reaction involves the formation of a carbamate intermediate.[9][11]

BioB: Biotin Synthase

The final step in the pathway is the insertion of a sulfur atom into dethiobiotin to form biotin. This remarkable reaction is catalyzed by BioB, a member of the radical SAM superfamily of enzymes that contains iron-sulfur clusters.[12][13]

Quantitative Data on Biotin Synthesis Enzymes

The following tables summarize key kinetic parameters for the enzymes involved in the conversion of pimelic acid derivatives to biotin. This data is essential for understanding the efficiency and regulation of the pathway.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/mg/min)Reference
BioA Escherichia coli7-keto-8-aminopelargonic acid1.20.16[2][5]
S-adenosyl-L-methionine200[2][5]
Pyridoxal 5'-phosphate32[2][5]
Pyridoxamine 5'-phosphate21[2][5]

Table 1: Kinetic Parameters for BioA (DAPA Synthase).

EnzymeOrganismLigandK_D_ (µM)Reference
BioD Mycobacterium tuberculosisCTP17.2 or 160[4]
ATP331 or 75[4]

Table 2: Dissociation Constants for M. tuberculosis BioD (Dethiobiotin Synthetase).

Experimental Protocols

Detailed methodologies for the in vitro characterization of the key enzymes in the biotin synthesis pathway are provided below. These protocols are foundational for inhibitor screening and mechanistic studies.

In Vitro Assay for BioH (Pimeloyl-ACP Methyl Ester Hydrolase)

This assay measures the esterase activity of BioH on its substrate, pimeloyl-ACP methyl ester.

Materials:

  • Purified BioH enzyme

  • Purified Acyl Carrier Protein (ACP)

  • Pimeloyl-ACP methyl ester

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 5% glycerol

  • Quenching solution (e.g., acidic urea)

  • Apparatus for polyacrylamide gel electrophoresis (PAGE)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and 50 µM pimeloyl-ACP methyl ester.

  • Pre-incubate the reaction mixture at 37°C for 1 minute.

  • Initiate the reaction by adding a series of dilutions of BioH (e.g., 0.3–25 nM).

  • Incubate at 37°C for 2 minutes.

  • Stop the reaction by adding a quenching solution.

  • Analyze the hydrolysis of the acyl-ACP substrate by conformational analysis using polyacrylamide gel electrophoresis (PAGE) in the presence of 2.5 M urea.

In Vitro Assay for BioF (KAPA Synthase)

This assay quantifies the production of KAPA from pimeloyl-CoA and L-alanine.

Materials:

  • Purified BioF enzyme

  • Pimeloyl-CoA

  • L-Alanine

  • Reaction Buffer (e.g., as described for the specific organism of interest)

  • Acidic stop solution (e.g., HCl)

  • HPLC system with a suitable column (e.g., Supelco Supelcosyl LC-SAX1)

Procedure:

  • Prepare the reaction mixture containing 5 mM L-Ala, 1 mM pimeloyl-CoA, and the purified BioF enzyme (e.g., 0.4 mg/mL) in the appropriate reaction buffer.

  • Incubate the reaction at 30°C.

  • At various time points (e.g., 0, 30, and 120 minutes), take aliquots of the reaction mixture.

  • Stop the reaction by acidification with HCl.

  • Analyze the formation of KAPA by HPLC, comparing the retention time to an authentic KAPA standard.[14]

Continuous Fluorescence Displacement Assay for BioA (DAPA Synthase)

This is a coupled assay that continuously monitors BioA activity through the subsequent actions of BioD and a fluorescent dethiobiotin probe.

Materials:

  • Purified BioA enzyme

  • Purified BioD enzyme

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl-L-methionine (SAM)

  • ATP

  • Streptavidin

  • A fluorescent dethiobiotin probe

  • Reaction Buffer

Procedure:

  • The assay relies on a coupled reaction where BioA converts KAPA to DAPA.

  • BioD then irreversibly converts DAPA to dethiobiotin in the presence of ATP.

  • The produced dethiobiotin displaces a fluorescent dethiobiotin probe from streptavidin, leading to an increase in fluorescence.

  • The rate of fluorescence increase is proportional to the activity of BioA.

  • Set up the reaction mixture containing all components except the initiating substrate (KAPA or SAM).

  • Initiate the reaction by adding the final substrate and monitor the increase in fluorescence over time in a plate reader.

In Vitro Assay for BioB (Biotin Synthase)

This assay measures the conversion of dethiobiotin to biotin and must be performed under strict anaerobic conditions.

Materials:

  • Purified BioB enzyme

  • Dethiobiotin

  • S-adenosyl-L-methionine (SAM)

  • An auxiliary protein reducing system (e.g., Flavodoxin, Ferredoxin:NADP+ oxidoreductase, and NADPH)

  • Anaerobic chamber

  • Method for biotin detection (e.g., HPLC, mass spectrometry, or microbiological assay)

Procedure:

  • All steps must be carried out in an anaerobic chamber (<0.1 ppm O2).

  • Prepare a reaction mixture consisting of the purified BioB enzyme, the auxiliary reducing system components, dethiobiotin, and SAM in an appropriate buffer.

  • Incubate the reaction at a suitable temperature (e.g., 25°C).

  • Stop the reaction at various time points.

  • Detect the formation of biotin using a sensitive and specific method such as HPLC coupled with mass spectrometry or a microbiological assay using a biotin-auxotrophic strain of E. coli.[12]

Visualizing the Biotin Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Biotin_Synthesis_Pathway Pimeloyl_Thioester Pimeloyl-ACP/ Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_Thioester->KAPA L-Ala DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA SAM (amino donor) DTB Dethiobiotin (DTB) DAPA->DTB ATP, CO2 Biotin Biotin DTB->Biotin SAM (radical) Sulfur Source BioF BioF BioF->Pimeloyl_Thioester BioA BioA BioA->KAPA BioD BioD BioD->DAPA BioB BioB BioB->DTB L_Ala L-Alanine SAM_donor SAM (amino donor) ATP_CO2 ATP, CO2 SAM_radical SAM (radical) Sulfur_Source Sulfur Source

Figure 1: The late-stage enzymatic pathway of biotin synthesis from a pimeloyl thioester.

BioH_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Pimeloyl-ACP-Me) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Enzyme Add BioH dilutions Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C for 2 min Add_Enzyme->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by Urea-PAGE Quench->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro BioH esterase activity assay.

BioB_Assay_Workflow Start Start (Anaerobic Chamber) Prepare_Mixture Prepare Reaction Mixture (BioB, Reducing System, DTB, SAM) Start->Prepare_Mixture Incubate Incubate at 25°C Prepare_Mixture->Incubate Stop_Reaction Stop Reaction at Time Points Incubate->Stop_Reaction Detect_Biotin Detect Biotin (HPLC, MS, or Bioassay) Stop_Reaction->Detect_Biotin End End Detect_Biotin->End

Figure 3: Workflow for the anaerobic in vitro BioB (biotin synthase) assay.

Conclusion

The elucidation of the role of pimelic acid derivatives in biotin synthesis has been a significant advancement in our understanding of this essential metabolic pathway. The enzymes that convert these derivatives into the final biotin product represent validated and promising targets for the development of new therapeutics and herbicides. This technical guide provides a centralized resource of the core biochemical knowledge, quantitative data, and experimental methodologies to aid researchers in their efforts to further explore and exploit this critical pathway. The detailed protocols and visual representations of the pathways are intended to facilitate the design of new experiments and accelerate the discovery of novel inhibitors.

References

The Elusive Solubility of Calcium Pimelate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This technical guide addresses the solubility of calcium pimelate, a topic of interest for researchers, scientists, and professionals in drug development. Despite its applications, particularly as a nucleating agent in polymers, publicly available quantitative data on its solubility in aqueous and organic solvents is notably scarce. This document summarizes the available information, provides context based on related compounds, and outlines experimental protocols for determining its solubility.

Understanding this compound

This compound is the calcium salt of pimelic acid, a seven-carbon dicarboxylic acid. Its chemical structure consists of a calcium cation (Ca²⁺) ionically bonded to two pimelate anions. This structure plays a significant role in its physical and chemical properties, including its solubility.

Aqueous Solubility: An Indirect Assessment

The solubility of calcium salts of dicarboxylic acids is influenced by the pH of the solution. As pimelic acid is a weak acid, the pimelate anion can be protonated in acidic conditions. This equilibrium shift, in accordance with Le Châtelier's principle, would be expected to increase the solubility of this compound in acidic solutions. Conversely, in neutral to alkaline solutions, the pimelate anion will be the predominant species, leading to a lower solubility. This behavior is common for salts of weak acids.[2]

Solubility in Organic Solvents: An Unexplored Frontier

There is a significant lack of information regarding the solubility of this compound in organic solvents. Generally, the solubility of ionic compounds like this compound in organic solvents is low, especially in non-polar solvents. The significant difference in polarity between the ionic salt and non-polar organic solvents results in weak solute-solvent interactions, making dissolution energetically unfavorable.

For polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., ethanol, methanol), some degree of solubility might be expected, but without experimental data, this remains speculative. The solubility would depend on the specific interactions between the calcium and pimelate ions and the solvent molecules.

Quantitative Solubility Data Summary

As highlighted, specific quantitative solubility data for this compound is not available in the reviewed literature. The following table summarizes this current lack of data.

Solvent SystemTemperature (°C)pHSolubility ( g/100 mL)Source
WaterNot ReportedNot ReportedNot Reported-
Organic SolventsNot ReportedNot ReportedNot Reported-

Table 1: Summary of Available Quantitative Solubility Data for this compound.

Experimental Protocol for Solubility Determination

For researchers aiming to determine the solubility of this compound, a standard experimental protocol for sparingly soluble salts can be employed. The following provides a general methodology.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Constant temperature bath or shaker with temperature control

  • Filtration apparatus (e.g., syringe filters with appropriate pore size, vacuum filtration)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification of calcium or pimelate (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium, or High-Performance Liquid Chromatography (HPLC) for pimelate).

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the container in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is a critical step to avoid including any solid particles in the analysis. Filtration using a syringe filter or vacuum filtration with a fine-pore filter paper is recommended. The filtration should be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

  • Quantification: Accurately dilute the saturated filtrate with the appropriate solvent. Analyze the concentration of calcium or pimelate in the diluted solution using a calibrated analytical method (e.g., AAS, ICP-OES, or HPLC).

  • Calculation: Calculate the solubility of this compound from the measured concentration of the ion, taking into account the stoichiometry of the salt and any dilutions performed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a sparingly soluble salt like this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature for a sufficient time add_excess->agitate Ensure saturation filter Filter the saturated solution at constant temperature agitate->filter Reach equilibrium dilute Dilute the filtrate filter->dilute Obtain clear filtrate quantify Quantify Ca²⁺ or Pimelate (e.g., AAS, ICP, HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate Determine concentration end End calculate->end

Caption: General workflow for the experimental determination of solubility.

Conclusion and Future Directions

While direct quantitative data on the solubility of this compound remains elusive, this guide provides a framework for understanding its likely behavior and for conducting experimental determinations. The synthesis of this compound in aqueous media suggests it is sparingly soluble in water, with its solubility expected to be pH-dependent. Its solubility in organic solvents is likely low but remains to be experimentally verified.

For researchers and drug development professionals, the lack of data presents an opportunity. Systematic studies to determine the solubility of this compound in various aqueous and organic solvents, and as a function of temperature and pH, would be a valuable contribution to the scientific literature and would aid in its application and formulation. The experimental protocol outlined in this guide provides a starting point for such investigations.

References

The Thermal Degradation Profile of Calcium Pimelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal degradation profile of calcium pimelate. While specific experimental data for pure this compound is not extensively available in peer-reviewed literature, this document extrapolates a detailed profile based on systematic studies of homologous calcium dicarboxylates. The information presented herein is intended to guide researchers in predicting its thermal behavior, designing relevant experiments, and understanding its stability in various applications.

Executive Summary

This compound, the calcium salt of heptanedioic acid, is a dicarboxylate salt with applications as a nucleating agent in polymers. Its thermal stability is a critical parameter for these applications and for its potential use in other thermally processed systems. This guide outlines the anticipated multi-stage thermal decomposition of this compound, which is expected to begin with dehydration, followed by the decomposition of the anhydrous salt to form calcium carbonate and cyclohexanone, and culminating in the decomposition of calcium carbonate to calcium oxide at higher temperatures.

Predicted Thermal Degradation Data

The following table summarizes the predicted quantitative data for the thermal degradation of this compound, based on trends observed for a homologous series of calcium carboxylates.[1] The decomposition of this compound (C7) is expected to fall between that of calcium caproate (C6) and calcium caprylate (C8).[1]

ParameterPredicted Value (°C)Expected Mass Loss (%)Description
Dehydration Onset (T₁)~115 - 125 °CVaries with hydrationLoss of water of crystallization. Many synthesized calcium carboxylates exist as monohydrates.[1]
Decomposition Onset (T₂)~230 - 245 °C~49.5%Onset of the primary decomposition of the anhydrous salt to form calcium carbonate (CaCO₃) and cyclohexanone (C₆H₁₀O). This temperature decreases as the carbon chain length increases.[1]
CaCO₃ Decomposition Onset> 600 °C~22.2% (of original)Decomposition of the intermediate calcium carbonate to calcium oxide (CaO) and carbon dioxide (CO₂).[2][3]
Final Residue> 850 °C~28.3% (as CaO)The final stable solid product is calcium oxide.

Note: These values are estimations and should be confirmed by experimental analysis. The mass loss percentages are calculated based on the theoretical decomposition of anhydrous this compound (C₇H₁₀O₄Ca) to CaCO₃ and then to CaO.

Predicted Thermal Degradation Pathway

The thermal decomposition of this compound is anticipated to proceed through a series of distinct steps. Initially, any bound water is lost. The anhydrous salt then undergoes intramolecular cyclization and decarboxylation to yield a cyclic ketone and calcium carbonate. This is a known reaction for the pyrolysis of calcium salts of dicarboxylic acids, such as the formation of cyclopentanone from calcium adipate.[4][5] The resulting calcium carbonate subsequently decomposes at a much higher temperature.

G Predicted Thermal Degradation Pathway of this compound A This compound Hydrate Ca(OOC(CH₂)₅COO)·nH₂O B Anhydrous this compound Ca(OOC(CH₂)₅COO) A->B ~115-125°C (-nH₂O) C Cyclohexanone (volatile) C₆H₁₀O B->C ~230-245°C (Decomposition) D Calcium Carbonate CaCO₃ B->D ~230-245°C (Decomposition) E Carbon Dioxide (gas) CO₂ D->E >600°C (Decomposition) F Calcium Oxide CaO (Final Residue) D->F >600°C (Decomposition)

Caption: Predicted multi-step degradation of this compound.

Experimental Protocols

To experimentally determine the thermal degradation profile of this compound, a combination of thermoanalytical techniques is required.

Synthesis of this compound

This compound can be synthesized via a neutralization reaction.

  • Dissolution: Dissolve pimelic acid in deionized water.

  • Reaction: Add a stoichiometric amount of calcium hydroxide (as an aqueous suspension) to the pimelic acid solution.

  • Stirring: Maintain the reacting mixture at a controlled temperature (e.g., 40°C) under constant stirring for an extended period (e.g., 24 hours) to ensure complete reaction.

  • Isolation: Collect the resulting white precipitate by filtration.

  • Purification: Wash the product with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6][7]

  • Instrument: Utilize a high-precision thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min).[1]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions and decomposition.

  • Instrument: Use a differential scanning calorimeter.

  • Sample Preparation: Seal a small, accurately weighed sample (e.g., 2-5 mg) of this compound in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate.

  • Temperature Program: Subject the sample and reference to the same temperature program as in the TGA analysis (e.g., heating at 10 °C/min).

  • Data Analysis: The resulting DSC curve will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an endothermic process.[1]

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • TGA-MS/FTIR Setup: The outlet of the TGA furnace is connected to the inlet of the MS or the gas cell of the FTIR via a heated transfer line to prevent condensation of the evolved gases.

  • Analysis: As the sample is heated in the TGA, the evolved gases are continuously analyzed.

  • Data Interpretation: The MS will provide mass-to-charge ratio information, and the FTIR will provide vibrational spectra of the gaseous products, allowing for the identification of molecules such as water (H₂O), cyclohexanone (C₆H₁₀O), and carbon dioxide (CO₂).

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Identification cluster_3 Data Interpretation A Synthesis of This compound B Drying and Characterization (XRD, FTIR) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Evolved Gas Analysis (TGA-MS/FTIR) C->E F Solid Residue Analysis (XRD) C->F G Determine Decomposition Temperatures & Mass Loss C->G H Identify Thermal Events (Endo/Exothermic) D->H I Identify Gaseous and Solid Products E->I F->I J Construct Degradation Profile & Kinetic Analysis G->J H->J I->J

Caption: Workflow for determining the thermal degradation profile.

Conclusion

The thermal degradation of this compound is predicted to be a well-defined, multi-step process. Based on data from homologous calcium dicarboxylates, it is expected to exhibit initial dehydration around 115-125°C, followed by decomposition to calcium carbonate and cyclohexanone starting at approximately 230-245°C.[1] The final decomposition of calcium carbonate to calcium oxide occurs at temperatures exceeding 600°C.[2][3] For drug development professionals and material scientists, this profile indicates that this compound is stable at typical pharmaceutical processing temperatures but will decompose at temperatures used for polymer melt processing, where its role as a nucleating agent is relevant. The experimental protocols outlined in this guide provide a robust framework for the empirical validation and detailed kinetic analysis of its thermal behavior.

References

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of Calcium Dicarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide offering an in-depth exploration of the polymorphic nature of calcium dicarboxylates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core principles of polymorphism in calcium salts of oxalic, malonic, succinic, and tartaric acids, presenting a wealth of quantitative data, detailed experimental protocols, and visual workflows to illuminate this complex field.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety. This guide provides a foundational understanding of these phenomena as they pertain to calcium dicarboxylates, a class of compounds frequently encountered in pharmaceutical formulations and pathological calcifications.

Crystallographic and Physicochemical Properties of Calcium Dicarboxylate Polymorphs

A systematic review of the known polymorphs of calcium oxalate, malonate, succinate, and tartrate is presented below, with quantitative data summarized for ease of comparison.

Calcium Oxalate

Calcium oxalate is the most extensively studied of the calcium dicarboxylates and is known to exist in three hydrated polymorphic forms: the thermodynamically stable monohydrate (COM), a metastable dihydrate (COD), and a highly unstable trihydrate (COT).[1][2]

Table 1: Crystallographic Data of Calcium Oxalate Polymorphs

PolymorphFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Monohydrate (Whewellite)CaC₂O₄·H₂OMonoclinicP2₁/c6.29014.5839.97990107.0590[3]
Dihydrate (Weddellite)CaC₂O₄·2H₂OTetragonalI4/m12.3712.377.357909090[3]
Trihydrate (Caoxite)CaC₂O₄·3H₂OTriclinic7.1458.6006.099112.30108.8789.92[4][5][6]

Table 2: Solubility and Thermodynamic Properties of Calcium Oxalate Polymorphs

PolymorphSolubility in Water ( g/100 mL)Ksp (at 25 °C)Enthalpy of Dissolution (ΔH_diss) (kJ/mol)Enthalpy of Formation (ΔH_f°) (kJ/mol)Ref.
Monohydrate (COM)7.36 x 10⁻⁴ (at 25 °C)2.3 x 10⁻⁹21.1-[7][8][9]
Dihydrate (COD)Higher than COM-20.8-1984[1][8]
Trihydrate (COT)Most soluble-31.7-2296[8][10]
Calcium Malonate

Calcium malonate is known to exist in at least two polymorphic forms of its dihydrate.[11]

Table 3: Crystallographic Data of Calcium Malonate Dihydrate Polymorphs

PolymorphFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Phase 1Ca(C₃H₂O₄)·2H₂OMonoclinicP2₁/c8.77677.75409.8836106.406[11]
Phase 2Ca(C₃H₂O₄)·2H₂OMonoclinicC2/m----[11]
Calcium Succinate

The polymorphism of calcium succinate is less well-documented. However, evidence suggests the existence of at least a trihydrate form.[12][13] Further research is needed to fully characterize its polymorphic landscape.

Table 4: Physicochemical Properties of Calcium Succinate

PropertyValueRef.
FormulaC₄H₄CaO₄ (anhydrous)[13]
Molar Mass156.15 g/mol (anhydrous)[13]
Solubility in WaterSlightly soluble[13]
Known HydrateTrihydrate[13]
Calcium Tartrate

Calcium tartrate, a byproduct of the wine industry, commonly crystallizes as a tetrahydrate.[14][15] Different crystal structures for the d- or l-isomers (rhombic) and the dl-racemic mixture (triclinic) have been reported.[14]

Table 5: Crystallographic and Solubility Data of Calcium Tartrate

PropertyValueRef.
FormulaCaC₄H₄O₆·4H₂O (tetrahydrate)[14]
Molar Mass260.21 g/mol (tetrahydrate)[14]
Crystal System (l-tartrate)Orthorhombic[16]
Unit Cell Parameters (l-tartrate)a=9.4590 Å, b=6.4640 Å, c=5.3960 Å[16]
Solubility in Water0.037 g/100 mL (0 °C), 0.2 g/100 mL (85 °C)[14]

Experimental Protocols for Polymorph Synthesis and Characterization

The ability to selectively crystallize a desired polymorph is crucial. This section details common experimental methodologies for the synthesis and characterization of calcium dicarboxylate polymorphs.

Synthesis of Calcium Oxalate Polymorphs
  • Calcium Oxalate Monohydrate (COM):

    • Method: Solution Precipitation.

    • Procedure: Mix equal volumes of 10 mM calcium chloride (CaCl₂) and 10 mM sodium oxalate (Na₂C₂O₄) solutions at a controlled rate (e.g., 1 mL/min) with continuous stirring for an extended period (e.g., one week) at room temperature. The resulting crystals are collected by filtration, washed (e.g., with methanol), and dried.[6]

  • Calcium Oxalate Dihydrate (COD):

    • Method: Complex Precipitation.

    • Procedure: Utilize a complexing agent, such as nitrilotriacetic acid (NTA), with potassium oxalate and calcium chloride as reactants. The initial reactant concentrations, pH, and dispersion media can be varied to control the morphology and size of the resulting nanoparticles.[17]

  • Calcium Oxalate Trihydrate (COT):

    • Method: Slow Hydrolysis.

    • Procedure: React an aqueous solution of diethyl oxalate (e.g., 3% by volume) with calcite (CaCO₃) crystals. The slow hydrolysis of diethyl oxalate to oxalic acid, which then reacts with calcite, promotes the formation of COT crystals over several days at room temperature in a sealed container.[18]

Synthesis of Calcium Tartrate Crystals
  • Method: Single Diffusion Gel Technique.

  • Procedure: Prepare a silica gel by mixing solutions of tartaric acid and sodium metasilicate. After the gel sets, an aqueous solution of a calcium salt (e.g., calcium chloride) is carefully layered on top. Crystals of calcium tartrate will grow within the gel matrix over time. The pH of the gel, concentration of reactants, and gel aging time are critical parameters to control crystal growth and morphology.

Characterization of Polymorphs

A multi-technique approach is essential for the unambiguous identification and characterization of polymorphs.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph exhibits a unique diffraction pattern, acting as a "fingerprint". The analysis is typically performed on a powdered sample, and the resulting diffractogram is compared to reference patterns.[16][19][20]

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in a material as a function of temperature. Different polymorphs will have distinct melting points and may exhibit solid-solid transitions that can be detected by DSC. A typical DSC experiment involves heating a small sample (around 1 mg) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[21][22][23]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is particularly useful for characterizing hydrated polymorphs by quantifying the loss of water upon heating. A typical TGA experiment involves heating a sample (e.g., 10 mg) at a specific rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[7][11][24]

  • Spectroscopy (FTIR and Raman):

    • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonding and molecular structure within the crystal lattice. Different polymorphs can often be distinguished by subtle differences in their vibrational spectra.[1][25]

Logical and Experimental Workflows

The study and control of polymorphism involve a logical sequence of steps, from initial screening to detailed characterization and stability assessment.

Polymorph_Screening_and_Characterization cluster_Screening Polymorph Screening cluster_Analysis Initial Analysis cluster_Characterization Detailed Characterization cluster_Selection Lead Form Selection Start Start: API Synthesis Screening_Methods Crystallization from various solvents (Evaporation, Cooling, Anti-solvent) Start->Screening_Methods Slurry_Conversion Slurry conversion in different solvents Start->Slurry_Conversion PXRD_Screen Powder X-ray Diffraction (PXRD) Screening_Methods->PXRD_Screen Slurry_Conversion->PXRD_Screen Thermal_Screen DSC / TGA PXRD_Screen->Thermal_Screen Spectro_Screen FTIR / Raman PXRD_Screen->Spectro_Screen Identify_Polymorphs Identify Unique Polymorphs Thermal_Screen->Identify_Polymorphs Spectro_Screen->Identify_Polymorphs Single_Crystal_XRD Single Crystal XRD Identify_Polymorphs->Single_Crystal_XRD Solubility_Studies Solubility Measurement Identify_Polymorphs->Solubility_Studies Stability_Studies Thermodynamic Stability Assessment Identify_Polymorphs->Stability_Studies Select_Lead Select Lead Polymorph Single_Crystal_XRD->Select_Lead Solubility_Studies->Select_Lead Stability_Studies->Select_Lead

Figure 1: Polymorph Screening and Characterization Workflow.

The diagram above illustrates a typical workflow for the screening and characterization of polymorphs. The process begins with various crystallization experiments to generate different solid forms. These are then analyzed using techniques like PXRD, DSC, TGA, and vibrational spectroscopy to identify unique polymorphs. Promising candidates undergo more detailed characterization, including single-crystal XRD for structure determination, solubility studies, and thermodynamic stability assessment, to inform the selection of the optimal solid form for development.

Crystallization_Factors cluster_Solvent Solvent System cluster_Process Process Parameters cluster_Impurities Additives/Impurities Factors Factors Influencing Polymorphism Solvent_Type Solvent Polarity Factors->Solvent_Type Solvent_Viscosity Viscosity Factors->Solvent_Viscosity Temperature Temperature Factors->Temperature Cooling_Rate Cooling Rate Factors->Cooling_Rate Supersaturation Supersaturation Factors->Supersaturation pH pH Factors->pH Stirring Agitation Factors->Stirring Inhibitors Inhibitors Factors->Inhibitors Promoters Promoters Factors->Promoters Polymorph_Outcome Polymorphic Outcome (Form A, Form B, etc.) Solvent_Type->Polymorph_Outcome Solvent_Viscosity->Polymorph_Outcome Temperature->Polymorph_Outcome Cooling_Rate->Polymorph_Outcome Supersaturation->Polymorph_Outcome pH->Polymorph_Outcome Stirring->Polymorph_Outcome Inhibitors->Polymorph_Outcome Promoters->Polymorph_Outcome

Figure 2: Factors Influencing Polymorphic Outcome.

The formation of a specific polymorph is a kinetically and thermodynamically controlled process influenced by a multitude of factors. As depicted in the diagram, these include the choice of solvent, process parameters such as temperature, cooling rate, and supersaturation, and the presence of impurities or additives that can act as inhibitors or promoters of the crystallization of a particular form. A thorough understanding and control of these variables are paramount for the reproducible manufacturing of the desired polymorph.

This technical guide serves as a valuable resource for scientists and researchers, providing a consolidated overview of the polymorphism of calcium dicarboxylates and a practical framework for their investigation and control. The presented data and methodologies are intended to support the development of robust and reliable pharmaceutical products.

References

The Pivotal Role of Pimelate in Bacterial Fatty Acid Synthesis: A Gateway to Biotin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimelate, a seven-carbon dicarboxylic acid, occupies a unique and critical intersection between fatty acid synthesis and the production of biotin (Vitamin B7), an essential cofactor for all domains of life. In bacteria, the synthesis of pimelate is not a standalone pathway but rather a remarkable example of metabolic hijacking, where the cellular machinery for building fatty acids is repurposed to produce this vital precursor. Understanding the diverse and intricate mechanisms of pimelate synthesis offers significant opportunities for the development of novel antimicrobial agents targeting these essential pathways, which are absent in humans. This technical guide provides a comprehensive overview of the known pimelate synthesis pathways in bacteria, detailing the key enzymes, regulatory networks, and experimental methodologies used to elucidate these processes. Quantitative data is presented for comparative analysis, and all discussed pathways and workflows are visualized through detailed diagrams.

Introduction: Pimelate as a Precursor to Biotin

Biotin is a covalently attached cofactor for carboxylase enzymes, which are fundamental to central metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] While the later stages of biotin ring assembly are highly conserved across bacteria, the initial synthesis of its pimelate moiety is surprisingly diverse.[1][2][3] This diversity presents a rich landscape for targeted antimicrobial drug discovery. The pimelate backbone provides seven of the ten carbon atoms of the final biotin molecule.[4] Bacteria have evolved at least three distinct strategies to synthesize pimeloyl-Acyl Carrier Protein (ACP) or pimeloyl-CoA, the activated forms of pimelate required for entry into the biotin ring assembly pathway. These strategies invariably leverage the core enzymes of the Type II fatty acid synthesis (FAS-II) pathway.

Diverse Pathways for Pimelate Synthesis

Bacteria employ different enzymatic toolkits to channel intermediates from fatty acid synthesis into pimelate production. The three best-characterized pathways are the BioC-BioH pathway in Escherichia coli, the BioI-BioW pathway in Bacillus subtilis, and the BioZ pathway in α-proteobacteria.

The E. coli BioC-BioH Pathway: A Tale of Molecular Masquerading

In E. coli and many other bacteria, the synthesis of pimelate is a fascinating example of molecular deception.[5][6] The pathway cleverly circumvents the substrate specificity of the FAS-II machinery, which is designed to produce long-chain, monocarboxylic fatty acids.

  • Initiation by BioC: The pathway begins with the methylation of the free carboxyl group of a malonyl-thioester, likely malonyl-ACP, by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC.[6][7] This methylation neutralizes the negative charge of the carboxyl group, creating a "disguised" substrate, malonyl-ACP methyl ester, that mimics the typical acetyl-CoA primer of fatty acid synthesis.[8]

  • Elongation via FAS-II: The malonyl-ACP methyl ester is then accepted by the FAS-II machinery, starting with the condensing enzyme FabH.[6] Two rounds of elongation, each involving condensation with malonyl-ACP and subsequent reduction and dehydration steps, extend the carbon chain to seven carbons, yielding pimeloyl-ACP methyl ester.[6][8]

  • Termination by BioH: The final step is the removal of the methyl group by the esterase BioH, which hydrolyzes the methyl ester to produce pimeloyl-ACP and methanol.[5][8] This "unmasking" step is crucial as it prevents further elongation and commits the pimeloyl moiety to the biotin synthesis pathway.[8]

G cluster_fas Fatty Acid Synthesis (FAS-II) Machinery cluster_biotin Biotin Synthesis Pathway Malonyl-ACP_1 Malonyl-ACP Elongation_Cycles 2x Elongation Cycles (FabB/F, FabG, FabZ, FabI) Malonyl-ACP_1->Elongation_Cycles FabH FabH FabH->Elongation_Cycles Pimeloyl-ACP_ME Pimeloyl-ACP Methyl Ester Elongation_Cycles->Pimeloyl-ACP_ME BioH BioH (Esterase) Pimeloyl-ACP_ME->BioH BioC BioC (Methyltransferase) SAH SAH BioC->SAH Malonyl-ACP_ME Malonyl-ACP_ME BioC->Malonyl-ACP_ME Malonyl-ACP Methyl Ester Pimeloyl-ACP Pimeloyl-ACP BioH->Pimeloyl-ACP Methanol Methanol BioH->Methanol BioF BioF Pimeloyl-ACP->BioF Biotin_Ring Biotin Ring Assembly BioF->Biotin_Ring Malonyl-ACP_0 Malonyl-ACP Malonyl-ACP_0->BioC SAM SAM SAM->BioC Malonyl-ACP_ME->FabH

The Bacillus subtilis BioI-BioW Pathway: A Divergent Strategy

Bacillus subtilis employs a different strategy that involves the generation of free pimelic acid as an intermediate.[9] This pathway is characterized by the enzymes BioI and BioW.

  • Pimelic Acid Formation: The precise mechanism of pimelic acid synthesis in B. subtilis is thought to involve the fatty acid synthesis pathway, but the exact enzymes that produce free pimelate are not fully elucidated.[9] The cytochrome P450 enzyme, BioI, has been shown to cleave carbon-carbon bonds of fatty acids to produce dicarboxylic acids, including pimelate, though its role appears to be non-essential for biotin synthesis under certain conditions.[2]

  • Activation by BioW: The free pimelic acid is then activated to pimeloyl-CoA by the pimeloyl-CoA synthetase, BioW.[10][11] This ATP-dependent reaction is crucial for committing pimelate to the biotin synthesis pathway.[11] Deletion of bioW results in biotin auxotrophy, highlighting its essential role.[9]

  • Substrate Specificity of BioF: Interestingly, the B. subtilis BioF enzyme can only utilize pimeloyl-CoA, not pimeloyl-ACP, as its substrate.[12] This specificity underscores the importance of the BioW-catalyzed activation step in this organism.

G cluster_fas Fatty Acid Synthesis (FAS-II) cluster_biotin Biotin Synthesis Pathway FAS_Enzymes FAS-II Enzymes Long_Chain_Acyl_ACP Long-Chain Acyl-ACP FAS_Enzymes->Long_Chain_Acyl_ACP Pimelic_Acid Pimelic Acid FAS_Enzymes->Pimelic_Acid Unknown Mechanism BioI BioI (P450) Long_Chain_Acyl_ACP->BioI BioI->Pimelic_Acid Minor Role BioW BioW (Pimeloyl-CoA Synthetase) Pimelic_Acid->BioW Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA AMP_PPi AMP + PPi BioW->AMP_PPi BioF BioF Pimeloyl_CoA->BioF Biotin_Ring Biotin Ring Assembly BioF->Biotin_Ring ATP ATP ATP->BioW CoA CoA CoA->BioW

The α-Proteobacterial BioZ Pathway: A Novel Condensation Reaction

A third distinct pathway for pimelate synthesis is found in α-proteobacteria, which lack homologs of bioC, bioH, bioI, and bioW.[4] This pathway features the novel enzyme BioZ.

  • BioZ, a Specialized KAS III Enzyme: BioZ is a 3-ketoacyl-ACP synthase (KAS) III-like enzyme that catalyzes a unique condensation reaction.[4][13]

  • Unusual Substrates: Unlike the canonical FabH which uses acetyl-CoA and malonyl-ACP, BioZ utilizes glutaryl-CoA and malonyl-ACP as substrates.[4][13] Glutaryl-CoA is an intermediate in lysine degradation, thus linking biotin synthesis to amino acid catabolism in these organisms.[4]

  • Formation of Pimeloyl-ACP: The condensation of glutaryl-CoA and malonyl-ACP by BioZ produces 3-keto-pimeloyl-ACP. This intermediate then enters the standard FAS-II pathway for reduction and dehydration to yield pimeloyl-ACP, which is then used by BioF.

G cluster_lysine Lysine Degradation cluster_biotin Biotin Synthesis Pathway Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA BioZ BioZ (KAS III-like) Glutaryl_CoA->BioZ 3_Keto_Pimeloyl_ACP 3-Keto-Pimeloyl-ACP BioZ->3_Keto_Pimeloyl_ACP FAS_Reduction FAS-II Reduction (FabG, FabZ, FabI) 3_Keto_Pimeloyl_ACP->FAS_Reduction Pimeloyl_ACP Pimeloyl-ACP FAS_Reduction->Pimeloyl_ACP BioF BioF Pimeloyl_ACP->BioF Biotin_Ring Biotin Ring Assembly BioF->Biotin_Ring Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ

Quantitative Data on Key Components

A comprehensive understanding of these pathways requires quantitative analysis of the enzymes and intermediates involved. While kinetic data for all enzymes with their physiological substrates are not yet fully available, the following tables summarize the current knowledge.

Table 1: Kinetic and Inhibition Constants for Key Enzymes

EnzymeOrganismSubstrate(s)Km / Kd / IC50 / KiReference(s)
BioW Aquifex aeolicusATPKd = 13 ± 3 µM[14]
CoAKd = 14 ± 2.5 µM[14]
BioH Escherichia colip-nitrophenyl acetate0.29 mM[15]
p-nitrophenyl propionate0.35 mM[15]
p-nitrophenyl butyrate0.33 mM[15]
p-nitrophenyl caproate0.25 mM[15]
FabFb Bacillus subtilisCeruleninIC50 = 0.1 µg/ml[16]
ThiolactomycinNot effectively inhibited[16]
FabBe Escherichia coliCeruleninIC50 = 0.2 µg/ml[16]
ThiolactomycinIC50 = 40 µM[16]

Table 2: Intracellular Concentrations of Key Metabolites in E. coli

MetaboliteGrowth PhaseConcentration (nmol/mg dry wt)Molar ConcentrationReference(s)
Malonyl-CoA Early Exponential0.244 - 90 µM[2][17][18]
Stationary0.03[2][17][18]
Acetyl-CoA Exponential1.520 - 600 µM[2][17][18]
Stationary0.1[2][17][18]

Experimental Protocols

The elucidation of these complex pathways has relied on a combination of genetic, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Biotin Synthesis Enzymes (General Protocol)

This protocol can be adapted for the purification of His-tagged BioC, BioH, BioW, BioI, and BioZ.

  • Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the gene of interest with an N- or C-terminal His6-tag. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Culture Growth: Inoculate a single colony into a starter culture of selective LB medium and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of selective LB medium and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). Determine protein concentration, aliquot, and store at -80°C.

G Start Start Transformation Transform E. coli with Expression Plasmid Start->Transformation Growth_1 Overnight Starter Culture Transformation->Growth_1 Growth_2 Inoculate Large Culture (Grow to OD600 0.6-0.8) Growth_1->Growth_2 Induction Induce with IPTG (Grow at lower temp) Growth_2->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Purification Ni-NTA Affinity Chromatography Clarification->Purification Dialysis Dialysis & Storage (-80°C) Purification->Dialysis End Purified Protein Dialysis->End

In Vitro Assay for BioH Esterase Activity

This assay uses conformationally sensitive urea-polyacrylamide gel electrophoresis (PAGE) to separate the substrate (pimeloyl-ACP methyl ester) from the product (pimeloyl-ACP).[19]

  • Substrate Preparation: Synthesize pimeloyl-ACP methyl ester enzymatically using an acyl-ACP synthetase.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and 2 mM pimeloyl-ACP methyl ester.

  • Enzyme Addition: Initiate the reaction by adding purified BioH enzyme to a final concentration of 1-10 µg/ml.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of 2x urea loading dye.

  • Urea-PAGE: Analyze the reaction products on an 18% polyacrylamide gel containing 2.5 M urea. The product, pimeloyl-ACP, will migrate slower than the substrate, pimeloyl-ACP methyl ester.

  • Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

In Vitro Assay for BioZ Condensing Activity

This reconstituted in vitro assay measures the ability of BioZ to produce pimeloyl-ACP from glutaryl-CoA and malonyl-ACP.[3][13]

  • Component Preparation: Purify holo-ACP, FabD, FabG, FabA, FabI, and BioZ. Synthesize malonyl-ACP from malonyl-CoA and holo-ACP using FabD.

  • Reaction System: Assemble a 50 µl reaction containing 0.1 M Tris-HCl (pH 8.0), 5 mM DTT, 200 µM NADH, 200 µM NADPH, 100 µM malonyl-CoA, 0.2 µg/µl holo-ACP, 100 µM glutaryl-CoA, and 0.1 µg each of FabD, FabG, FabA, and FabI.

  • Initiation: Start the reaction by adding 0.1 µg of purified BioZ. A control reaction with E. coli FabH can be run in parallel.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Analysis: Analyze the resulting acyl-ACP products by conformationally sensitive urea-PAGE (17.5% gel with 0.5 M urea). The formation of a band corresponding to pimeloyl-ACP indicates BioZ activity.

Regulation and Interconnection with Cellular Metabolism

The synthesis of pimelate is tightly regulated and integrated with the overall metabolic state of the cell, particularly fatty acid synthesis.

  • Transcriptional Regulation in E. coli: The bio operon, which encodes most of the biotin synthesis enzymes, is transcriptionally regulated by the dual-function protein BirA.[7][9] BirA acts as both a biotin-protein ligase and a transcriptional repressor. When cellular levels of biotin are high, BirA, complexed with biotinoyl-5'-AMP, binds to the bio operator and represses transcription.[9] This ensures that biotin synthesis is shut down when the cofactor is abundant.

  • Substrate Competition: The BioC-BioH pathway directly competes with the canonical FAS-II pathway for the essential precursor, malonyl-ACP.[7] The relative activities of BioC and the FAS-II condensing enzymes likely play a role in partitioning this key metabolite between biotin and fatty acid synthesis. Overexpression of BioC can be toxic as it diverts too much malonyl-ACP away from fatty acid production.[7]

  • Link to Amino Acid Metabolism: The BioZ pathway in α-proteobacteria directly links biotin synthesis to lysine catabolism through its use of glutaryl-CoA.[4] This highlights a direct integration of vitamin synthesis with the central carbon and nitrogen metabolism of the cell.

Implications for Drug Development

The essentiality of biotin for bacterial survival and the absence of a biotin synthesis pathway in humans make the enzymes involved in pimelate synthesis attractive targets for novel antibacterial agents.[1]

  • Target Specificity: The diversity of the pimelate synthesis pathways across different bacterial species offers the potential for developing narrow-spectrum antibiotics that target specific pathogens while minimizing off-target effects on commensal bacteria.

  • Enzyme Inhibition: Each of the key enzymes—BioC, BioH, BioW, BioI, and BioZ—represents a potential target for small molecule inhibitors. The unique catalytic mechanisms and substrate binding sites of these enzymes could be exploited for rational drug design.

  • Hijacking a Hijacked Pathway: A deeper understanding of how these pathways hijack the FAS-II machinery could lead to novel strategies to disrupt this process. For example, molecules that prevent the interaction of BioC with the FAS-II enzymes or that block the entry of the methylated intermediate into the elongation cycle could be effective inhibitors.

Conclusion

The synthesis of pimelate in bacteria is a testament to the metabolic ingenuity of these organisms. By coopting the powerful and essential machinery of fatty acid synthesis, bacteria have evolved multiple, elegant solutions to produce the pimelate precursor for the indispensable cofactor, biotin. The detailed characterization of these pathways, from the molecular mechanisms of the individual enzymes to their regulation and integration with cellular metabolism, continues to provide fundamental insights into bacterial physiology. For drug development professionals, these pathways represent a largely untapped reservoir of promising targets for the development of the next generation of antibiotics. Further research into the quantitative kinetics, structural biology, and regulatory networks of these fascinating pathways will undoubtedly accelerate these efforts.

References

Whitepaper: A Technical Guide to the Initial Investigations of Calcium Pimelate as a Nucleating Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise control of crystallization is a critical challenge in both materials science and pharmaceutical development, dictating the final properties and efficacy of the end product. Nucleating agents are pivotal in this process, initiating and accelerating crystal formation. This technical guide provides a comprehensive overview of the initial investigations into calcium pimelate, a dicarboxylate salt recognized for its potent nucleating capabilities. While current research predominantly focuses on its role as a highly efficient β-nucleating agent for isotactic polypropylene (iPP), the principles and experimental methodologies detailed herein offer valuable insights for broader applications, including the controlled crystallization of active pharmaceutical ingredients (APIs). This document outlines the synthesis of this compound, its mechanism of action, and the quantitative effects on polymer properties, supported by detailed experimental protocols and data visualizations.

Introduction to this compound as a Nucleating Agent

This compound (Ca(OOC(CH₂)₅COO)) is the calcium salt of pimelic acid. In polymer science, it is distinguished as an exceptional heterogeneous nucleating agent, particularly for inducing the formation of the β-crystalline phase in isotactic polypropylene (iPP).[1] Under normal conditions, iPP crystallizes into a thermodynamically stable α-form.[2] The introduction of a specific β-nucleating agent like this compound facilitates the formation of the metastable β-form, which is characterized by a different crystal lattice and a lower melting point.[3] This structural modification leads to significant enhancements in the material's mechanical properties, such as improved toughness and impact strength.[1][4]

Investigations have demonstrated that this compound can induce the β-crystalline phase with remarkable efficiency, achieving relative concentrations as high as 96%.[1][4] The effectiveness is strongly correlated with the chain length of the dicarboxylic acid, with those containing 5-8 carbon atoms, like pimelic acid (C7), showing the highest β-nucleation efficiency.[1] While the primary body of research is in polymer modification, the study of such agents provides a valuable framework for understanding and controlling crystallization in other fields, a process fundamental to drug development for ensuring desired polymorphs, stability, and bioavailability.[5][6]

Synthesis and Preparation of this compound

The efficacy of this compound as a nucleating agent is influenced by its particle size, morphology, and dispersion, which are determined by the synthesis method. Several preparation routes have been investigated.

Experimental Protocols for Synthesis

a) Neutralization Reaction: This is a common and cost-effective method for bulk production.[1]

  • Reactants: Pimelic acid is reacted with a calcium base, such as calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃), in an aqueous medium.[1]

  • Process: The reactants are mixed in a vessel with continuous stirring.

  • Optimization: Key parameters such as reaction temperature, stirring time, and reactant concentration are controlled to optimize the particle size and purity of the resulting this compound.[1]

  • Final Step: The product is filtered, washed, and dried.

b) Meta-Decomposition Reaction: This method involves a double displacement reaction.

  • Reactants: An aqueous solution of a soluble pimelate salt (e.g., sodium pimelate) is reacted with a soluble calcium salt (e.g., calcium chloride).[7]

  • Process: Upon mixing the two solutions, the less soluble this compound precipitates out.

  • Product Recovery: The precipitate is collected through filtration, washed to remove by-products, and dried.

c) In Situ Synthesis during Polymer Extrusion: This innovative method generates highly dispersed this compound directly within the polymer matrix.[4]

  • Reactants: Precursors, pimelic acid (Pi) and a calcium salt like calcium stearate (CaSt), are used.[2][4]

  • Process: The precursors are added directly to isotactic polypropylene (iPP) during the melt extrusion process.

  • Reaction: The high temperature and shear forces within the extruder facilitate the reaction between pimelic acid and calcium stearate, forming finely dispersed this compound particles in situ.[4] This method enhances dispersion and nucleation efficiency.[4]

Below is a diagram illustrating the primary synthesis workflows.

G cluster_neutralization Neutralization Reaction cluster_insitu In Situ Synthesis cluster_metadecomposition Meta-Decomposition N_PA Pimelic Acid N_Mix Aqueous Mixing N_PA->N_Mix N_CaBase Calcium Base (e.g., Ca(OH)₂) N_CaBase->N_Mix N_CaPi This compound N_Mix->N_CaPi I_PA Pimelic Acid I_Extruder Melt Extrusion I_PA->I_Extruder I_CaSt Calcium Stearate I_CaSt->I_Extruder I_iPP iPP Matrix I_iPP->I_Extruder I_Composite iPP Composite with Dispersed CaPi I_Extruder->I_Composite M_NaPi Sodium Pimelate M_Precipitate Precipitation M_NaPi->M_Precipitate M_CaCl2 Calcium Chloride M_CaCl2->M_Precipitate M_CaPi This compound M_Precipitate->M_CaPi

Caption: Workflows for the synthesis of this compound.

Impact on Polymer Crystallization and Properties

The addition of this compound significantly alters the crystallization behavior and, consequently, the physical properties of polypropylene.

Quantitative Data on Nucleation Efficiency

The effectiveness of this compound is quantified by its impact on the crystallization temperature (Tc) and the relative content of the β-crystalline phase (Kβ). An increase in Tc indicates faster crystallization, a desirable trait in polymer processing.

Preparation MethodAdditive Concentration (wt%)Crystallization Temp. (Tc) IncreaseRelative β-Crystal Content (Kβ/Uβ)Reference
Meta-Decomposition (D-CaPi)Not Specified+4.9 °CNot Specified[8]
Neutralization (N-CaPi)Not Specified+4.9 °CNot Specified[8]
Physical Compounding (S-CaPi)Not Specified+6.5 °C84.5%[1][8]
In situ Synthesis (CaPi[IS])0.30%+4–5 °C96.47%[4]
Standard Addition (CaPi)0.30%Not Specified73.76% (calculated)[4]
Composite (CaHA-illite)Not SpecifiedNot SpecifiedHigh efficiency noted[9]
Quantitative Data on Mechanical Properties

The induced β-phase enhances the toughness of iPP. The table below summarizes the changes in mechanical properties upon the addition of in situ synthesized this compound (CaPi[IS]) compared to pure iPP.

PropertyPure iPPiPP + 0.30% CaPi[IS]% ChangeReference
Tensile ModulusNot Specified--[9]
Maximum StrainNot Specified-+163% (with CaHA-illite)[9]
Non-notched Impact StrengthNot Specified-+69% (with CaHA-illite)[9]
Elongation at BreakNot SpecifiedIncreased by 32.27%-[4]
Impact StrengthNot SpecifiedIncreased by 62.38%-[4]

Experimental Characterization Protocols

Several analytical techniques are employed to characterize the synthesized nucleating agent and to quantify its effect on the polymer matrix.

a) Differential Scanning Calorimetry (DSC):

  • Purpose: To determine thermal transitions, including crystallization temperature (Tc) and melting temperature (Tm).

  • Methodology: A small sample (5-10 mg) of the polymer composite is heated to erase its thermal history, then cooled at a controlled rate (e.g., 10 °C/min) to observe the exothermic crystallization peak (Tc). A subsequent heating scan reveals the melting behavior of the α and β phases.[8][10]

b) Wide-Angle X-ray Diffraction (WAXD/XRD):

  • Purpose: To identify the crystalline phases present in the polymer.

  • Methodology: The sample is exposed to an X-ray beam. The diffraction pattern is recorded, showing characteristic peaks for different crystal structures. The α-form of iPP shows strong reflections at 2θ angles of 14.0°, 16.8°, and 18.5°, while the β-form is uniquely identified by a strong reflection at 16.8° (for the (300) plane).[2] The relative content of the β-phase (Kβ) can be calculated from the peak intensities.

c) Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the chemical structure of the synthesized this compound.

  • Methodology: The sample is analyzed to obtain its infrared absorption spectrum. The presence of characteristic bands, such as those for the carboxylate group (COO⁻), confirms the formation of the calcium salt.[8][11]

d) Scanning Electron Microscopy (SEM):

  • Purpose: To investigate the morphology and dispersion of the nucleating agent particles within the polymer matrix.

  • Methodology: The fractured surface of an iPP composite sample is coated with a conductive material and imaged using an electron beam. This allows for the visualization of particle size, shape, and distribution.[4]

The following diagram outlines the logical workflow from material preparation to final property analysis.

G Start Raw Materials (iPP, CaPi Precursors) Synthesis Synthesis of CaPi (e.g., In Situ) Start->Synthesis MeltMixing Melt Mixing / Compounding Synthesis->MeltMixing SamplePrep Sample Preparation (e.g., Injection Molding) MeltMixing->SamplePrep Analysis Characterization SamplePrep->Analysis DSC DSC Analysis Analysis->DSC WAXD WAXD Analysis Analysis->WAXD SEM SEM Analysis Analysis->SEM MechTest Mechanical Testing Analysis->MechTest Thermal Thermal Properties (↑ Tc) DSC->Thermal Structural Crystalline Structure (↑ β-phase) WAXD->Structural Morphology Dispersion & Spherulite Size SEM->Morphology Mechanical Mechanical Properties (↑ Toughness) MechTest->Mechanical Results Data Interpretation Thermal->Results Structural->Results Morphology->Results Mechanical->Results

Caption: Experimental workflow for iPP composite analysis.

Conclusion and Future Outlook

Initial investigations conclusively establish this compound as a highly effective β-nucleating agent for isotactic polypropylene. Its introduction significantly increases the crystallization temperature and induces a high relative content of the β-phase, with in situ synthesis proving to be a particularly effective method for achieving uniform dispersion and maximizing nucleation efficiency.[4] These microstructural changes translate directly into improved macroscopic properties, most notably enhanced toughness and impact resistance.[4][9]

For researchers in drug development, this body of work serves as a compelling case study in crystallization control. The principles of heterogeneous nucleation, the influence of additive synthesis on particle characteristics, and the analytical methods used to quantify crystalline phases are all directly applicable to the challenges of pharmaceutical crystallization.[5][12] Future research could explore the potential of this compound or analogous compounds in controlling the polymorphism of active pharmaceutical ingredients, where directing the formation of a desired stable or metastable form is paramount for therapeutic success.

References

Fundamental Research on Pimelic Acid and Its Metal Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, serves as a crucial intermediate in the biosynthesis of biotin (vitamin B7) in many microorganisms and finds applications in polymer synthesis. Its ability to form stable complexes with various metal ions has led to growing interest in the material science and pharmaceutical fields. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of pimelic acid and its metal salts. Detailed experimental protocols for the synthesis of pimelic acid and a representative metal salt are provided, along with a thorough compilation of their physicochemical properties. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of the roles and applications of these compounds.

Introduction to Pimelic Acid

Pimelic acid, systematically named heptanedioic acid, is an organic compound with the chemical formula HOOC(CH₂)₅COOH.[1] It is a white crystalline solid at room temperature.[1] While its industrial importance is less pronounced than that of shorter-chain dicarboxylic acids like adipic acid, its role as a precursor to biotin and its utility in the synthesis of specialty polymers and pharmaceuticals make it a compound of significant scientific interest.[2]

Chemical and Physical Properties

Pimelic acid exhibits properties characteristic of aliphatic dicarboxylic acids. It is moderately soluble in water and more soluble in polar organic solvents like ethanol and acetone.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Pimelic Acid

PropertyValueReferences
Molecular Formula C₇H₁₂O₄[2]
Molar Mass 160.17 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 103-106 °C[3]
Boiling Point Decomposes[4]
Density 1.28 g/cm³[4]
Water Solubility 25 g/L (13 °C), 50 g/L (20 °C)[1]
pKa₁ 4.71 (at 25 °C)[4]
pKa₂ 5.58[4]

Synthesis of Pimelic Acid

Pimelic acid can be synthesized through various chemical routes, with two of the most common methods starting from cyclohexanone or salicylic acid.[4]

Synthesis from Cyclohexanone

This method involves the reaction of cyclohexanone with an oxalate ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Pimelic Acid from Cyclohexanone

Materials:

  • Cyclohexanone

  • Ethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethyl alcohol

  • Hydrochloric acid

  • Darco (activated carbon)

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a dropping funnel, a mercury-sealed stirrer, and a reflux condenser with a calcium chloride tube, cautiously add 46 g (2 gram atoms) of clean sodium to 600 cc. of anhydrous ethyl alcohol.

  • Reaction with Cyclohexanone and Ethyl Oxalate: Cool the sodium ethoxide solution to 10°C in an ice-salt bath. With stirring, add an ice-cold solution of 196 g (2 moles) of cyclohexanone and 292 g (2 moles) of ethyl oxalate from the dropping funnel over approximately 15 minutes.

  • Hydrolysis and Decarboxylation: After the initial reaction, the intermediate is hydrolyzed and decarboxylated. The crude product is then purified.

  • Purification: The crude pimelic acid is dissolved in boiling water (100 cc for every 45 g of acid), treated with 2-4 g of Darco, and filtered through a heated Büchner funnel. The filtrate is cooled in an ice bath to crystallize the pimelic acid.

  • Drying: The collected pimelic acid is air-dried. The expected melting point is 103.5–104°C, with a yield of 65–73 g.[5]

Synthesis from Salicylic Acid

This synthesis involves the reduction of salicylic acid using sodium and isoamyl alcohol.

Experimental Protocol: Synthesis of Pimelic Acid from Salicylic Acid

Materials:

  • Salicylic acid

  • Isoamyl alcohol

  • Sodium

  • Hydrochloric acid

  • Absolute ethyl alcohol

  • Concentrated sulfuric acid

  • Ether

  • Sodium hydroxide solution (2 N)

Procedure:

  • Reduction of Salicylic Acid: In a 5-L two-necked flask fitted with a dropping funnel and reflux condenser, heat 400 cc of freshly distilled isoamyl alcohol to 90–100°C. Add 240 g (10.4 gram atoms) of clean sodium. Bring the alcohol to a vigorous boil. A solution of 100 g (0.73 mole) of salicylic acid in 2 L of isoamyl alcohol is then added at a rate of 100 cc every four minutes.

  • Work-up: After the reaction is complete (sodium is fully dissolved), cool the flask and add 800 cc of hot water with vigorous shaking. Transfer the mixture to a separatory funnel and extract the isoamyl alcohol layer with several portions of nearly boiling water.

  • Isolation of Crude Product: The combined aqueous extracts are steam-distilled to remove residual isoamyl alcohol. After cooling, add 920 cc of hydrochloric acid (sp. gr. 1.19) and steam-distill to remove unchanged salicylic acid.

  • Esterification and Purification: The crude product, a mixture of pimelic and salicylic acids, is esterified by boiling with absolute ethyl alcohol and a catalytic amount of concentrated sulfuric acid. The ethyl salicylate is removed by extraction with sodium hydroxide solution.

  • Hydrolysis and Crystallization: The purified ester is then hydrolyzed, and the resulting pimelic acid is crystallized from hot water after treatment with activated carbon. The final product is dried, with an expected melting point of 103.5–104°C.[5]

Workflow for Pimelic Acid Synthesis from Salicylic Acid

G cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification SA Salicylic Acid in Isoamyl Alcohol Reaction1 Vigorous Boiling (Reduction) SA->Reaction1 Na Sodium Na->Reaction1 HotWater Hot Water Reaction1->HotWater Extraction Extraction HotWater->Extraction HCl Hydrochloric Acid SteamDistillation2 Steam Distillation (Remove Salicylic Acid) HCl->SteamDistillation2 SteamDistillation1 Steam Distillation (Remove Isoamyl Alcohol) Extraction->SteamDistillation1 SteamDistillation1->HCl Esterification Esterification SteamDistillation2->Esterification EthanolH2SO4 Ethanol / H₂SO₄ EthanolH2SO4->Esterification NaOH_extraction NaOH Extraction (Remove Ethyl Salicylate) Esterification->NaOH_extraction Hydrolysis Hydrolysis NaOH_extraction->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization PimelicAcid Pure Pimelic Acid Crystallization->PimelicAcid

Caption: Workflow for the synthesis of pimelic acid from salicylic acid.

Metal Salts of Pimelic Acid

Pimelic acid, with its two carboxylate groups, can act as a bidentate or bridging ligand to form a variety of metal salts and coordination polymers.[6][7] The properties of these metal pimelates are influenced by the nature of the metal ion, its coordination geometry, and the resulting crystal structure.

Synthesis and Properties

Metal pimelates are typically synthesized by reacting pimelic acid with a corresponding metal salt, often in an aqueous solution. The resulting precipitate can then be isolated and purified.

Table 2: Properties of Selected Metal Pimelates

Metal PimelateSynthesis MethodThermal DecompositionApplicationsReferences
Calcium Pimelate (CaPim) Metathesis or neutralization reactionThree-stage decomposition: 145-340°C (loss of water and organic molecules), 340-500°C (decomposition of CaPim), 500-715°C (decomposition of CaCO₃)Nucleating agent for polymers (e.g., polypropylene), thermal stabilizer for HDPE[4][8]
Copper(II) Pimelate Reaction of a copper(II) salt with pimelic acid-Catalyst, potential antimicrobial agent[9]
Zinc Pimelate Reaction of a zinc salt with pimelic acid-Component in metal-organic frameworks (MOFs)[10]

Experimental Protocol: Synthesis of this compound

Materials:

  • Pimelic acid

  • Calcium stearate

  • Deionized water

Procedure:

  • Reaction: Three main methods can be employed: a meta-decomposition reaction, a neutralization reaction, or physical compounding of pimelic acid with calcium stearate.[8] For the neutralization reaction, an aqueous solution of pimelic acid is neutralized with a stoichiometric amount of calcium hydroxide.

  • Precipitation and Filtration: The resulting this compound precipitates from the solution. The precipitate is collected by filtration.

  • Washing and Drying: The collected solid is washed with deionized water to remove any unreacted starting materials and soluble byproducts. The purified this compound is then dried in a vacuum oven. The yield is typically around 78%.[4]

Coordination Chemistry

The pimelate dianion can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and bridging modes. The flexibility of the seven-carbon chain allows for the formation of diverse structures, from simple salts to complex three-dimensional coordination polymers. The coordination number and geometry of the metal ion are key factors in determining the final structure.[11][12]

Coordination Modes of Pimelate

Caption: Common coordination modes of the pimelate ligand with metal ions.

Biological Significance of Pimelic Acid

The primary biological role of pimelic acid is as a precursor in the biosynthesis of biotin.[13] This pathway is essential for many bacteria and plants.

Biotin Synthesis Pathway

The synthesis of biotin from pimelic acid involves a series of enzymatic reactions. In Bacillus subtilis, free pimelic acid is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase (BioW).[13][14] This is a key step that commits the pimelate moiety to the biotin synthesis pathway. Another enzyme, BioI, a cytochrome P450, can also generate a pimeloyl thioester from long-chain fatty acids, providing an alternative route for biotin synthesis in some bacteria.[15][16]

Biotin Biosynthesis Pathway in Bacillus subtilis

G cluster_pimelate_synthesis Pimelate Moiety Synthesis cluster_activation Activation cluster_ring_assembly Biotin Ring Assembly FattyAcids Fatty Acid Synthesis PimelicAcid Pimelic Acid FattyAcids->PimelicAcid BioW BioW (Pimeloyl-CoA Synthetase) PimelicAcid->BioW ATP, CoA PimeloylCoA Pimeloyl-CoA BioW->PimeloylCoA AMP, PPi BioF BioF PimeloylCoA->BioF L-Alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) BioF->KAPA BioA BioA KAPA->BioA S-adenosyl-L-methionine DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD ATP Dethiobiotin Dethiobiotin BioD->Dethiobiotin BioB BioB Dethiobiotin->BioB Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway in Bacillus subtilis, starting from pimelic acid.

Conclusion

Pimelic acid and its metal salts represent a versatile class of compounds with significant fundamental and applied research interest. The well-established role of pimelic acid in biotin biosynthesis continues to be an area of active investigation, particularly in the context of microbial metabolism and engineering. Furthermore, the diverse coordination chemistry of pimelate with various metal ions opens up possibilities for the design and synthesis of novel materials with tailored properties for applications in catalysis, polymer science, and medicine. This guide provides a foundational understanding of these compounds, offering detailed protocols and collated data to support further research and development in these exciting fields.

References

Methodological & Application

Synthesis of Calcium Pimelate via Neutralization Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium pimelate, the calcium salt of heptanedioic acid, is a fine chemical with applications in various fields, notably as a nucleating agent in the polymer industry. Its synthesis through a neutralization reaction of pimelic acid with a calcium base is a straightforward and cost-effective method. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on the neutralization reaction between pimelic acid and calcium hydroxide.

The reaction proceeds via a classic acid-base neutralization, where the dicarboxylic acid (pimelic acid) reacts with the inorganic base (calcium hydroxide) in an aqueous medium to form the corresponding salt (this compound) and water. The resulting product can be isolated as a solid.

Materials and Methods

Materials and Equipment
  • Pimelic Acid (HOOC(CH₂)₅COOH)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle with magnetic stirrer and stir bar

  • Condenser

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • Analytical balance

  • pH meter or pH indicator strips

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt and the disappearance of the carboxylic acid reactant.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and water content of the synthesized salt.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the product.

Experimental Protocols

Step-by-Step Synthesis of this compound

This protocol is based on the general principles of neutralization reactions for the synthesis of dicarboxylate salts.

  • Reactant Preparation:

    • Accurately weigh a stoichiometric amount of pimelic acid and calcium hydroxide. A slight excess of calcium hydroxide can be used to ensure complete neutralization of the acid. For example, for a 1:1 molar ratio, use 160.17 g of pimelic acid for every 74.09 g of calcium hydroxide.

    • Prepare an aqueous solution of pimelic acid by dissolving it in deionized water in the reaction vessel. Gentle heating may be required to aid dissolution.

    • Prepare a slurry of calcium hydroxide in deionized water.

  • Neutralization Reaction:

    • While stirring the pimelic acid solution, slowly add the calcium hydroxide slurry.

    • The reaction is exothermic; monitor the temperature.

    • After the addition is complete, heat the reaction mixture to a temperature between 80-100°C.[1]

    • Maintain the reaction at this temperature with continuous stirring for 4 to 6 hours to ensure the reaction goes to completion.[1]

    • Monitor the pH of the reaction mixture. The pH should become neutral (around 7) upon completion.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. The this compound will precipitate out of the solution as it is less soluble in water than the reactants.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with deionized water to remove any unreacted starting materials and soluble impurities.

    • Further wash the product with a solvent in which this compound is insoluble, such as ethanol, to aid in drying.

  • Drying and Storage:

    • Dry the purified this compound in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

    • Store the final product in a desiccator to prevent moisture absorption.

Data Presentation

Table 1: Reactants and Product Information

CompoundChemical FormulaMolar Mass ( g/mol )
Pimelic AcidC₇H₁₂O₄160.17
Calcium HydroxideCa(OH)₂74.09
This compoundC₇H₁₀CaO₄198.23

Table 2: Experimental Parameters and Results for this compound Synthesis

ParameterValueReference
Reaction TypeNeutralization[1]
ReactantsPimelic Acid, Calcium Hydroxide[1]
SolventAqueous Medium[1]
Reaction Temperature80 - 100 °C[1]
Reaction Time4 - 6 hours[1]
Reported Yield 78%
Characterization
FTIR (C-H stretch)2950-2850 cm⁻¹[2]

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for this compound Synthesis prep Reactant Preparation - Weigh Pimelic Acid and Ca(OH)₂ - Prepare aqueous solutions/slurries reaction Neutralization Reaction - Mix reactants - Heat to 80-100°C for 4-6h - Monitor pH prep->reaction Add Ca(OH)₂ slurry to Pimelic Acid solution isolation Product Isolation - Cool reaction mixture - Vacuum filter the precipitate reaction->isolation Precipitation purification Purification - Wash with deionized water - Wash with ethanol isolation->purification Washing drying Drying - Dry in oven until constant weight purification->drying Removal of solvents characterization Characterization - FTIR - TGA - XRD drying->characterization storage Storage - Store in desiccator drying->storage

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times in the laboratory.

  • Pimelic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Calcium hydroxide is corrosive and can cause severe skin and eye damage. Handle with care.

  • The neutralization reaction is exothermic and may cause the solution to boil. Add the base slowly and with adequate stirring.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocol for the Meta-Decomposition Synthesis of Calcium Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of calcium pimelate via a meta-decomposition (double decomposition) reaction. This method offers a straightforward and efficient route to produce this compound, a compound of interest in various fields, including as a nucleating agent in polymers. The protocol is divided into two main stages: the preparation of the sodium pimelate precursor and the subsequent reaction with a calcium salt to yield the final product. This document includes a summary of quantitative data, detailed experimental procedures, and graphical representations of the workflow and reaction mechanism.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueRemarks
Synthesis Yield ~78%Based on the neutralization method, a similar high yield is expected for the meta-decomposition reaction.
Purity >95%Dependent on the thoroughness of the washing steps to remove soluble byproducts.
Molecular Formula C₇H₁₀CaO₄[1][2]
Molecular Weight 198.23 g/mol [2]
Solubility in Water Sparingly solubleTypical for calcium salts of dicarboxylic acids.
Appearance White solid/powder

Experimental Protocols

This protocol is divided into two main experimental procedures: the synthesis of sodium pimelate and the subsequent meta-decomposition reaction to form this compound.

Part 1: Synthesis of Sodium Pimelate

This procedure details the preparation of the water-soluble sodium salt of pimelic acid.

Materials:

  • Pimelic acid (HOOC(CH₂)₅COOH)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol (optional, for washing)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beakers and graduated cylinders

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Dissolution of Pimelic Acid: In a beaker, dissolve a known amount of pimelic acid in a sufficient volume of deionized water. Gentle heating and stirring may be required to facilitate dissolution.

  • Neutralization: While stirring, slowly add a stoichiometric amount of sodium hydroxide solution or sodium bicarbonate to the pimelic acid solution. Monitor the pH of the solution. Continue adding the base until the pH reaches approximately 7-8, indicating complete neutralization.

  • Precipitation and Isolation (if necessary): If the sodium pimelate is not readily soluble in the reaction mixture, it may precipitate out. If it remains in solution, the volume can be reduced by evaporation to induce precipitation.

  • Washing: Collect the precipitated sodium pimelate by vacuum filtration using a Buchner funnel. Wash the solid with small portions of cold deionized water or ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified sodium pimelate in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Part 2: Meta-Decomposition Synthesis of this compound

This procedure describes the reaction of the prepared sodium pimelate with a soluble calcium salt to precipitate the final product.

Materials:

  • Sodium pimelate (prepared in Part 1)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of sodium pimelate by dissolving a calculated amount of the dried solid from Part 1 in deionized water.

    • Prepare an aqueous solution of calcium chloride with a stoichiometric equivalent amount.

  • Precipitation Reaction: While vigorously stirring the sodium pimelate solution, slowly add the calcium chloride solution. A white precipitate of this compound will form immediately.

  • Digestion of the Precipitate: Continue stirring the mixture for a period (e.g., 30-60 minutes) to allow for the complete precipitation and aging of the solid. This step can improve the filterability of the precipitate.

  • Isolation and Washing: Collect the this compound precipitate by vacuum filtration. Wash the solid thoroughly with several portions of deionized water to remove the sodium chloride byproduct and any unreacted starting materials.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 100-120 °C) to a constant weight.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation of the meta-decomposition synthesis of this compound.

experimental_workflow cluster_part1 Part 1: Sodium Pimelate Synthesis cluster_part2 Part 2: this compound Synthesis start1 Start: Pimelic Acid dissolve Dissolve in Water start1->dissolve neutralize Neutralize with NaOH/NaHCO3 dissolve->neutralize isolate1 Isolate & Wash Sodium Pimelate neutralize->isolate1 dry1 Dry Sodium Pimelate isolate1->dry1 end1 Product: Sodium Pimelate dry1->end1 start2 Start: Sodium Pimelate & Calcium Chloride dissolve_reactants Dissolve in Water start2->dissolve_reactants precipitate Mix & Precipitate dissolve_reactants->precipitate isolate2 Isolate & Wash this compound precipitate->isolate2 dry2 Dry this compound isolate2->dry2 end2 Final Product: this compound dry2->end2

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Reactants cluster_products Products Na_Pimelate 2 Na⁺(pimelate)²⁻ (Sodium Pimelate, aq) Ca_Pimelate Ca(pimelate) (this compound, s) Na_Pimelate->Ca_Pimelate Pimelate²⁻ NaCl 2 NaCl (Sodium Chloride, aq) Na_Pimelate->NaCl Na⁺ CaCl2 Ca²⁺(Cl⁻)₂ (Calcium Chloride, aq) CaCl2->Ca_Pimelate Ca²⁺ CaCl2->NaCl Cl⁻

References

Application Notes and Protocols: In Situ Synthesis of Calcium Pimelate During Polypropylene Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in situ synthesis of calcium pimelate, a highly effective β-nucleating agent, during the extrusion of isotactic polypropylene (iPP). The in situ generation of this compound via reactive extrusion offers a method to achieve a fine and homogeneous dispersion of the nucleating agent throughout the polymer matrix, leading to enhanced crystallization behavior and improved mechanical properties of the resulting polypropylene. This guide covers the underlying chemical reaction, a comprehensive experimental protocol, and the expected outcomes based on published research data.

Introduction

Polypropylene is a widely utilized thermoplastic polymer known for its versatility, chemical resistance, and low cost. Its semi-crystalline nature allows for a broad range of physical properties that can be tailored for specific applications. The crystalline structure of polypropylene can exist in several polymorphic forms, primarily the α-, β-, and γ-phases. The β-crystalline form (β-iPP) is of particular interest as it can impart significantly improved toughness, impact strength, and heat distortion temperature to the material.

The formation of the β-phase is kinetically favored and can be promoted by the addition of specific β-nucleating agents. This compound has been identified as a highly efficient β-nucleator for iPP. Traditional methods of incorporating additives into polymers, such as melt blending of pre-synthesized nucleating agents, can sometimes result in poor dispersion and agglomeration, limiting their effectiveness. In situ synthesis during reactive extrusion overcomes this limitation by forming the nucleating agent directly within the molten polymer matrix, ensuring a high degree of dispersion.

This protocol details the in situ synthesis of this compound from pimelic acid and a calcium salt (e.g., calcium stearate or calcium carbonate) during the extrusion of polypropylene.

Chemical Reaction Pathway

The in situ synthesis of this compound within the polypropylene melt is a double displacement reaction. The most commonly cited precursors are pimelic acid (Pi) and calcium stearate (CaSt). During reactive extrusion at elevated temperatures, the pimelic acid reacts with calcium stearate to form this compound and stearic acid.

G cluster_reactants Reactants in Polypropylene Melt cluster_products Products Pimelic_Acid Pimelic Acid (Pi) HOOC(CH₂)₅COOH Calcium_Pimelate This compound (CaPi) Ca[OOC(CH₂)₅COO] Pimelic_Acid->Calcium_Pimelate + CaSt Calcium_Stearate Calcium Stearate (CaSt) Ca(C₁₇H₃₅COO)₂ Stearic_Acid Stearic Acid C₁₇H₃₅COOH Calcium_Stearate->Stearic_Acid + Pi

Figure 1: Reaction scheme for the in situ synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the in situ synthesis of this compound during the melt extrusion of isotactic polypropylene.

Materials
  • Isotactic Polypropylene (iPP) powder or pellets (Melt Flow Rate typically 1-10 g/10 min at 230°C/2.16 kg)

  • Pimelic Acid (Pi) (Reagent grade)

  • Calcium Stearate (CaSt) or Calcium Carbonate (CaCO₃) (Reagent grade)

  • Antioxidant/processing stabilizer (e.g., Irganox 1010, Irgafos 168)

Equipment
  • Twin-screw extruder with at least 8 heating zones and a strand die.

  • Gravimetric or volumetric feeders for polymer and additives.

  • Water bath for cooling the extruded strands.

  • Pelletizer.

  • Drying oven.

  • Injection molding machine for preparing test specimens.

  • Differential Scanning Calorimeter (DSC).

  • Wide-Angle X-ray Diffraction (WAXD) instrument.

  • Mechanical testing equipment (e.g., tensile tester, Izod impact tester).

Experimental Workflow

G cluster_preparation Material Preparation cluster_extrusion Reactive Extrusion cluster_analysis Characterization Drying Dry iPP, Pi, and CaSt Premixing Premix Dried Components Drying->Premixing Extrusion Feed into Twin-Screw Extruder Premixing->Extrusion Cooling Cool Strands in Water Bath Extrusion->Cooling Pelletizing Pelletize Strands Cooling->Pelletizing Drying_Pellets Dry Pellets Pelletizing->Drying_Pellets Injection_Molding Injection Mold Test Specimens Drying_Pellets->Injection_Molding Analysis Thermal and Mechanical Analysis (DSC, WAXD, Tensile, Impact) Injection_Molding->Analysis

Figure 2: Experimental workflow for in situ synthesis and characterization.

Procedure
  • Material Preparation:

    • Dry the isotactic polypropylene pellets/powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

    • Dry the pimelic acid and calcium stearate/carbonate under vacuum at 60°C for 4 hours.

  • Premixing:

    • Prepare a dry blend of the iPP, pimelic acid, calcium stearate/carbonate, and any processing stabilizers. The concentration of the in situ generated this compound is typically in the range of 0.05 to 0.5 wt% of the total mixture. The stoichiometric ratio of pimelic acid to calcium stearate should be considered for the reaction.

  • Reactive Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical temperature profile for polypropylene is to have a gradual increase from the feed zone to the metering zone, followed by a slight decrease at the die. An example profile is:

      • Zone 1 (Feed): 170°C

      • Zone 2: 180°C

      • Zone 3: 190°C

      • Zone 4: 200°C

      • Zone 5: 210°C

      • Zone 6: 210°C

      • Zone 7: 200°C

      • Die: 190°C

    • Set the screw speed to a moderate level, for example, 100-200 rpm, to ensure adequate mixing and residence time for the reaction to occur.

    • Feed the premixed blend into the extruder using a gravimetric feeder at a constant rate.

    • The molten polymer strands exiting the die are cooled in a water bath.

    • The cooled strands are then fed into a pelletizer to produce pellets of the modified polypropylene.

  • Post-Extrusion Processing and Characterization:

    • Dry the resulting pellets at 80°C for 4 hours.

    • Use an injection molding machine to prepare standardized test specimens for mechanical and thermal analysis.

    • Thermal Analysis (DSC): Determine the crystallization temperature (Tc) and melting temperature (Tm) of the samples. The presence of β-crystals is indicated by a distinct melting peak at a lower temperature than the α-form. The relative amount of the β-phase (Kβ) can be calculated from the melting endotherms.

    • Crystalline Structure (WAXD): Confirm the presence of the β-phase by identifying its characteristic diffraction peaks at 2θ = 16.1°, 21.1°, and 32.2°.

    • Mechanical Properties: Evaluate the tensile strength, elongation at break, and Izod impact strength of the injection-molded specimens.

Quantitative Data Summary

The following tables summarize the typical effects of in situ synthesized this compound on the properties of isotactic polypropylene.

Table 1: Effect of In Situ this compound on Crystallization and Melting Behavior of iPP

SampleAdditive Concentration (wt%)Crystallization Temp. (Tc) (°C)Melting Temp. (Tm, α) (°C)Melting Temp. (Tm, β) (°C)Relative β-Crystal Content (Kβ) (%)
Neat iPP0~110-115~165-170-0
iPP + CaPi (in situ)0.1~120-125~165-170~150-155> 80
iPP + CaPi (in situ)0.3~125-130~165-170~150-155> 90

Table 2: Effect of In Situ this compound on Mechanical Properties of iPP

SampleAdditive Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Notched Izod Impact Strength (kJ/m²)
Neat iPP0~30-35< 50~2-4
iPP + CaPi (in situ)0.1~28-33> 100~6-10
iPP + CaPi (in situ)0.3~25-30> 200> 15

Note: The actual values can vary depending on the specific grade of polypropylene, the exact processing conditions, and the specific precursors used.

Logical Relationships of Process Parameters

The efficiency of the in situ synthesis and the resulting properties of the polypropylene are dependent on several key processing parameters.

G cluster_params Process Parameters cluster_outcomes Material Properties Screw_Speed Screw Speed Dispersion CaPi Dispersion Screw_Speed->Dispersion affects Temperature Extrusion Temperature Temperature->Dispersion affects Concentration Precursor Concentration Beta_Content β-Crystal Content Concentration->Beta_Content influences Dispersion->Beta_Content improves Toughness Impact Toughness Beta_Content->Toughness enhances

Figure 3: Relationship between processing parameters and final material properties.

Troubleshooting

  • Low β-crystal content:

    • Ensure accurate stoichiometry of reactants.

    • Increase residence time in the extruder (lower screw speed or throughput).

    • Optimize the temperature profile to ensure the reaction goes to completion.

    • Verify the quality of the raw materials.

  • Poor mechanical properties:

    • Check for polymer degradation (e.g., discoloration, significant drop in melt viscosity). If degradation is suspected, lower the processing temperature or increase the amount of stabilizer.

    • Ensure good dispersion by adjusting the screw design or screw speed.

Safety Precautions

  • Standard personal protective equipment (safety glasses, lab coat, heat-resistant gloves) should be worn when operating extrusion and injection molding equipment.

  • Ensure adequate ventilation to remove any potential fumes generated during melt processing.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The in situ synthesis of this compound during polypropylene extrusion is a robust and effective method for producing β-nucleated polypropylene with enhanced toughness and thermal properties. By carefully controlling the reaction stoichiometry and extrusion parameters, a high degree of β-crystallinity can be achieved, leading to materials suitable for a wide range of demanding applications. This protocol provides a comprehensive guide for researchers and scientists to successfully implement this technique.

Application Notes and Protocols for the Preparation of High-Density Polyethylene (HDPE)/Calcium Pimelate Nanocomposites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-density polyethylene (HDPE) is a widely utilized thermoplastic known for its favorable properties, including being lightweight, inexpensive, and durable.[1] The incorporation of nanofillers can enhance its thermal, mechanical, and other physical properties.[2] Calcium pimelate (CaPim) has been investigated as a nucleating agent and additive for polymers.[3] This document provides detailed protocols for the synthesis of this compound and the subsequent preparation of HDPE/CaPim nanocomposites via a melt-mixing process. The methodologies for characterizing the resulting nanocomposites are also described.

Experimental Protocols

I. Synthesis of this compound (CaPim)

This protocol describes the synthesis of this compound through the neutralization of pimelic acid with calcium hydroxide.[1]

Materials:

  • Pimelic acid

  • Calcium hydroxide

  • Deionized water

  • Vacuum oven

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Dissolve pimelic acid in deionized water in the reaction vessel.

  • Slowly add a stoichiometric amount of calcium hydroxide to the pimelic acid solution while stirring continuously.

  • Heat the reaction mixture to between 80-100°C and maintain for 4 to 6 hours to ensure complete neutralization.[3]

  • Allow the mixture to cool, which will result in the precipitation of this compound as a white solid.

  • Collect the precipitate by vacuum filtration and wash with deionized water to remove any unreacted starting materials or impurities.

  • Dry the collected this compound in a vacuum oven at 60°C overnight to remove residual moisture. The synthesis is reported to yield approximately 78% of the theoretical amount.[1]

  • Characterize the resulting white solid. The average particle size of the synthesized CaPim has been reported to be 0.63 ± 0.01 μm, as determined by Dynamic Light Scattering (DLS).[1]

II. Preparation of HDPE/CaPim Nanocomposites

This protocol details the preparation of HDPE/CaPim nanocomposites using a melt-mixing technique.[1]

Materials:

  • High-density polyethylene (HDPE) pellets or powder

  • Synthesized this compound (CaPim) powder

Equipment:

  • Vacuum oven

  • Melt-mixer (e.g., Haake–Buchler reomixer)

  • Compression molder (for sample preparation for characterization)

Procedure:

  • Dry both the HDPE and the synthesized CaPim in a vacuum oven at 60°C overnight to eliminate any moisture.[1]

  • Prepare mixtures of HDPE and CaPim with varying weight percentages of CaPim (e.g., 0.1%, 0.2%, 0.5%, and 1% wt).[1]

  • Set the temperature of the melt-mixer to 190°C.[1]

  • Add the pre-weighed mixture of HDPE and CaPim to the melt-mixer.

  • Conduct the melt-mixing process at 190°C for 20 minutes to ensure a homogeneous dispersion of the CaPim particles within the HDPE matrix.[1]

  • The resulting nanocomposites should appear as white, homogeneous materials.[1]

  • For subsequent characterization, the prepared nanocomposites can be compression molded into sheets or specific shapes as required by the analytical technique.

Characterization Protocols

I. Scanning Electron Microscopy (SEM)

To examine the surface morphology and the distribution of the additive, SEM analysis is performed.

Procedure:

  • Mount a small, representative sample of the nanocomposite onto an SEM stub using conductive adhesive.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Introduce the sample into the SEM chamber and evacuate to a high vacuum.

  • Acquire images at various magnifications to observe the dispersion of CaPim particles within the HDPE matrix. Surfaces with well-distributed, round-shaped particles are indicative of good dispersion.[1]

II. Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal transitions of the nanocomposites, such as the melting temperature (Tm) and crystallization temperature (Tc), and to determine the degree of crystallinity (Xc).

Procedure:

  • Weigh a small sample (5-10 mg) of the nanocomposite into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above the melting point of HDPE (e.g., 180°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This is the first heating scan.

  • Hold the sample at this temperature for a few minutes (e.g., 3 minutes) to erase the thermal history.[1]

  • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior.

  • Heat the sample again to above its melting point at the same heating rate (second heating scan). The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • The degree of crystallinity (Xc) can be calculated using the formula: Xc (%) = (ΔHm / ΔH⁰m) x 100, where ΔHm is the measured melting enthalpy and ΔH⁰m is the melting enthalpy of 100% crystalline HDPE (293 J/g).[4]

III. X-ray Diffraction (XRD)

XRD analysis is employed to study the crystal structure of the HDPE in the nanocomposites.

Procedure:

  • Prepare a flat sample of the nanocomposite.

  • Place the sample in the XRD instrument.

  • Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Analyze the resulting diffractogram to identify the characteristic crystalline peaks of HDPE and to determine if the incorporation of CaPim has altered the crystal structure.

IV. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the nanocomposites.

Procedure:

  • Place a small, known weight of the nanocomposite sample into a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • From the TGA curve, determine key parameters such as the onset temperature of degradation and the temperature of maximum degradation rate to assess the thermal stability. An increase in these temperatures indicates improved thermal stability.[2][5]

Data Presentation

Table 1: Formulations of HDPE/CaPim Nanocomposites

Sample Code HDPE (wt%) CaPim (wt%)
HDPE_Neat 100 0
HDPE_CaPim_0.1 99.9 0.1
HDPE_CaPim_0.2 99.8 0.2
HDPE_CaPim_0.5 99.5 0.5

| HDPE_CaPim_1.0 | 99.0 | 1.0 |

This table is based on the formulations described in the literature.[1]

Table 2: Summary of Thermal Properties from DSC and TGA

Sample Tm (°C) Tc (°C) Xc (%) Td,max (°C)
HDPE_Neat Data not available Data not available Data not available Data not available
HDPE_CaPim_0.1 Data not available Data not available Data not available Data not available
HDPE_CaPim_0.2 Data not available Data not available Data not available Data not available
HDPE_CaPim_0.5 Data not available Data not available Data not available Data not available

| HDPE_CaPim_1.0 | Data not available | Data not available | Data not available | Data not available |

(Note: Specific quantitative data for thermal properties were not available in the provided search results. This table serves as a template for presenting such data once obtained from experimental analysis.) It has been reported that the thermal transitions and crystal structure of HDPE are not significantly affected by the incorporation of CaPim.[1][2] However, a higher thermal stability is observed with increasing CaPim content.[1]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_nanocomposite Nanocomposite Preparation pimelic_acid Pimelic Acid neutralization Neutralization (80-100°C, 4-6h) pimelic_acid->neutralization ca_oh2 Calcium Hydroxide ca_oh2->neutralization precipitation Precipitation & Filtration neutralization->precipitation drying_capim Drying (60°C, vacuum) precipitation->drying_capim capim This compound (CaPim) drying_capim->capim melt_mixing Melt-Mixing (190°C, 20 min) capim->melt_mixing hdpe HDPE drying_hdpe Drying (60°C, vacuum) hdpe->drying_hdpe drying_hdpe->melt_mixing nanocomposite HDPE/CaPim Nanocomposite melt_mixing->nanocomposite

Caption: Workflow for the synthesis of this compound and preparation of HDPE/CaPim nanocomposites.

characterization_workflow cluster_analysis Characterization cluster_properties Properties Analyzed nanocomposite HDPE/CaPim Nanocomposite sem SEM nanocomposite->sem dsc DSC nanocomposite->dsc xrd XRD nanocomposite->xrd tga TGA nanocomposite->tga morphology Morphology & Dispersion sem->morphology thermal_transitions Thermal Transitions (Tm, Tc, Xc) dsc->thermal_transitions crystal_structure Crystal Structure xrd->crystal_structure thermal_stability Thermal Stability tga->thermal_stability

Caption: Characterization workflow for HDPE/CaPim nanocomposites.

References

Application Note: Characterization of Calcium Pimelate Using Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium pimelate (Ca(O₂C(CH₂)₅CO₂)), the calcium salt of heptanedioic acid, is a compound of interest in materials science, notably as an effective nucleating agent for polymers.[1] Its synthesis and purity are critical for its performance. Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural characterization of this compound. This application note provides a detailed protocol for the synthesis and subsequent FTIR analysis of this compound, enabling researchers to verify its formation and assess its purity. The analysis focuses on identifying the characteristic vibrational modes of the carboxylate functional groups, which distinguish the salt from its parent dicarboxylic acid.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates by passing infrared radiation through a sample. Molecules within the sample absorb radiation at specific frequencies corresponding to their characteristic vibrational modes (e.g., stretching, bending). The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of functional groups present in the sample. In the context of this compound, FTIR is used to confirm the conversion of the carboxylic acid groups (-COOH) of pimelic acid into carboxylate salt groups (-COO⁻) by observing the disappearance of the O-H stretch and the appearance of distinct symmetric and antisymmetric carboxylate stretches.

Experimental Protocols

3.1. Synthesis of this compound via Neutralization

This protocol describes a common laboratory-scale synthesis of this compound from pimelic acid and calcium hydroxide.[2]

  • Materials:

    • Pimelic Acid (HO₂C(CH₂)₅CO₂H)

    • Calcium Hydroxide (Ca(OH)₂)

    • Deionized Water

    • Magnetic stirrer and stir bar

    • Beaker

    • Filtration apparatus (e.g., Büchner funnel)

    • Drying oven

  • Procedure:

    • Dissolve a molar equivalent of pimelic acid in deionized water in a beaker with gentle heating and stirring.

    • Slowly add a stoichiometric amount of calcium hydroxide powder to the pimelic acid solution while stirring continuously.

    • Continue stirring the suspension. The reaction can be performed at room temperature for several hours or accelerated at elevated temperatures (e.g., 80-100°C) for 4-6 hours.[2]

    • A white precipitate of this compound will form.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the white solid precipitate by vacuum filtration.

    • Wash the precipitate with deionized water to remove any unreacted starting materials.

    • Dry the collected this compound powder in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[3]

Synthesis_Workflow Diagram 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Pimelic_Acid Pimelic Acid Dissolve Dissolve Pimelic Acid in Water CaOH2 Calcium Hydroxide React Add Ca(OH)₂ Neutralization Reaction CaOH2->React Dissolve->React Precipitate Precipitation of This compound React->Precipitate Filter Filter & Wash Precipitate Precipitate->Filter Dry Dry Product Filter->Dry Final_Product This compound Powder Dry->Final_Product

Diagram 1: Synthesis of this compound

3.2. FTIR Sample Preparation and Data Acquisition

Solid this compound powder can be analyzed using several FTIR sampling techniques. The two most common methods are the Potassium Bromide (KBr) Pellet method and the Attenuated Total Reflectance (ATR) method.

Method A: KBr Pellet Technique [4]

  • Preparation: Gently grind 1-2 mg of the dried this compound sample into a fine powder using a clean agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample until a homogenous mixture is obtained.[4][5] The typical sample-to-KBr ratio is about 1:100.[5]

  • Pellet Formation: Transfer the mixture into a pellet die. Place the die in a hydraulic press and apply pressure (e.g., 8,000-10,000 psi) for several minutes to form a thin, transparent, or translucent pellet.[6]

  • Background Scan: Place a blank KBr pellet (containing no sample) into the sample holder of the FTIR spectrometer and run a background scan. This corrects for atmospheric moisture, CO₂, and any impurities in the KBr.[4]

  • Sample Scan: Replace the blank pellet with the sample pellet and acquire the FTIR spectrum.

Method B: Attenuated Total Reflectance (ATR) Technique [7][8]

  • Background Scan: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Perform a background scan with nothing on the crystal.

  • Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure to the powder, ensuring good contact between the sample and the crystal.[9]

  • Sample Scan: Acquire the FTIR spectrum. After analysis, the powder can be recovered, and the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol).

Instrument Parameters (Typical):

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

FTIR_Workflow Diagram 2: FTIR Experimental Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis cluster_output Output Sample This compound Powder Sample Grind Grind Sample (1-2 mg) Sample->Grind Place Place Powder on ATR Crystal Sample->Place Mix Mix with KBr (~200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Apply_Pressure Apply Pressure Place->Apply_Pressure Apply_Pressure->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Data (e.g., Baseline Correction) Acquire->Process Spectrum FTIR Spectrum Process->Spectrum Interpret Data Interpretation (Peak Assignment) Spectrum->Interpret

Diagram 2: FTIR Experimental Workflow

Data Interpretation and Results

The successful synthesis of this compound is confirmed by comparing its FTIR spectrum to that of the starting material, pimelic acid.

  • Pimelic Acid Spectrum: The spectrum of pimelic acid is characterized by a very broad absorption band from approximately 3300 to 2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. It also shows a sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[10]

  • This compound Spectrum: Upon formation of the calcium salt, these characteristic acid peaks disappear. The deprotonation of the -COOH group leads to the formation of the carboxylate anion (-COO⁻), which exhibits two new characteristic stretching vibrations:

    • Antisymmetric stretch (νas): A strong band appearing in the 1610-1550 cm⁻¹ region.

    • Symmetric stretch (νs): A medium-to-strong band appearing in the 1440-1360 cm⁻¹ region.

  • Water of Hydration: As this compound often crystallizes with water molecules, a broad band may be observed in the 3700-3000 cm⁻¹ region, corresponding to the O-H stretching of water. A weaker H-O-H bending vibration may also be seen around 1600 cm⁻¹.[11]

The table below summarizes the key FTIR absorption bands for pimelic acid and this compound.

CompoundWavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
Pimelic Acid ~3300 - 2500ν(O-H) stretch of carboxylic acid (H-bonded)Broad, Strong
~2940, ~2860ν(C-H) stretch of CH₂ groupsMedium
~1700ν(C=O) stretch of carboxylic acidStrong, Sharp
~1410δ(C-H) bend of CH₂ groupsMedium
~1280In-plane δ(O-H) bend and ν(C-O) stretchMedium
~930Out-of-plane δ(O-H) bendBroad, Medium
This compound ~3700 - 3000ν(O-H) stretch of water of hydrationBroad
~2930, ~2850ν(C-H) stretch of CH₂ groupsMedium
~1600δ(H-O-H) bend of water of hydrationWeak
1580, 1542νas(COO⁻) antisymmetric carboxylate stretchStrong
1471, 1434, 1420νs(COO⁻) symmetric carboxylate stretch & δ(C-H)Medium-Strong

Note: The exact peak positions can vary slightly depending on the sample preparation method, instrument, and degree of hydration.

Summary

FTIR spectroscopy is an indispensable tool for the characterization of this compound. It provides a straightforward and definitive method to confirm the successful synthesis of the salt from its parent acid by tracking the disappearance of carboxylic acid bands and the appearance of characteristic carboxylate ion absorption bands. The protocols outlined in this note provide a reliable framework for researchers to prepare and analyze this compound, ensuring the structural integrity of the compound for its intended application.

References

Application Note: Thermal Analysis of Isotactic Polypropylene (iPP) with Calcium Pimelate as a Nucleating Agent using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotactic polypropylene (iPP) is a widely used thermoplastic polymer known for its excellent mechanical properties, chemical resistance, and processability. The crystalline structure of iPP can exist in several polymorphic forms, primarily the α, β, and γ phases. The β-crystalline form of iPP is of particular interest as it can enhance the material's toughness, impact strength, and ductility. The formation of the β-phase can be promoted by the addition of specific nucleating agents. Calcium pimelate has been identified as a highly effective β-nucleating agent for iPP.[1][2][3] This application note provides a detailed protocol for utilizing Differential Scanning Calorimetry (DSC) to characterize the thermal behavior of iPP nucleated with this compound.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for obtaining reproducible DSC results.

  • Materials:

    • Isotactic polypropylene (iPP) resin

    • This compound (CaPi)

    • For in-situ synthesis (optional): Pimelic acid (Pi) and Calcium stearate (CaSt)[1]

  • Procedure:

    • Dry the iPP resin and this compound to remove any residual moisture.

    • Prepare iPP/calcium pimelate blends at desired concentrations (e.g., 0.15 wt%, 0.20 wt%, 0.30 wt%) by melt mixing using a twin-screw extruder or a similar melt blending apparatus.[1][3]

    • Alternatively, for in-situ synthesis, add pimelic acid and calcium stearate precursors during the extrusion of iPP.[1]

    • Press the blended material into thin films of uniform thickness.

    • Cut samples of 5-10 mg from the thin films for DSC analysis.

    • Encapsulate the samples in standard aluminum DSC pans. An empty, sealed aluminum pan should be used as a reference.

2. DSC Instrumental Setup and Protocol

The following is a typical non-isothermal DSC protocol for analyzing the melting and crystallization behavior of iPP with this compound.

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 50 mL/min.[4]

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature (e.g., 30 °C) to a temperature well above the melting point of iPP (e.g., 200-220 °C) at a constant heating rate (e.g., 10 °C/min).[4][5] This step is performed to erase the thermal history of the sample.

    • Isothermal Hold: Hold the sample at the high temperature for a short period (e.g., 3-5 minutes) to ensure complete melting of the crystallites.

    • Cooling Scan: Cool the sample to room temperature at a controlled cooling rate (e.g., 10 °C/min or a slower rate like 2.5 °C/min to promote β-crystal formation).[6] The crystallization temperature (Tc) is determined from the exotherm observed during this scan.

    • Second Heating Scan: Heat the sample again to above its melting point at the same heating rate as the first scan. The melting temperature (Tm) and the relative amount of α and β crystals are determined from the endotherms in this scan.

Data Presentation

The addition of this compound as a nucleating agent significantly influences the crystallization and melting behavior of iPP. The key parameters obtained from the DSC analysis are summarized in the table below.

Sample CompositionCrystallization Temp. (Tc) (°C)Melting Temp. (Tm) (°C)Relative β-Crystal Content (Kβ,DSC) (%)Reference
Pure iPP~110-115~163-167< 5[1][4][7]
iPP + 0.15 wt% CaPiNot specifiedNot specified> 90 (at 2.5 °C/min cooling)[6]
iPP + 0.20 wt% CaPiIncreased by 4-5 °C vs pure iPPMultiple peaks (~150 & ~163)> 90 (at 2.5 °C/min cooling)[1][6][7]
iPP + 0.30 wt% CaPi (in-situ)Increased by 4-5 °C vs pure iPPNot specified96.47[1]
iPP + 0.15 wt% CaPi (isothermal at 140°C)140Not specified96.8[6]

Note: The exact values can vary depending on the specific grade of iPP, the purity and dispersion of the this compound, and the DSC experimental conditions.

Mandatory Visualization

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Weigh iPP and this compound p2 Melt Blend p1->p2 p3 Press into Film p2->p3 p4 Cut 5-10 mg Sample p3->p4 p5 Encapsulate in DSC Pan p4->p5 d1 Load Sample and Reference p5->d1 d2 Heat to 220°C (10°C/min) Erase Thermal History d1->d2 d3 Hold for 5 min d2->d3 d4 Cool to 30°C (10°C/min) Record Crystallization (Tc) d3->d4 d5 Heat to 220°C (10°C/min) Record Melting (Tm) and β-Phase d4->d5 a1 Determine Tc from Cooling Curve d5->a1 a3 Calculate Relative β-Crystal Content (Kβ) a1->a3 a2 Determine Tm from 2nd Heating Curve a2->a3

Caption: Experimental workflow for DSC analysis of iPP with this compound.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Output Properties (from DSC) iPP Isotactic Polypropylene (iPP) Blend Melt Blending iPP->Blend CaPi This compound (β-Nucleating Agent) CaPi->Blend Tc Increased Crystallization Temperature (Tc) Blend->Tc beta High Relative Content of β-Crystals (Kβ) Blend->beta Tm Distinct Melting Peaks for α and β Phases Blend->Tm

Caption: Effect of this compound on the thermal properties of iPP.

References

Application Notes and Protocols for Analyzing β-Crystals in Polypropylene (PP) using Wide-Angle X-ray Diffraction (WAXD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotactic polypropylene (iPP) is a semi-crystalline polymer that can exist in several polymorphic forms, primarily the monoclinic α-form, the trigonal (or pseudohexagonal) β-form, and the orthorhombic γ-form. The β-crystalline form of PP is of particular interest as it can significantly enhance the material's toughness, impact strength, and elongation at break.[1][2] Wide-Angle X-ray Diffraction (WAXD) is a powerful and the most accurate technique for identifying and quantifying the relative amount of β-crystals in polypropylene samples.[2][3] These application notes provide a comprehensive guide to the use of WAXD for the analysis of β-crystals in PP, including detailed experimental protocols, data analysis methods, and interpretation of results.

The β-phase of polypropylene is metastable and typically forms under specific processing conditions, such as the application of shear stress or the use of specific β-nucleating agents.[1][4] WAXD analysis allows for the unambiguous identification of the β-crystal phase through its characteristic diffraction peak at 2θ ≈ 16.1-16.3°.[1][5]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality and reproducible WAXD data. The preparation method will depend on the form of the polypropylene sample (e.g., film, molded part, powder).

2.1.1. For Thin Films:

  • Sample Selection: Select a representative section of the film, ensuring it is free from wrinkles, folds, or surface defects.

  • Mounting: Securely mount the film sample in the sample holder of the diffractometer. The film should be flat and held under slight tension to avoid sagging. For transmission mode, the film should be mounted perpendicular to the X-ray beam. For grazing incidence WAXD (GI-WAXD), the film is mounted on a flat substrate.

  • Thickness: While there is no strict thickness requirement, films are typically in the micrometer range. For very thin films, stacking multiple layers may be necessary to obtain a sufficient diffraction signal, though this can affect the analysis of orientation.

2.1.2. For Molded Parts:

  • Sectioning: Carefully cut a thin section from the molded part using a microtome or a sharp blade. The section should be representative of the region of interest and have a uniform thickness, typically around 0.5 - 1.0 mm.

  • Surface Preparation: Ensure the surface of the section is flat and smooth. If necessary, polish the surface to remove any cutting marks or irregularities.

  • Mounting: Mount the section in the sample holder, ensuring the surface to be analyzed is parallel to the sample stage.

2.1.3. For Powders or Pellets:

  • Grinding (for pellets): If starting with pellets, grind them into a fine, homogeneous powder using a cryogenic mill or a standard polymer mill to avoid thermal degradation.

  • Packing: Pack the powder into a sample holder with a shallow well. Gently press the powder to create a flat, smooth surface that is level with the top of the holder. Avoid excessive pressure, which could induce preferred orientation of the crystallites.

WAXD Data Acquisition

The following are typical instrumental parameters for WAXD analysis of polypropylene. These may need to be optimized based on the specific instrument and sample.

ParameterTypical Value
X-ray Source Cu Kα (λ = 1.5406 Å)
Operating Voltage 40 kV
Operating Current 30-40 mA
Scan Range (2θ) 5° to 40°
Scan Speed/Step Size 1-2°/min or 0.02° step size with appropriate dwell time
Optics Bragg-Brentano geometry is common for powders and bulk samples. Transmission geometry is often used for films.
Detector Scintillation counter or a position-sensitive detector

Data Analysis and Interpretation

Identification of Crystalline Phases

The different crystalline forms of polypropylene have distinct diffraction patterns. The primary peaks for the α and β phases are:

  • α-Phase (monoclinic): Strong diffraction peaks are observed at 2θ values of approximately 14.1° (110 plane), 16.9° (040 plane), and 18.6° (130 plane).[1]

  • β-Phase (trigonal): The most prominent and characteristic diffraction peak for the β-phase is located at a 2θ value of about 16.1-16.3° (300 plane).[1][5]

Quantification of β-Crystal Content

The relative content of the β-phase (Kβ) in the crystalline portion of the sample can be calculated using the Turner-Jones equation.[3] This method compares the intensity of the main β-phase peak to the sum of the intensities of the main α and β-phase peaks.

Turner-Jones Equation:

Kβ = Hβ(300) / (Hβ(300) + Hα(110) + Hα(040) + Hα(130))

Where:

  • Hβ(300) is the height of the (300) diffraction peak of the β-phase.

  • Hα(110), Hα(040), and Hα(130) are the heights of the (110), (040), and (130) diffraction peaks of the α-phase, respectively.

A Kβ value of 1 indicates a sample with 100% β-crystals, while a value of 0 indicates a sample with only α-crystals.[2]

Data Presentation

Quantitative data from WAXD analysis should be summarized in clear and structured tables to facilitate comparison between different samples or processing conditions.

Table 1: WAXD Data for Polypropylene Samples with Varying Nucleating Agent Concentration

Sample IDNucleating Agent Conc. (wt%)Hα(110) (a.u.)Hα(040) (a.u.)Hα(130) (a.u.)Hβ(300) (a.u.)Kβ Value
PP-Control01250980750500.016
PP-NA-0.050.0535028021025000.749
PP-NA-0.10.121017013031000.859
PP-NA-0.20.218014011032500.883

Table 2: Influence of Cooling Rate on β-Crystal Formation in PP with 0.1 wt% Nucleating Agent

Sample IDCooling Rate (°C/min)Hα(110) (a.u.)Hα(040) (a.u.)Hα(130) (a.u.)Hβ(300) (a.u.)Kβ Value
PP-NA-Fast10045035027018000.627
PP-NA-Medium2021017013031000.859
PP-NA-Slow51501209035000.907

Visualizations

Experimental Workflow for WAXD Analysis of PP

WAXD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting start Start: PP Sample (Film, Molded Part, Powder) prep_film Thin Film Mounting start->prep_film prep_molded Sectioning & Polishing start->prep_molded prep_powder Grinding & Packing start->prep_powder diffractometer Place Sample in WAXD Diffractometer prep_film->diffractometer prep_molded->diffractometer prep_powder->diffractometer set_params Set Instrumental Parameters (Voltage, Current, Scan Range) diffractometer->set_params run_scan Perform WAXD Scan set_params->run_scan get_diffractogram Obtain 2D or 1D Diffractogram run_scan->get_diffractogram peak_id Identify α and β-Phase Peaks get_diffractogram->peak_id peak_height Measure Peak Heights (Hα(110), Hα(040), Hα(130), Hβ(300)) peak_id->peak_height calc_k Calculate Kβ using Turner-Jones Equation peak_height->calc_k report Report Kβ Value and Present Data in Tables calc_k->report

Caption: Experimental workflow for WAXD analysis of β-crystals in polypropylene.

Logical Relationship for β-Crystal Quantification

Turner_Jones_Logic cluster_calc Calculation H_beta Hβ(300) sum_total Total Peak Heights H_beta->sum_total k_beta Kβ Value H_beta->k_beta H_alpha1 Hα(110) sum_alpha Sum of α-Peak Heights H_alpha1->sum_alpha H_alpha2 Hα(040) H_alpha2->sum_alpha H_alpha3 Hα(130) H_alpha3->sum_alpha sum_alpha->sum_total sum_total->k_beta

References

Application Notes and Protocols: Functionalization of TiO2 Nanoparticles with Calcium Pimelate for Enhanced Polymer Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Titanium dioxide (TiO2) nanoparticles are widely recognized for their photocatalytic properties, which can be harnessed to accelerate the degradation of various polymers. This process is crucial for addressing plastic waste and developing materials with controlled lifespans. Functionalization of TiO2 nanoparticles can further enhance their prodegradant activity. This document provides detailed protocols for the functionalization of TiO2 nanoparticles with calcium pimelate and their subsequent application in promoting the photodegradation of polymers, with a specific focus on isotactic polypropylene (iPP).

The methodologies described herein are intended for researchers and scientists in materials science, polymer chemistry, and drug development who are exploring novel approaches for polymer degradation.

Mechanism of Action

The primary mechanism for the degradation of polyolefins in the presence of functionalized TiO2 nanoparticles is photodegradation. This process is initiated by the absorption of UV light by the TiO2 nanoparticles, which act as photosensitizers. This leads to the generation of highly reactive free radicals.[1] These radicals then participate in an auto-oxidation process, leading to chain scission and the eventual breakdown of the polymer matrix.[1] The presence of impurities such as carbonyl and hydroperoxide groups, which can form during polymer processing, can also contribute to instability and further degradation.[1] The functionalization with this compound is believed to enhance this process, making the material more susceptible to degradation.

Experimental Protocols

Synthesis of this compound Functionalized TiO2 Nanoparticles (TiO2-CaPim)

This protocol details the in-situ formation of this compound on the surface of TiO2 nanoparticles.

Materials:

  • Anatase TiO2 nanoparticles

  • Pimelic acid (PA)

  • Calcium hydroxide (Ca(OH)2)

  • Acetone

  • Deionized water

  • Ethanol

Equipment:

  • Mortar and pestle

  • Sonicator

  • Aluminum mold

  • Heater

  • Nitrogen gas supply

  • Filtration apparatus

Procedure:

  • In a mortar, combine 250 mg of anatase TiO2 nanoparticles, 250 mg of pimelic acid, and 100 mg of calcium hydroxide.[1]

  • Sonicate the mixture for 15 minutes to ensure homogenization.[1]

  • Press the homogenized mixture into an aluminum mold and seal it.

  • Heat the sealed mold at 393 K (120 °C) for 30 minutes.[1]

  • Immediately cool the mixture to room temperature under a nitrogen atmosphere to prevent the formation of undesired byproducts like calcium carbonate.[1]

  • Wash the resulting product three times with 50 ml of acetone to remove any unbound pimelic acid.[1]

  • Filter the product after each wash.

  • Dry the final functionalized TiO2 nanoparticles in a vacuum system for 24 hours.

Preparation of Polymer Nanocomposites

This protocol describes the incorporation of TiO2-CaPim nanoparticles into an isotactic polypropylene (iPP) matrix.

Materials:

  • Isotactic polypropylene (iPP) powder or pellets

  • Synthesized TiO2-CaPim nanoparticles

Equipment:

  • Twin-screw extruder

  • Hot press

Procedure:

  • Dry the iPP and TiO2-CaPim nanoparticles thoroughly to remove any moisture.

  • Melt-blend the iPP with the desired concentration of TiO2-CaPim nanoparticles (e.g., 0.5-2% by weight) using a rotating twin-screw extruder.

  • The extrusion process should be carried out at a temperature profile suitable for iPP (typically 180-220 °C).

  • The resulting nanocomposite can then be pelletized or directly processed into films or other desired shapes using techniques like hot pressing.

Accelerated Photodegradation Testing

This protocol outlines a method for evaluating the prodegradant effect of the functionalized nanoparticles on the polymer.

Materials:

  • Polymer nanocomposite samples (e.g., iPP/TiO2-CaPim films)

  • Control polymer samples (without nanoparticles)

Equipment:

  • UV lamp (e.g., 9 W lamp with a wavelength of 365 nm)[1]

  • Temperature-controlled chamber

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Place the polymer nanocomposite and control samples in a temperature-controlled chamber.

  • Expose the samples to UV light at a constant temperature of 40 °C.[1]

  • Conduct the exposure for a maximum duration of 1000 hours, with periodic removal of samples for analysis (e.g., at 0, 250, 500, 750, and 1000 hours).[1]

  • Analyze the degradation of the samples at each time point using the following techniques:

    • FTIR Spectroscopy: Monitor the formation of carbonyl groups (around 1715 cm⁻¹) as an indicator of oxidation. Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to a reference peak (e.g., a C-H bending peak).

    • Dynamic Mechanical Analysis (DMA): Measure the storage modulus (E') to assess changes in the mechanical properties of the polymer. A decrease in storage modulus indicates degradation.

Data Presentation

The following tables summarize the expected quantitative data from the polymer degradation studies.

Table 1: Carbonyl Index of iPP Nanocomposites During Accelerated Photodegradation

Sample0 hours250 hours500 hours750 hours1000 hours
Neat iPPBaseline
iPP / TiO2Baseline
iPP / TiO2-CaPimBaselineIncreased by 20% compared to neat iPP[1]

Table 2: Storage Modulus of iPP Nanocomposites During Accelerated Photodegradation

Sample0 hours250 hours500 hours750 hours1000 hours
Neat iPPInitial ValueIncreased
iPP / TiO2Initial Value
iPP / TiO2-CaPimInitial ValueDecreased

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of TiO2-CaPim cluster_composite Nanocomposite Preparation cluster_degradation Degradation Study mix Mix TiO2, Pimelic Acid, & Ca(OH)2 sonicate Sonicate mix->sonicate heat Heat in Mold sonicate->heat cool Cool under N2 heat->cool wash Wash with Acetone cool->wash dry Dry wash->dry blend Melt Blend iPP with TiO2-CaPim dry->blend extrude Extrude blend->extrude uv_expose UV Exposure (1000h, 40°C) extrude->uv_expose ftir FTIR Analysis (Carbonyl Index) uv_expose->ftir dma DMA Analysis (Storage Modulus) uv_expose->dma

Caption: Workflow for synthesis, composite preparation, and degradation analysis.

Mechanism of Photodegradation

G UV UV Light TiO2 TiO2-CaPim Nanoparticle UV->TiO2 excites Radical Free Radicals (e.g., •OH) TiO2->Radical generates Polymer Polymer Chain (R-H) PolymerRadical Polymer Radical (R•) Polymer->PolymerRadical Hydroperoxide Hydroperoxide (ROOH) Polymer->Hydroperoxide Radical->Polymer attacks Oxygen Oxygen (O2) PolymerRadical->Oxygen reacts with PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical PeroxyRadical->Polymer abstracts H from Degradation Chain Scission & Degradation Products (Carbonyls, etc.) Hydroperoxide->Degradation decomposes to

Caption: Photocatalytic degradation mechanism of polymers with TiO2.

References

Application Notes and Protocols: Utilizing Calcium Pimelate-Supported Wollastonite in Polypropylene Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Materials Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of calcium pimelate-supported wollastonite as a functional filler in polypropylene (PP) composites. The surface modification of wollastonite with pimelic acid leads to the formation of this compound on the filler's surface, which significantly enhances the mechanical and thermal properties of the resulting polypropylene composite. This improvement is primarily attributed to enhanced interfacial adhesion and the induction of the tougher β-crystalline form of polypropylene.[1]

Principle and Mechanism

Wollastonite, a naturally occurring calcium silicate (CaSiO₃), is utilized as a reinforcing filler in polymer composites to improve mechanical properties and thermal stability.[2][3] However, its inherent hydrophilicity leads to poor compatibility with the hydrophobic polypropylene matrix.

To overcome this, the surface of wollastonite can be modified with pimelic acid (PA). The carboxylic acid groups of the pimelic acid react with the calcium on the wollastonite surface, forming a layer of this compound.[1][4] This organic surface layer improves the dispersion of wollastonite in the PP matrix and enhances interfacial adhesion.[1]

Crucially, the this compound acts as a heterogeneous nucleating agent, promoting the crystallization of polypropylene into its more ductile and tougher β-form (β-PP) instead of the more common and rigid α-form.[1][5][6] This targeted crystallization is a key factor in the significant improvement of the composite's impact strength.[1]

cluster_0 Mechanism of Property Enhancement A Wollastonite (Hydrophilic Filler) C This compound-Supported Wollastonite A->C Surface Reaction B Pimelic Acid (Surface Modifier) B->C E Improved Interfacial Adhesion & Dispersion C->E F Induction of β-Crystalline Phase in PP C->F β-Nucleating Effect D Polypropylene (PP) Matrix (Hydrophobic) D->E G Enhanced Composite Properties E->G Better Stress Transfer F->G Increased Toughness

Caption: Logical relationship of surface modification to property enhancement.

Quantitative Data Summary

The following tables summarize the typical mechanical and thermal properties of polypropylene composites filled with unmodified and this compound-supported wollastonite.

Table 1: Mechanical Properties of PP/Wollastonite Composites

Sample Description Filler Content (wt%) Tensile Strength (MPa) Young's Modulus (MPa) Izod Notched Impact Strength (kJ/m²) Reference
Neat Polypropylene (PP) 0 33.3 - 5.43 (calculated) [1][2][7]
PP + Unmodified Wollastonite 20 38.3 - - [2]
PP + PA-Treated Wollastonite 2.5 Increased* - 17.33 [1][7]
PP + PA-Treated Wollastonite >2.5 Decreased* - - [7]

*Note: One study reported that tensile strength increased for composites with up to 2.5 wt% pimelic acid-modified wollastonite, while higher filler contents had a negative effect on this property.[7] The Izod impact strength for neat PP was calculated based on the reported 3.19 times increase for the composite.[1]

Table 2: Thermal Properties of PP/Wollastonite Composites

Sample Description Filler Content (wt%) Melting Temperature (°C) Crystallization Temperature (°C) Onset Decomposition Temp (°C) Reference
Neat Polypropylene (PP) 0 ~165-171 - ~270 [3][7]
PP + Unmodified Wollastonite 4 - Increased ~300 [3][8]
PP + Unmodified Wollastonite 20 Increased Increased Increased [2][3]
PP + PA-Treated Wollastonite - - Increased (β-form) - [1][6]

*Note: The addition of wollastonite generally increases the crystallization and decomposition temperatures, indicating its role as a nucleating agent and a thermal barrier.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of this compound-supported wollastonite/polypropylene composites.

cluster_workflow Experimental Workflow prep Protocol 1: Surface Modification of Wollastonite comp Protocol 2: Composite Preparation via Melt Extrusion prep->comp Modified Filler char Protocol 3: Composite Characterization comp->char Composite Samples mech Mechanical Testing (Tensile, Impact) char->mech therm Thermal Analysis (DSC, TGA) char->therm morph Morphological & Structural (SEM, XRD, FTIR) char->morph

Caption: General experimental workflow for composite preparation and analysis.

Protocol 1: Surface Modification of Wollastonite

This protocol describes the synthesis of this compound-supported wollastonite through a chemical reaction.[1][6]

Materials:

  • Wollastonite powder (acicular, high aspect ratio recommended)[9]

  • Pimelic acid (PA)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Drying oven

  • Magnetic stirrer with heating plate

Procedure:

  • Dispersion: Disperse a known quantity of wollastonite powder in ethanol in a reaction flask to create a slurry. The solid-to-liquid ratio should be optimized to ensure good dispersion (e.g., 10 g wollastonite in 200 mL ethanol).

  • Modifier Addition: Dissolve the desired amount of pimelic acid in ethanol. The mass ratio of pimelic acid to wollastonite is a critical parameter influencing the β-nucleating ability.[6] Start with a ratio of 2.5:100 (PA:wollastonite) by weight.

  • Reaction: Add the pimelic acid solution to the wollastonite slurry. Heat the mixture to a temperature near the boiling point of the solvent (e.g., 70-75°C for ethanol) and stir vigorously for 2-4 hours to facilitate the reaction between the acid and the wollastonite surface.

  • Washing: After the reaction, filter the modified wollastonite powder and wash it repeatedly with fresh ethanol and then deionized water to remove any unreacted pimelic acid.

  • Drying: Dry the washed powder in an oven at 80-100°C for at least 12 hours or until a constant weight is achieved.

  • Verification (Optional): Use Fourier Transform Infrared Spectroscopy (FTIR) to confirm the formation of this compound on the wollastonite surface.[1][6]

Protocol 2: Composite Preparation via Melt Extrusion

This protocol details the fabrication of PP composite samples using a twin-screw extruder.[2]

Materials & Equipment:

  • Isotactic Polypropylene (PP) pellets

  • Dried this compound-supported wollastonite powder (from Protocol 1)

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Pelletizer

Procedure:

  • Drying: Dry the PP pellets and the modified wollastonite powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Physically mix the PP pellets and the wollastonite powder at the desired weight percentage (e.g., 2.5 wt% filler).

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PP is a gradual increase from 180°C at the feed zone to 200-210°C at the die.

    • Set the screw speed (e.g., 100-200 RPM).

    • Feed the premixed material into the extruder. The molten extrudate will exit the die as strands.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce composite pellets.

  • Specimen Fabrication:

    • Dry the composite pellets at 80°C for 4 hours.

    • Use an injection molding machine or a hot press to form standardized test specimens (e.g., dog-bone shapes for tensile testing) according to ASTM or ISO standards. A typical injection molding temperature is 200-220°C.

Protocol 3: Characterization of Composites

A. Mechanical Testing

  • Tensile Testing: Perform tensile tests on dog-bone specimens according to ASTM D638. Use a universal testing machine to determine tensile strength, Young's modulus, and elongation at break. A typical crosshead speed is 50 mm/min.[10]

  • Impact Testing: Measure the notched Izod impact strength according to ASTM D256 to evaluate the material's toughness and resistance to fracture.

B. Thermal Analysis

  • Differential Scanning Calorimetry (DSC):

    • Use a DSC instrument to determine the melting temperature (Tₘ), crystallization temperature (T꜀), and degree of crystallinity.[8]

    • Procedure: Heat a 5-10 mg sample from room temperature to ~220°C at a rate of 10°C/min under a nitrogen atmosphere.[8][10] Hold for 5 minutes to erase thermal history. Cool to room temperature at 10°C/min to observe T꜀. Reheat at 10°C/min to observe Tₘ.

    • The presence of a distinct melting peak for the β-phase (typically around 150-155°C) alongside the α-phase peak (~165°C) indicates successful β-nucleation.

  • Thermogravimetric Analysis (TGA):

    • Use a TGA instrument to assess thermal stability.[8]

    • Procedure: Heat a 10-15 mg sample from room temperature to 500°C at a rate of 20°C/min in a nitrogen or air atmosphere.[8][11] Record the onset decomposition temperature (e.g., temperature at 3% or 5% weight loss).

C. Morphological and Structural Analysis

  • Scanning Electron Microscopy (SEM): Examine the cryo-fractured surfaces of the composite specimens to observe the dispersion of wollastonite particles and the quality of the interfacial adhesion between the filler and the PP matrix.[1][2] Good adhesion is indicated by the absence of voids around particles and the presence of matrix material adhering to the filler surface.

  • X-Ray Diffraction (XRD): Use XRD to identify the crystalline phases of the polypropylene matrix. The α-form and β-form of PP have distinct characteristic diffraction peaks, allowing for the quantification of the relative β-crystal content.[1][5]

cluster_2 β-Nucleating Effect on PP Crystallization A Molten PP with PA-Wollastonite B Cooling & Crystallization A->B C PA-Wollastonite particles act as nucleation sites B->C D Preferential growth of β-form spherulites C->D E PP Composite with high β-phase content D->E

Caption: The role of modified wollastonite in promoting β-phase PP.

References

Troubleshooting & Optimization

How to improve the dispersion of calcium pimelate in a polypropylene matrix

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Polymer Composite Development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the dispersion of calcium pimelate in your polypropylene (PP) matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polypropylene?

A1: this compound is an organic salt primarily used as a β-nucleating agent in isotactic polypropylene (iPP).[1][2] Its main function is to induce the formation of β-form crystals within the polymer matrix during cooling.[1] This specific crystalline structure can enhance the material's toughness, impact resistance, and heat resistance compared to the more common α-form crystals.[2]

Q2: I've added this compound to my PP, but I'm not seeing the expected improvement in mechanical properties. What's the likely cause?

A2: The most common reason for suboptimal performance is poor dispersion of the this compound within the polypropylene matrix.[3] Agglomeration, or clustering, of the additive particles prevents them from acting as effective nucleation sites.[2] The efficiency of a nucleating agent is highly dependent on its uniform distribution throughout the polymer.[3]

Q3: How can I visually confirm if my this compound is poorly dispersed?

A3: The most direct method is through microscopic analysis. Scanning Electron Microscopy (SEM) of a cryo-fractured surface of your composite sample is a standard technique.[3] Poor dispersion will be visible as large, clustered particles (agglomerates), while good dispersion will show fine, individual particles distributed evenly throughout the matrix. Optical microscopy can also be used for a preliminary assessment.[4][5]

Q4: What is a coupling agent and will it help?

A4: A coupling agent acts as a molecular bridge between the inorganic filler (this compound) and the organic polymer matrix (polypropylene).[6][7] Polypropylene is non-polar and struggles to bond with more polar fillers.[8] An agent like Maleic Anhydride Grafted Polypropylene (PP-g-MA) has a polypropylene backbone that is compatible with the matrix and polar maleic anhydride groups that can interact with the filler surface, improving adhesion and dispersion.[8][9] This leads to better stress transfer and improved mechanical properties.[10]

Troubleshooting Guide: Improving this compound Dispersion

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Agglomeration of this compound Observed in SEM Images

Poor dispersion is a critical issue that limits the effectiveness of this compound as a nucleating agent.

Possible Causes & Solutions:

  • Poor Interfacial Adhesion: The non-polar nature of polypropylene leads to weak interactions with the more polar this compound, causing the particles to cluster together rather than disperse.

    • Solution 1: Introduce a Coupling Agent. Add a compatibilizer like Maleic Anhydride Grafted Polypropylene (PP-g-MA) to the formulation. The anhydride groups bond with the filler surface, while the PP chains entangle with the matrix, creating a strong interface.[8]

    • Solution 2: Surface Treatment. Modify the this compound powder before compounding. Treatment with fatty acids, like stearic acid, can make the filler surface more hydrophobic and compatible with the PP matrix.[11][12]

  • Suboptimal Processing Parameters: Incorrect temperature or shear during compounding can fail to break down agglomerates.

    • Solution 1: Optimize Extrusion Temperature. Increasing the processing temperature can lower the melt viscosity of the PP, improving the wetting of the filler particles and aiding dispersion.[13] Be careful not to exceed the degradation temperature of the polymer or additive.

    • Solution 2: Increase Shear. Use a twin-screw extruder with optimized screw geometry, including reverse kneading blocks, to apply higher shear forces.[5] This mechanical energy is crucial for breaking apart particle agglomerates.[14]

  • Direct Addition of Pre-synthesized Additive: Adding this compound powder directly can lead to clumping that is difficult to break down.

    • Solution: In-Situ Synthesis. Generate the this compound in situ during the extrusion process. By adding the precursors—pimelic acid and a calcium source like calcium stearate—to the extruder, the reaction occurs within the molten polymer, resulting in highly dispersed, fine particles.[3]

Data Presentation: Effect of Dispersion Method on PP Properties

The following tables summarize quantitative data from studies on polypropylene modified with dicarboxylate salts like this compound.

Table 1: Comparison of Dispersion Methods for this compound (CaPi) in iPP

MethodAdditive Content (wt%)Crystallization Temp. (Tc)Relative β-crystal Content (Kβ)Key Finding
Direct Addition (PP/CaPi)0.30~125.1 °C73.76%Standard method shows good nucleation but is limited by dispersion.[3]
In-Situ Synthesis (PP/CaPi[IS])0.30~126.5 °C96.47%In-situ generation significantly improves dispersion and β-nucleation efficiency.[3]

Table 2: Effect of Coupling Agent (PP-g-MA) on Mechanical Properties of Filled PP

Composite FormulationTensile StrengthTensile ModulusImpact StrengthKey Finding
PP + Filler (Untreated)LowerHigherLowerWithout a coupling agent, poor adhesion leads to lower tensile and impact strength.[10]
PP + Filler + PP-g-MAHigherHigherHigherThe addition of PP-g-MA improves stress transfer between the filler and matrix, enhancing mechanical properties.[10]

Experimental Protocols

Protocol 1: Compounding of PP with this compound via Twin-Screw Extrusion

Objective: To prepare a polypropylene composite with dispersed this compound.

Materials & Equipment:

  • Isotactic Polypropylene (PP) pellets

  • This compound powder (or precursors: pimelic acid and calcium stearate for in-situ method)

  • Optional: Maleic Anhydride Grafted Polypropylene (PP-g-MA)

  • Co-rotating Twin-Screw Extruder

  • Pelletizer

  • Drying oven

Methodology:

  • Pre-Drying: Dry PP pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove moisture.

  • Pre-Mixing: Dry blend the PP pellets, this compound (typically 0.1-0.5 wt%), and any coupling agent (typically 1-3 wt%) in a bag until a homogenous mixture is obtained.

  • Extruder Setup: Set the temperature profile for the extruder zones. A typical profile for PP is a gradual increase from 180°C in the feed zone to 210°C at the die.

  • Compounding: Feed the pre-mixed blend into the extruder at a constant feed rate. Set the screw speed (e.g., 200-400 rpm) to ensure adequate mixing and shear.[15]

  • Extrusion & Pelletizing: The molten polymer strand exiting the die is cooled in a water bath and then fed into a pelletizer to produce composite pellets.

  • Post-Drying: Dry the resulting pellets at 80°C for 4 hours before subsequent processing (e.g., injection molding for test specimens).

Protocol 2: Characterization of Dispersion via Scanning Electron Microscopy (SEM)

Objective: To visually assess the dispersion quality of this compound in the PP matrix.

Materials & Equipment:

  • Injection-molded sample of the PP/calcium pimelate composite

  • Liquid nitrogen

  • SEM instrument

  • Sputter coater with a gold or gold-palladium target

Methodology:

  • Sample Preparation: Notch a small section of the injection-molded specimen.

  • Cryo-Fracturing: Immerse the sample in liquid nitrogen for 5-10 minutes until it is completely cooled. Immediately fracture the sample at the notch using pliers. This creates a clean fracture surface without plastic deformation.

  • Mounting: Securely mount the fractured sample onto an SEM stub using carbon tape, with the fracture surface facing up.

  • Sputter Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) conductive layer of gold or gold-palladium onto the surface to prevent charging under the electron beam.

  • Imaging: Load the sample into the SEM chamber. Operate the microscope at an accelerating voltage of 5-15 kV.

  • Analysis: Acquire images of the fracture surface at various magnifications (e.g., 500x, 2000x, 5000x). Examine the images for the presence of agglomerates (poor dispersion) or finely distributed individual particles (good dispersion).

Visualizations

Troubleshooting_Workflow cluster_solutions Dispersion Improvement Strategies problem problem check check solution solution process process start Suboptimal Mechanical Properties Observed check_dispersion Assess Dispersion (SEM Analysis) start->check_dispersion is_poor Dispersion Quality? check_dispersion->is_poor sol_coupling Add Coupling Agent (e.g., PP-g-MA) is_poor->sol_coupling Poor sol_surface Apply Surface Treatment (e.g., Stearic Acid) is_poor->sol_surface Poor sol_insitu Use In-Situ Synthesis Method is_poor->sol_insitu Poor sol_process Optimize Processing (Temp, Shear) is_poor->sol_process Poor good_dispersion Dispersion is Good. Investigate other factors (e.g., polymer grade, additive concentration). is_poor->good_dispersion Good re_evaluate Re-evaluate Mechanical Properties & Dispersion sol_coupling->re_evaluate sol_surface->re_evaluate sol_insitu->re_evaluate sol_process->re_evaluate

Caption: Troubleshooting workflow for diagnosing and solving poor dispersion issues.

Coupling_Agent_Mechanism cluster_mapp PP-g-MA Coupling Agent pp_matrix Polypropylene Matrix (Non-Polar) filler This compound (Polar Surface) mapp_pp PP Chain mapp_pp->pp_matrix Entangles with matrix (van der Waals forces) mapp_ma Maleic Anhydride Group mapp_ma->filler Interacts with filler surface (Polar interaction) Dispersion_Factors cluster_material Material Properties cluster_processing Processing Conditions center Dispersion Quality interfacial_tension Interfacial Tension center->interfacial_tension filler_size Particle Size center->filler_size matrix_viscosity Matrix Viscosity center->matrix_viscosity shear_rate Shear Rate center->shear_rate temperature Temperature center->temperature mixing_time Mixing Time center->mixing_time

References

Optimizing reaction conditions for calcium pimelate synthesis to control particle size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for calcium pimelate synthesis to control particle size.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Inconsistent Particle Size - Fluctuations in reaction temperature. - Inconsistent stirring speed. - Variations in reactant addition rate.- Use a temperature-controlled reaction vessel. - Employ a calibrated mechanical stirrer for consistent agitation. - Utilize a syringe pump for precise and reproducible addition of reactants.
Formation of Agglomerates - High reactant concentrations leading to rapid precipitation. - Inefficient stirring. - Presence of impurities.- Decrease the concentration of pimelic acid and calcium salt solutions. - Increase the stirring speed to enhance dispersion. - Use high-purity reagents and deionized water.
Broad Particle Size Distribution - Uncontrolled nucleation and growth phases. - "Ostwald ripening" where larger particles grow at the expense of smaller ones.- Control the rate of reactant addition to separate nucleation and growth stages. - Rapidly quench the reaction after the desired particle size is reached by, for example, cooling in an ice bath.
Low Product Yield - Incomplete reaction. - Loss of product during washing and filtration.- Ensure the reaction goes to completion by monitoring the pH; it should become neutral. - Use a fine filter paper or a centrifuge to recover the product. Wash with a minimal amount of cold deionized water.
Undesired Crystal Morphology - pH of the reaction medium. - Presence of additives or impurities.- Adjust and control the pH of the reaction mixture. For many carboxylate precipitations, a neutral to slightly basic pH is optimal. - Investigate the use of structure-directing agents if a specific morphology is required. Ensure the reaction environment is free from contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory-scale synthesis of this compound is through a neutralization reaction between pimelic acid and a calcium source, such as calcium hydroxide or calcium carbonate, in an aqueous solution.

Q2: How does temperature affect the particle size of this compound?

A2: Generally, increasing the reaction temperature leads to an increase in the solubility of the reactants and the resulting this compound. This can favor crystal growth over nucleation, resulting in larger particles. Conversely, lower temperatures tend to promote nucleation, leading to a larger number of smaller particles.

Q3: What is the role of reactant concentration in controlling particle size?

A3: Higher reactant concentrations lead to a higher degree of supersaturation, which promotes rapid nucleation and the formation of a large number of small particles.[1] To obtain larger particles, it is recommended to use lower concentrations of reactants.

Q4: How does the stirring rate influence the final particle size?

A4: The stirring rate plays a crucial role in mixing the reactants and in the particle formation process. A higher stirring rate generally leads to smaller and more uniform particles by ensuring a homogeneous concentration distribution and preventing localized high supersaturation. It also reduces the formation of agglomerates.

Q5: What is the effect of pH on the synthesis of this compound?

A5: The pH of the solution influences the solubility of both pimelic acid and the resulting this compound. Maintaining a consistent pH is crucial for reproducible results. The precipitation of calcium salts is often favored in a pH range of neutral to slightly alkaline.[1][2][3]

Q6: How can I characterize the particle size and morphology of my synthesized this compound?

A6: Several techniques can be used for particle characterization. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are excellent for visualizing the shape and surface morphology of the particles.[4][5] Dynamic Light Scattering (DLS) or laser diffraction can be used to determine the particle size distribution.

Experimental Protocols

Protocol 1: Synthesis of Fine this compound Particles (Target Size: < 5 µm)

This protocol is designed to favor nucleation, resulting in the formation of small particles.

Materials:

  • Pimelic Acid (HOOC(CH₂)₅COOH)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • 250 mL Jacketed Glass Reactor with a mechanical stirrer

  • Temperature-controlled water bath

  • Syringe pump with a 20 mL syringe

  • pH meter

  • Buchner funnel and filter paper (Whatman No. 42 or equivalent)

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of pimelic acid by dissolving the appropriate amount in deionized water. Gentle heating may be required to fully dissolve the acid.

    • Prepare a 0.5 M suspension of calcium hydroxide in deionized water. Stir vigorously to ensure a uniform suspension.

  • Reaction Setup:

    • Add 100 mL of the pimelic acid solution to the jacketed glass reactor.

    • Set the temperature of the water bath to 25°C.

    • Begin stirring the pimelic acid solution at 500 RPM.

  • Precipitation:

    • Using the syringe pump, add the calcium hydroxide suspension to the reactor at a constant rate of 1 mL/min.

    • Monitor the pH of the reaction mixture. The reaction is complete when the pH stabilizes around 7.0-7.5.

  • Product Isolation and Purification:

    • Once the reaction is complete, stop the stirring and allow the precipitate to settle.

    • Filter the suspension using the Buchner funnel under vacuum.

    • Wash the collected solid twice with 20 mL of deionized water, followed by one wash with 20 mL of ethanol to facilitate drying.

  • Drying:

    • Dry the collected this compound in an oven at 80°C for 12 hours or until a constant weight is achieved.

Protocol 2: Synthesis of Coarse this compound Particles (Target Size: > 20 µm)

This protocol is designed to favor crystal growth, resulting in the formation of larger particles.

Materials and Equipment: Same as Protocol 1.

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of pimelic acid in deionized water.

    • Prepare a 0.1 M solution of calcium hydroxide in deionized water. Ensure the calcium hydroxide is fully dissolved (this may require a larger volume of water and stirring).

  • Reaction Setup:

    • Add 100 mL of the pimelic acid solution to the jacketed glass reactor.

    • Set the temperature of the water bath to 60°C.

    • Begin stirring the pimelic acid solution at a lower speed of 200 RPM.

  • Precipitation:

    • Slowly add the calcium hydroxide solution to the reactor dropwise using a burette over a period of 30 minutes.

    • Monitor the pH of the reaction mixture until it stabilizes around 7.0-7.5.

  • Aging:

    • After the addition is complete, maintain the reaction temperature at 60°C and continue stirring at 200 RPM for 2 hours. This "aging" step allows for the growth of larger crystals.

  • Product Isolation and Purification:

    • Follow the same procedure as in Protocol 1.

  • Drying:

    • Follow the same procedure as in Protocol 1.

Data Presentation

The following tables provide hypothetical yet representative data illustrating the influence of key reaction parameters on the average particle size of this compound. This data is based on general principles of precipitation and crystallization.

Table 1: Effect of Temperature on this compound Particle Size

Temperature (°C)Average Particle Size (µm)
102.5
254.8
4012.3
6025.1
8045.7
(Conditions: 0.2 M reactants, 300 RPM stirring rate)

Table 2: Effect of Reactant Concentration on this compound Particle Size

Reactant Concentration (M)Average Particle Size (µm)
0.0535.2
0.121.5
0.210.8
0.53.1
1.01.2
(Conditions: 40°C, 300 RPM stirring rate)

Table 3: Effect of Stirring Rate on this compound Particle Size

Stirring Rate (RPM)Average Particle Size (µm)
10028.9
20015.4
3008.2
5004.5
8002.1
(Conditions: 40°C, 0.2 M reactants)

Visualizations

The following diagrams illustrate key relationships and workflows in the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing prep_pa Prepare Pimelic Acid Solution mix Mix Reactants in Controlled Environment prep_pa->mix prep_ca Prepare Calcium Hydroxide Suspension prep_ca->mix precipitate Precipitation of This compound mix->precipitate filter Filter and Wash precipitate->filter dry Dry the Product filter->dry characterize Characterize Particles (SEM, DLS) dry->characterize

Caption: Experimental workflow for the synthesis and characterization of this compound.

Parameter_Influence cluster_params Reaction Parameters cluster_outcomes Particle Properties temp Temperature size Particle Size temp->size Higher Temp -> Larger Size dist Size Distribution temp->dist conc Concentration conc->size Higher Conc -> Smaller Size conc->dist stir Stirring Rate stir->size Higher Rate -> Smaller Size stir->dist ph pH morph Morphology ph->morph Affects Crystal Shape

Caption: Influence of key reaction parameters on the properties of this compound particles.

Troubleshooting_Logic cluster_issues Specific Issues cluster_solutions Potential Solutions problem Problem Encountered inconsistent_size Inconsistent Size problem->inconsistent_size agglomerates Agglomerates problem->agglomerates low_yield Low Yield problem->low_yield control_temp Control Temperature inconsistent_size->control_temp control_stir Control Stirring inconsistent_size->control_stir agglomerates->control_stir adjust_conc Adjust Concentration agglomerates->adjust_conc check_completion Ensure Reaction Completion low_yield->check_completion

Caption: A logical flow diagram for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing β-Crystal Formation in iPP with Calcium Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working with isotactic polypropylene (iPP) and the β-nucleating agent, calcium pimelate.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in iPP?

A1: this compound serves as a β-nucleating agent in isotactic polypropylene (iPP). Its primary role is to induce the crystallization of iPP into its β-polymorphic form. The β-crystalline phase is known to enhance the material's toughness, impact strength, and heat resistance compared to the more common α-phase.

Q2: What is a typical concentration range for this compound in iPP?

A2: The optimal concentration of this compound can vary depending on the specific grade of iPP and the processing conditions. However, effective concentrations are generally low. For instance, in-situ synthesized this compound has been shown to achieve a high relative β-crystal concentration of 96.47% at an addition amount of 0.30 wt%.[1] For ex-situ prepared this compound, concentrations around 0.20 wt% have been shown to yield high β-crystal content, exceeding 90% under specific cooling conditions.[1]

Q3: What is the difference between in-situ and ex-situ preparation of this compound?

A3: Ex-situ preparation involves synthesizing this compound as a separate powder and then melt-blending it with the iPP resin. A common issue with this method can be achieving uniform dispersion of the nucleating agent.

In-situ synthesis involves adding the precursors of this compound, such as pimelic acid and a calcium salt (e.g., calcium stearate or calcium carbonate), directly into the iPP melt during extrusion.[1][2] The reaction to form this compound occurs within the polymer matrix, leading to a more uniform dispersion of the nucleating agent.[1] This improved dispersion often results in higher β-nucleation efficiency.[1]

Q4: How do processing conditions, such as cooling rate, affect β-crystal formation?

A4: The cooling rate during the solidification of the iPP melt is a critical parameter. Slower cooling rates generally favor the formation of the β-crystalline phase in the presence of a β-nucleating agent.[3][4] At a slow cooling rate of 2.5 °C/min, a β-crystal content of over 90% can be achieved with 0.20 wt% this compound.[1][5][6] Conversely, very high cooling rates can lead to a decrease in the β-crystal fraction and may favor the formation of the α-phase or even a mesomorphic phase.[7][8][9][10]

Troubleshooting Guide

Problem 1: Low β-crystal content despite the addition of this compound.

Possible Cause Suggested Solution
Poor Dispersion of this compound Agglomeration of the nucleating agent can significantly reduce its efficiency.[11] Consider using an in-situ synthesis method by adding pimelic acid and a calcium salt directly to the iPP melt for improved dispersion.[1] If using an ex-situ powder, ensure thorough mixing and consider using a masterbatch to improve distribution.
Suboptimal Concentration The concentration of the nucleating agent is crucial. Too little may not be sufficient to induce high levels of β-nucleation, while excessive amounts may not provide additional benefits and could even have negative effects. Experiment with a concentration range, for example, between 0.1 wt% and 0.5 wt%, to find the optimum for your specific iPP grade and processing setup. An optimal addition amount of 0.30 wt% for in-situ generated this compound has been reported to yield a β-crystal concentration of 96.47%.[1]
Inappropriate Cooling Rate A fast cooling rate can hinder the formation of β-crystals.[7][9] Try reducing the cooling rate to allow more time for the β-crystals to nucleate and grow. For example, a cooling rate of 2.5 °C/min has been shown to be effective.[1][5][6]
Presence of α-Nucleating Agents Contamination with or intentional addition of α-nucleating agents can compete with the β-nucleation process and reduce the final β-crystal content. Review all components of your formulation for any substances that may promote α-crystallization.
Thermal History The thermal history of the iPP melt can influence the effectiveness of the nucleating agent. Ensure a consistent and sufficiently high melt temperature to erase any previous crystal structures before cooling.

Problem 2: Inconsistent β-crystal content between batches.

Possible Cause Suggested Solution
Inconsistent Mixing/Dispersion Variations in mixing time, temperature, or screw speed during compounding can lead to inconsistent dispersion of the this compound. Standardize your compounding procedure to ensure batch-to-batch consistency.
Variations in Cooling Conditions Fluctuations in the cooling rate will directly impact the β-crystal content.[3] Ensure that the cooling process is well-controlled and reproducible for every batch.
Moisture Content The presence of moisture can potentially affect the chemical reactions during in-situ synthesis or the interaction between the nucleating agent and the polymer. Ensure all raw materials are properly dried before processing.

Quantitative Data Summary

Table 1: Effect of this compound Concentration on β-Crystal Content (In-situ Synthesis)

Concentration of CaPi (wt%)Relative β-Crystal Content (%)Crystallization Temperature (°C)
0.00~0~115
0.10>90~119
0.20>95~120
0.30 96.47 ~120
0.40>95~120

Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[1]

Table 2: Influence of Cooling Rate on β-Crystal Content in iPP with 0.1% this compound

Cooling Rate (°C/min)Relative β-Crystal Content (%)
194
592
1090
2085

Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.[3]

Experimental Protocols

Protocol 1: Determination of β-Crystal Content using Differential Scanning Calorimetry (DSC)

1. Sample Preparation:

  • Prepare a 5-10 mg sample of the iPP containing this compound.

  • Encapsulate the sample in an aluminum DSC pan.

2. DSC Instrument Setup and Thermal Program:

  • First Heating Scan: Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.

  • Cooling Scan: Cool the sample from 200°C to 40°C at a controlled rate (e.g., 10°C/min). This is the crystallization step.

  • Second Heating Scan: Heat the sample from 40°C to 200°C at a rate of 10°C/min. This scan is used to determine the melting behavior of the formed crystals.

3. Data Analysis:

  • On the second heating scan, identify the melting peaks for the α-phase (typically around 165-170°C) and the β-phase (typically around 150-160°C).

  • Calculate the melting enthalpies (ΔH) for both the α-phase (ΔHα) and the β-phase (ΔHβ) by integrating the area under the respective melting peaks.

  • The relative β-crystal content (Kβ) can be calculated using the following formula:

    Kβ (%) = [ΔHβ / (ΔHα + ΔHβ)] * 100

Protocol 2: Determination of β-Crystal Content using Wide-Angle X-ray Diffraction (WAXD)

1. Sample Preparation:

  • Prepare a flat sample of the iPP material with a smooth surface, typically by compression molding. The thickness should be appropriate for X-ray transmission or reflection, usually around 1 mm.

2. WAXD Instrument Setup:

  • Use a diffractometer with Cu Kα radiation.

  • Scan the sample over a 2θ range of 10° to 30°.

3. Data Analysis:

  • Identify the characteristic diffraction peaks for the α-phase and β-phase of iPP.

    • α-phase peaks: 2θ ≈ 14.1° (110), 16.9° (040), 18.5° (130).

    • β-phase peak: 2θ ≈ 16.1° (300).[4]

  • Deconvolute the diffraction pattern to determine the area under each peak.

  • The relative β-crystal content (Kβ) can be calculated using the Turner-Jones equation:[12]

    Kβ = Hβ(300) / [Hα(110) + Hα(040) + Hα(130) + Hβ(300)]

    Where H represents the height or area of the respective diffraction peaks.

Visualizations

Mechanism of β-Crystal Nucleation

G Mechanism of Heterogeneous β-Nucleation cluster_melt iPP Melt cluster_nucleation Nucleation Stage cluster_growth Crystal Growth iPP_chains Random iPP Chains CaPi This compound Particle iPP_chains->CaPi Interaction Ordered_Layer Ordered iPP Layer on CaPi Surface CaPi->Ordered_Layer Adsorption & Ordering beta_crystal β-Crystal Lamellae Ordered_Layer->beta_crystal Epitaxial Growth

Caption: Heterogeneous nucleation of β-crystals on a this compound surface.

Experimental Workflow for Troubleshooting

G Troubleshooting Workflow for Low β-Crystal Content Start Low β-Crystal Content Observed Check_Dispersion 1. Verify Nucleating Agent Dispersion Start->Check_Dispersion Check_Concentration 2. Optimize Nucleating Agent Concentration Check_Dispersion->Check_Concentration Check_Cooling 3. Adjust Cooling Rate Check_Concentration->Check_Cooling Check_Purity 4. Check for α-Nucleating Contaminants Check_Cooling->Check_Purity Analyze_DSC Analyze β-Content (DSC) Check_Purity->Analyze_DSC Analyze_WAXD Analyze β-Content (WAXD) Check_Purity->Analyze_WAXD End Optimized β-Crystal Content Analyze_DSC->End Analyze_WAXD->End

Caption: A stepwise approach to troubleshooting low β-crystal formation.

References

Technical Support Center: Optimizing Calcium Pimelate Nucleation in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the nucleation efficiency of calcium pimelate in polymer formulations.

Troubleshooting Guide: Addressing Common Nucleation Issues

This guide provides solutions to common problems encountered during the use of this compound as a nucleating agent.

Q1: Why is the crystallization temperature (Tc) of my polymer not increasing as expected after adding this compound?

A1: An insignificant change in crystallization temperature suggests suboptimal nucleation. Several factors could be responsible:

  • Poor Dispersion: this compound particles may be agglomerating within the polymer matrix, reducing the number of effective nucleation sites.[1] Poor dispersion is a known issue that can limit the efficiency of β-nucleating agents.[1]

  • Inadequate Concentration: The concentration of this compound might be too low to induce a significant nucleating effect.

  • Suboptimal Processing Conditions: The processing temperature and cooling rate can significantly impact nucleation efficiency.

Troubleshooting Steps:

  • Improve Dispersion:

    • Consider in situ synthesis of this compound during the extrusion process by adding pimelic acid and a calcium salt (e.g., calcium stearate or calcium carbonate).[1][2] This method promotes the formation of highly dispersed nucleating agent particles.[1]

    • Utilize high-shear mixing or twin-screw extrusion to break down agglomerates.

    • Employ a carrier for the nucleating agent, such as nano calcium carbonate, to improve its distribution within the polymer matrix.[3]

  • Optimize Concentration:

    • Systematically vary the concentration of this compound (e.g., from 0.1 wt% to 1.0 wt%) to determine the optimal loading for your specific polymer system. Studies have shown that even concentrations as low as 0.1% can be effective, but the optimal amount can vary.[4]

  • Adjust Processing Parameters:

    • Cooling Rate: The cooling rate during processing has a considerable effect on the nucleation activity.[4] Experiment with different cooling rates to find the ideal condition for maximizing the β-crystal content.[1]

    • Processing Temperature: Ensure the processing temperature is high enough to fully melt the polymer and allow for good dispersion of the nucleating agent, but not so high as to cause degradation of the polymer or the additive.[5]

Q2: My polymer shows the desired increase in crystallization temperature, but the mechanical properties are not improving or are deteriorating. What could be the cause?

A2: This issue often points to problems with the crystalline morphology or the dispersion of the nucleating agent, even if the overall crystallinity has increased.

  • Large Spherulites: While the number of nuclei may have increased, they could be growing into large spherulites, which can be detrimental to some mechanical properties like impact strength.

  • Agglomerates as Stress Concentrators: Poorly dispersed agglomerates of this compound can act as stress concentration points, leading to premature failure under mechanical load.

  • Incorrect Crystalline Phase: this compound is known to be a highly efficient β-nucleating agent for isotactic polypropylene.[1] The formation of the β-phase generally improves toughness and impact resistance.[6] If the desired crystal phase is not being formed, the expected mechanical property improvements will not be realized.

Troubleshooting Steps:

  • Analyze Crystalline Morphology:

    • Use Polarized Optical Microscopy (POM) to visually inspect the size and distribution of spherulites.[7][8] A desirable morphology consists of a high density of small, uniform spherulites.

  • Verify Crystal Phase:

    • Employ Wide-Angle X-ray Diffraction (WAXD) or Differential Scanning Calorimetry (DSC) to confirm the presence and quantify the amount of the desired crystal phase (e.g., β-phase in polypropylene).[2][9] DSC can often show a double melting peak when both α and β forms are present.[9]

  • Enhance Dispersion:

    • Refer to the dispersion improvement techniques in A1, such as in situ synthesis or the use of carriers.[1][3] Improved dispersion can lead to a higher number of smaller spherulites and eliminate stress concentration points.

Q3: How can I confirm that the this compound itself is of good quality and suitable for nucleation?

A3: The preparation method of this compound can significantly influence its nucleation capability.[10]

Troubleshooting Steps:

  • Characterize the Nucleating Agent:

    • Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure of the synthesized this compound.[10]

    • Analyze the particle size and shape of the this compound powder using techniques like Scanning Electron Microscopy (SEM).

  • Evaluate Different Synthesis Methods:

    • Research indicates that this compound prepared through different methods (e.g., meta-decomposition reaction, neutralization reaction, or physical compounding) exhibits varying levels of nucleation efficiency.[10] If you are synthesizing the agent, consider experimenting with different routes to find the most effective one for your application.

Logical Workflow for Troubleshooting Nucleation Issues

The following diagram illustrates a step-by-step process for troubleshooting common issues with this compound nucleation.

G start Start: Suboptimal Nucleation Efficiency check_tc Q: Is Crystallization Temperature (Tc) Increase Below Expectation? start->check_tc check_dispersion Investigate Dispersion: - SEM/Optical Microscopy - Processing Parameters check_tc->check_dispersion Yes check_mech_props Q: Are Mechanical Properties Not Improving? check_tc->check_mech_props No optimize_conc Optimize Concentration: - Perform Concentration Gradient Study check_dispersion->optimize_conc in_situ Consider In Situ Synthesis for Better Dispersion optimize_conc->in_situ in_situ->check_mech_props analyze_morphology Analyze Morphology (POM): - Check Spherulite Size and Distribution check_mech_props->analyze_morphology Yes end_good End: Nucleation Optimized check_mech_props->end_good No verify_phase Verify Crystal Phase (WAXD/DSC): - Quantify β-Phase Content analyze_morphology->verify_phase verify_phase->end_good Resolved end_bad Re-evaluate Nucleating Agent or Polymer Grade verify_phase->end_bad Still Issues

Caption: Troubleshooting workflow for this compound nucleation.

Frequently Asked Questions (FAQs)

Q: What is the primary function of this compound in polymers?

A: this compound acts as a heterogeneous nucleating agent.[9] It provides surfaces that facilitate the formation of crystals in a polymer melt as it cools.[9] It is particularly known for being an effective β-nucleating agent in isotactic polypropylene, inducing the formation of the β-crystalline phase, which can enhance properties like toughness and impact resistance.[1][6]

Q: What is "in situ" synthesis of this compound and why is it beneficial?

A: In situ synthesis involves adding the precursors of this compound, such as pimelic acid and a calcium salt (like calcium stearate), directly into the polymer during melt processing (e.g., extrusion).[1] These precursors react at high temperatures to form this compound. This method is highly beneficial because it leads to the formation of very fine and uniformly distributed nucleating agent particles throughout the polymer matrix, which significantly improves nucleation efficiency compared to adding pre-synthesized this compound powder.[1]

Q: Can this compound be used with other additives?

A: Yes. The combination of nucleating agents is an effective method to achieve synergistic effects.[3] For instance, loading this compound onto a carrier like nano calcium carbonate can improve its dispersion and overall performance.[3] Additionally, combining nucleating agents with plasticizers can enhance crystallization kinetics by improving polymer chain mobility.[11]

Q: How do I measure the nucleation efficiency of this compound?

A: Nucleation efficiency can be quantified using several analytical techniques:

  • Differential Scanning Calorimetry (DSC): An effective nucleating agent will increase the crystallization temperature (Tc) of the polymer upon cooling from the melt.[12] The higher the Tc, the more efficient the nucleation. The degree of crystallinity can also be calculated from the heat of fusion.[12]

  • Polarized Optical Microscopy (POM): This technique allows for the visualization of the crystalline morphology.[7][8] A high nucleation efficiency is characterized by a large number of small, uniformly sized spherulites.

  • Wide-Angle X-ray Diffraction (WAXD): This method is used to identify and quantify the different crystalline forms (polymorphs) in the polymer, such as the α and β phases in polypropylene.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound as a nucleating agent.

Table 1: Effect of In Situ Synthesized this compound (CaPi[IS]) on the Crystallization of Isotactic Polypropylene (iPP)

MaterialConcentration (wt%)Crystallization Temp. (Tc) (°C)Increase in Tc vs. Pure iPP (°C)Relative β-Crystal Content (%)
Pure iPP0---
iPP/CaPi(IS)0.30-4-596.47
iPP/CaPi (pre-made)0.30--~78.6

Data adapted from a study on in situ synthesis of this compound.[1]

Table 2: Nucleation Activity of Various Metal Pimelates in Isotactic Polypropylene (iPP)

Nucleating Agent (0.1% conc.)β-Crystal Content Range (%)
This compound90 - 94
Magnesium Pimelate18 - 35
Barium Pimelate47 - 77
Strontium Pimelate47 - 77

Data adapted from a comparative study on the nucleation efficiency of different pimelates.[4]

Experimental Protocols

Protocol 1: Evaluation of Nucleation Efficiency using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the crystallization temperature (Tc) and degree of crystallinity of a polymer.

Methodology:

  • Sample Preparation:

    • Prepare samples of the neat polymer and the polymer compounded with varying concentrations of this compound (e.g., 0.1, 0.3, 0.5, 1.0 wt%).

    • Accurately weigh 5-10 mg of each sample into standard aluminum DSC pans.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.[13]

    • Use an empty, sealed aluminum pan as the reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 200-230°C for polypropylene) at a controlled rate (e.g., 10°C/min). This step erases the thermal history of the sample.[13]

    • Isothermal Hold: Hold the sample at this high temperature for a set time (e.g., 5 minutes) to ensure complete melting.[13]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature (e.g., 0°C). Record the exothermic crystallization peak.[13]

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to record the melting endotherm.

  • Data Analysis:

    • From the cooling scan, determine the onset and peak temperatures of the crystallization exotherm. The peak temperature is the crystallization temperature (Tc).

    • Compare the Tc of the nucleated samples to that of the neat polymer. A significant increase in Tc indicates effective nucleation.

    • From the second heating scan, integrate the area under the melting endotherm to determine the heat of fusion (ΔH_m).

    • Calculate the degree of crystallinity (Xc) using the formula: Xc (%) = (ΔH_m / (ΔH_m^0 * w)) * 100, where ΔH_m^0 is the theoretical heat of fusion for a 100% crystalline polymer and w is the weight fraction of the polymer in the sample.

Protocol 2: Visualization of Crystalline Morphology using Polarized Optical Microscopy (POM)

Objective: To qualitatively assess the effect of this compound on the spherulitic morphology of a polymer.

Methodology:

  • Sample Preparation:

    • Place a small amount of the polymer sample (neat or nucleated) between two clean glass microscope slides.

    • Place the slide assembly on a hot stage.

  • Thermal Treatment:

    • Heat the sample to the same peak temperature used in the DSC analysis to melt the polymer completely.

    • Hold at this temperature for a few minutes to erase thermal history.

    • Cool the sample at a controlled rate, similar to the one used in the DSC experiment, to the desired isothermal crystallization temperature or to room temperature.

  • POM Observation:

    • Place the slide on the stage of a polarizing optical microscope.[14]

    • Observe the sample between crossed polarizers. Crystalline structures (spherulites) will appear as bright objects with a characteristic "Maltese cross" pattern against a dark background.[14]

  • Data Analysis:

    • Capture images at different stages of crystallization or after cooling is complete.

    • Qualitatively compare the images of the neat and nucleated polymers. Look for differences in:

      • Spherulite Density: The number of spherulites per unit area. Higher density indicates more effective nucleation.

      • Spherulite Size: An effective nucleating agent will result in significantly smaller spherulites.

      • Size Distribution: Observe if the spherulites are uniform in size.

Experimental and Analytical Workflow Diagram

This diagram outlines the process from sample preparation to final analysis for evaluating a nucleating agent.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation prep_neat Neat Polymer compounding Melt Compounding (e.g., Extrusion) prep_neat->compounding prep_nucleated Polymer + this compound (Varying Concentrations) prep_nucleated->compounding dsc DSC Analysis compounding->dsc pom POM Analysis compounding->pom waxd WAXD Analysis compounding->waxd dsc_results Crystallization Temp (Tc) Degree of Crystallinity (Xc) dsc->dsc_results pom_results Spherulite Size & Density pom->pom_results waxd_results Crystal Phase ID (e.g., α vs β) waxd->waxd_results conclusion Conclusion on Nucleation Efficiency dsc_results->conclusion pom_results->conclusion waxd_results->conclusion

Caption: Workflow for evaluating nucleating agent performance.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Calcium Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists utilizing calcium pimelate to enhance the thermal stability of polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, incorporation, and analysis of this compound in polymer matrices.

Problem Potential Causes Recommended Solutions
Poor or Inconsistent Improvement in Thermal Stability 1. Inefficient Nucleation: this compound may not be effectively inducing the desired crystalline structure (e.g., β-form in polypropylene) which contributes to thermal stability.[1][2] 2. Suboptimal Concentration: The concentration of this compound may be too low to have a significant effect or too high, leading to agglomeration. 3. Thermal History: The processing conditions (cooling rate, annealing) can significantly impact the final crystalline structure and, consequently, the thermal stability.1. Optimize Cooling Rate: A slower cooling rate during processing can sometimes favor the formation of the desired crystal structure. 2. Concentration Optimization: Perform a concentration study to determine the optimal loading of this compound for your specific polymer system. 3. Annealing: Consider adding a post-processing annealing step to allow for crystal perfection and potentially enhance thermal stability.
Poor Dispersion of this compound in the Polymer Matrix 1. Agglomeration of Particles: this compound particles may have a high surface energy, leading to the formation of agglomerates that are difficult to break down during melt mixing.[3] 2. Poor Compatibility: A mismatch in polarity between the this compound and the polymer matrix can hinder uniform dispersion. 3. Inadequate Mixing: The melt mixing parameters (e.g., screw speed, residence time, temperature) may not be sufficient to achieve homogeneous distribution.[4]1. Surface Modification: Consider using a surfactant or a coating agent like stearic acid to improve the compatibility of this compound with the polymer matrix.[5] 2. In-situ Synthesis: Synthesizing this compound directly within the polymer matrix during extrusion can lead to much better dispersion.[3] 3. Optimize Mixing Parameters: Increase screw speed and/or residence time during melt extrusion to enhance shear forces and improve dispersion. A higher processing temperature can also reduce melt viscosity and aid in dispersion.[6]
Unexpected Changes in Mechanical Properties (e.g., Brittleness) 1. High Crystallinity: While increased crystallinity can enhance thermal stability, it can also lead to increased stiffness and brittleness, and a decrease in impact strength.[7][8] 2. Poor Interfacial Adhesion: Weak bonding between the this compound particles and the polymer matrix can create stress concentration points, leading to premature failure.1. Balance Properties: Optimize the concentration of this compound to achieve a balance between improved thermal stability and desired mechanical properties. 2. Compatibilization: The use of a compatibilizer, such as maleic anhydride-grafted polypropylene (PP-g-MAH), can improve the interfacial adhesion between the filler and the matrix.[4]
Inconsistent Results from Thermal Analysis (DSC/TGA) 1. Sample Preparation: Non-uniform sample mass, improper packing in the crucible, or variations in the thermal history of the samples can lead to variability in results.[9][10] 2. Instrumental Parameters: Different heating rates can affect the measured transition temperatures.[10] 3. Moisture: The presence of moisture in the sample can lead to endothermic events that may interfere with the interpretation of the results.[11]1. Standardized Sample Preparation: Use a consistent sample mass and ensure uniform packing in the analysis crucibles. Ensure all samples have a similar thermal history before analysis. 2. Consistent Heating Rate: Use the same heating rate for all comparative analyses. A rate of 10 °C/min is common for TGA and DSC of polymers. 3. Dry Samples Thoroughly: Dry all samples in a vacuum oven before analysis to remove any residual moisture.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances the thermal stability of polymers?

A1: this compound primarily acts as a β-nucleating agent, particularly in polymers like isotactic polypropylene (iPP).[1][13] It provides heterogeneous nucleation sites, which accelerates the crystallization rate and promotes the formation of the β-crystalline phase. This specific crystal structure can lead to improved thermal stability and toughness.[2][13]

Q2: How do I synthesize this compound in the lab?

A2: A common method for synthesizing this compound is through a neutralization reaction. This involves reacting pimelic acid with a calcium base, such as calcium hydroxide or calcium carbonate, typically in an aqueous solution.[14] Another approach is a meta-decomposition reaction, for instance, reacting sodium pimelate with calcium chloride.[1][2]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration of this compound depends on the specific polymer and the desired balance of properties. Generally, concentrations ranging from 0.1% to 1% by weight have been investigated.[15][16] It is recommended to perform a concentration-dependent study to determine the most effective loading for your application.

Q4: Can this compound be used with polymers other than polypropylene?

A4: Yes, while much of the research has focused on polypropylene, this compound has also been investigated as an additive for high-density polyethylene (HDPE), where it has been shown to improve thermal stability.[13][15][16] Its effectiveness in other semi-crystalline polymers would depend on its ability to act as a nucleating agent for that specific polymer.

Q5: How can I confirm that I have successfully synthesized this compound?

A5: The chemical structure of the synthesized this compound can be confirmed using Fourier-transform infrared spectroscopy (FTIR).[1] You should observe characteristic peaks corresponding to the carboxylate groups and the aliphatic chain of the pimelate.

Q6: What is the difference between a nucleating agent and a clarifying agent?

A6: All clarifying agents are nucleating agents, but not all nucleating agents are clarifying agents. Nucleating agents increase the crystallization rate and can modify the crystal structure.[17][18] Clarifying agents are a specific type of nucleating agent that reduces the size of the crystalline structures (spherulites) to below the wavelength of visible light, thereby improving the transparency of the polymer.[19]

Q7: Will adding this compound affect the optical properties of my polymer?

A7: As a particulate filler, the addition of this compound can potentially affect the optical properties, such as clarity and haze. The extent of this effect will depend on the particle size, dispersion, and concentration of the this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of this compound and other nucleating agents on the thermal and mechanical properties of polymers.

Table 1: Effect of this compound on the Thermal Properties of Polymers

PolymerThis compound (CaPi) Concentration (wt%)Thermal Analysis MethodKey FindingReference
Isotactic Polypropylene (iPP)In-situ synthesizedDSCCrystallization temperature increased by 4-5 °C.[3]
Isotactic Polypropylene (iPP)Not specifiedDSCCrystallization temperature increased by 4.9 °C to 6.5 °C depending on the synthesis method of CaPi.[1]
High-Density Polyethylene (HDPE)0.1 - 1.0TGAIncreased thermal degradation temperature with increasing CaPi content.[15][16]

Table 2: Effect of Nucleating Agents on the Mechanical Properties of Polypropylene (PP)

FillerFiller Concentration (wt%)Property ChangeReference
Calcium Carbonate Nanoparticles3 - 10Increase in elastic modulus and a slight increase in yield stress.[7][8]
Calcium Carbonate Nanoparticles3 - 10Reduction in brittle-to-ductile transition temperature and increased impact resistance.[7][8]
In-situ Synthesized this compoundNot specifiedExcellent toughening effect.[3]

Experimental Protocols

1. Synthesis of this compound via Neutralization Reaction

  • Materials: Pimelic acid, Calcium hydroxide, Deionized water.

  • Procedure:

    • Dissolve a calculated amount of pimelic acid in deionized water with stirring.

    • Slowly add a stoichiometric amount of calcium hydroxide to the pimelic acid solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.

    • A white precipitate of this compound will form.

    • Collect the precipitate by filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials.

    • Dry the collected this compound in a vacuum oven at 60-80 °C until a constant weight is achieved.

    • Characterize the final product using FTIR to confirm its chemical structure.

2. Preparation of Polymer/Calcium Pimelate Composites via Melt Mixing

  • Materials: Polymer pellets (e.g., Polypropylene, HDPE), synthesized this compound powder.

  • Equipment: Twin-screw extruder, Injection molding machine (optional).

  • Procedure:

    • Dry the polymer pellets and the this compound powder in a vacuum oven overnight to remove any moisture.

    • Premix the polymer pellets and the desired amount of this compound powder in a sealed bag by manual shaking to get a relatively uniform mixture.

    • Set the temperature profile of the twin-screw extruder appropriate for the polymer being used (e.g., 180-200 °C for polypropylene).

    • Feed the premixed material into the extruder.

    • Set the screw speed to a moderate to high level (e.g., 150-500 rpm) to ensure good dispersion.[6]

    • Collect the extruded strands and pelletize them.

    • For enhanced dispersion, the compounded pellets can be re-extruded.

    • The resulting pellets can be used for further processing, such as injection molding, to prepare samples for thermal and mechanical testing.

3. Thermal Analysis of Polymer Composites

  • Thermogravimetric Analysis (TGA):

    • Calibrate the TGA instrument.

    • Place a small, consistent amount of the polymer composite sample (5-10 mg) into a TGA crucible.

    • Heat the sample from room temperature to a final temperature above the polymer's degradation point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Analyze the data to determine the onset of degradation temperature and the temperature of maximum weight loss.

  • Differential Scanning Calorimetry (DSC):

    • Calibrate the DSC instrument.

    • Place a small, consistent amount of the polymer composite sample (5-10 mg) into a DSC pan and seal it.

    • Heat the sample to a temperature above its melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the crystallization behavior (crystallization temperature, Tc).

    • Reheat the sample at a controlled rate (e.g., 10 °C/min) to observe the melting behavior (melting temperature, Tm).

    • Analyze the data to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_composite Polymer Composite Preparation cluster_analysis Analysis s1 React Pimelic Acid and Calcium Hydroxide s2 Precipitation and Filtration s1->s2 s3 Washing and Drying s2->s3 s4 Characterization (FTIR) s3->s4 c1 Drying of Polymer and this compound s4->c1 Synthesized this compound c2 Premixing c1->c2 c3 Melt Extrusion c2->c3 c4 Pelletization c3->c4 a1 Thermal Analysis (DSC, TGA) c4->a1 Composite Pellets a2 Mechanical Testing c4->a2 a3 Morphological Analysis (SEM) c4->a3

Caption: Experimental workflow for enhancing polymer thermal stability.

troubleshooting_workflow start Poor/Inconsistent Thermal Stability Improvement q1 Is the dispersion of this compound adequate? start->q1 sol1 Improve Dispersion: - Optimize mixing parameters - Use surface modifiers - Consider in-situ synthesis q1->sol1 No q2 Is the concentration of this compound optimal? q1->q2 Yes ans1_no No ans1_yes Yes sol1->q2 sol2 Optimize Concentration: - Perform a concentration study q2->sol2 No q3 Are the processing conditions (e.g., cooling rate) controlled? q2->q3 Yes ans2_no No ans2_yes Yes sol2->q3 sol3 Control Processing: - Optimize cooling rate - Consider annealing q3->sol3 No end Review Experimental Design and Polymer System q3->end Yes ans3_no No ans3_yes Yes sol3->end

Caption: Troubleshooting workflow for thermal stability issues.

References

Technical Support Center: Refining Solid-State and Mechanochemical Synthesis of Calcium Pimelate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-state and mechanochemical synthesis of calcium pimelate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Solid-State Synthesis
Problem Possible Causes Recommended Solutions
Low Yield of this compound Incomplete reaction between pimelic acid and the calcium source (e.g., calcium carbonate, calcium hydroxide).- Ensure stoichiometric amounts of reactants. A slight excess of the calcium source might be necessary. - Increase the reaction temperature or prolong the reaction time.[1] - Improve mixing of the solid reactants before and during heating. - Consider using a different calcium source that may be more reactive under solid-state conditions.
Presence of Unreacted Starting Materials in the Final Product Insufficient reaction temperature or time. Poor contact between reactant particles.- Optimize the heating profile (temperature and duration). A higher temperature or longer reaction time may be required to drive the reaction to completion.[1] - Grind the reactants together thoroughly before heating to increase the surface area and improve contact.[1]
Formation of Impurity Phases Reaction with atmospheric CO2 or water. Decomposition of the product at high temperatures. Presence of impurities in the starting materials.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[2] - Carefully control the reaction temperature to avoid decomposition. Determine the thermal stability of this compound using techniques like thermogravimetric analysis (TGA). - Use high-purity starting materials.
Inconsistent Crystal Structure or Phase Variations in heating and cooling rates. Non-uniform temperature distribution in the furnace.- Implement a controlled heating and cooling protocol. Rapid quenching may be necessary to obtain a specific phase.[1] - Ensure uniform heating of the sample within the furnace.
Poor Reproducibility Between Batches Inconsistent mixing of reactants. Fluctuations in reaction temperature or time.- Standardize the mixing procedure to ensure homogeneity of the reactant mixture. - Calibrate and monitor the furnace temperature closely. Use a programmable furnace for precise temperature control.
Mechanochemical Synthesis
Problem Possible Causes Recommended Solutions
Incomplete Reaction Insufficient milling time or energy.- Increase the milling time.[3] - Increase the milling frequency (speed).[4][5] - Optimize the ball-to-powder ratio; a higher ratio generally increases milling energy.[3][6] - Use smaller milling balls for more frequent impacts.[6]
Amorphous Product Instead of Crystalline Excessive milling energy leading to amorphization.- Reduce the milling time or frequency. - Use liquid-assisted grinding (LAG) by adding a small amount of a suitable solvent, which can facilitate crystallization.[7]
Contamination from Milling Media Abrasion of the milling jar and balls.- Choose milling media made of a hard, inert material (e.g., zirconia, agate) to minimize abrasion.[4] - Reduce milling time and intensity to the minimum required for the reaction.
Broad Particle Size Distribution Inefficient milling or agglomeration of particles.- Optimize milling parameters (time, speed, ball size) for uniform particle size reduction.[5][6] - For wet grinding, select a liquid that effectively disperses the particles.[6]
Product is a Caked Solid, Not a Fine Powder Over-milling or localized heating leading to sintering.- Implement intermittent milling with cooling cycles. - Reduce the milling intensity.

Frequently Asked Questions (FAQs)

Solid-State Synthesis

Q1: What are the typical starting materials for the solid-state synthesis of this compound?

A1: Common starting materials are pimelic acid and a calcium source such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[8]

Q2: What is the optimal temperature and reaction time for the solid-state synthesis of this compound?

A2: The optimal temperature and time can vary depending on the reactivity of the starting materials. A good starting point is to heat the mixture at a temperature range of 100-200°C for several hours.[1] It is recommended to perform a series of experiments to determine the ideal conditions for your specific setup.

Q3: How can I characterize the final product to confirm the formation of this compound?

A3: Several analytical techniques can be used for characterization, including:

  • X-ray Diffraction (XRD): To identify the crystalline phase and confirm the formation of the desired product.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the pimelate salt and the absence of starting materials.[2]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the product.

Q4: What is the expected yield for the solid-state synthesis of this compound?

Mechanochemical Synthesis

Q1: What type of mill is suitable for the mechanochemical synthesis of this compound?

A1: High-energy ball mills, such as planetary or shaker mills, are commonly used for mechanochemical synthesis.[6][9]

Q2: What are the key parameters to control in a mechanochemical synthesis?

A2: The critical parameters to control are:

  • Milling time: The duration of the milling process.[3]

  • Milling frequency (speed): The rotational speed of the mill.[4][5]

  • Ball-to-powder ratio (BPR): The weight ratio of the milling balls to the reactant powder.[3][6]

  • Size and material of milling balls and jar: These affect the impact energy and potential for contamination.[4][6]

Q3: What is liquid-assisted grinding (LAG) and when should it be used?

A3: Liquid-assisted grinding involves adding a small amount of a liquid to the solid reactants before or during milling. This can accelerate the reaction, improve product crystallinity, and in some cases, lead to the formation of different polymorphs.[7] It is particularly useful if neat grinding results in an amorphous product.

Q4: How can I avoid contamination from the milling equipment?

A4: To minimize contamination, use milling jars and balls made of a material that is harder than the reactants and chemically inert. Zirconia and agate are common choices.[4] Reducing the milling time and intensity to the minimum necessary for the reaction can also help.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from the literature for the synthesis of this compound and related compounds. These values can serve as a starting point for experimental design.

Table 1: Reported Yield for this compound Synthesis

Synthesis MethodReactantsTemperature (°C)Time (hours)Yield (%)
Solution-basedPimelic acid and Calcium hydroxide80-1004-678[8]

Table 2: Example Mechanochemical Synthesis Parameters for a Metal Carboxylate (Hydroxyapatite)

ParameterValue
Mill TypeHigh-energy dual-drive planetary mill
Milling Time15 hours[3]
Rotational Speed60% of critical speed[3]
Ball-to-Powder Ratio20:1[3]
Ball Diameter4 mm[3]

Note: These parameters for hydroxyapatite can be used as a starting point for optimizing the mechanochemical synthesis of this compound.

Experimental Protocols

Protocol 1: Solid-State Synthesis of this compound
  • Reactant Preparation:

    • Accurately weigh stoichiometric amounts of pimelic acid and calcium carbonate. A common starting molar ratio is 1:1.

    • Thoroughly grind the two solids together in a mortar and pestle for 10-15 minutes to ensure a homogeneous mixture.

  • Reaction:

    • Place the powdered mixture in a ceramic crucible.

    • Heat the crucible in a furnace at a pre-determined temperature (e.g., 150°C) for a specified duration (e.g., 4 hours). It is advisable to perform the reaction under an inert atmosphere if sensitivity to air or moisture is a concern.

  • Product Recovery and Purification:

    • Allow the crucible to cool to room temperature.

    • The resulting solid is the crude this compound.

    • If unreacted starting materials are present, purification may be necessary. This could involve washing with a solvent in which the product is insoluble but the impurities are soluble.

  • Characterization:

    • Characterize the final product using XRD, FTIR, and TGA to confirm its identity, purity, and thermal stability.

Protocol 2: Mechanochemical Synthesis of this compound
  • Reactant and Mill Preparation:

    • Place stoichiometric amounts of pimelic acid and calcium oxide into a milling jar.

    • Add the milling balls to the jar. A typical ball-to-powder ratio to start with is 10:1.

  • Milling:

    • Secure the jar in a high-energy ball mill.

    • Mill the mixture at a specific frequency (e.g., 20-30 Hz) for a designated time (e.g., 60 minutes).

    • For liquid-assisted grinding (LAG), add a few drops of a suitable solvent (e.g., ethanol) before milling.

  • Product Recovery:

    • Open the milling jar in a well-ventilated area.

    • Separate the product powder from the milling balls.

  • Characterization:

    • Analyze the product using XRD and FTIR to determine its composition and crystallinity.

    • Use Scanning Electron Microscopy (SEM) to observe the particle morphology and size distribution.

Visualizations

Solid_State_Synthesis_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_product Product Handling cluster_analysis Analysis start Start reactants Weigh Pimelic Acid and Calcium Source start->reactants mix Grind Reactants (Mortar and Pestle) reactants->mix heat Heat in Furnace (Controlled Temperature and Time) mix->heat cool Cool to Room Temperature heat->cool product Crude this compound cool->product char Characterization (XRD, FTIR, TGA) product->char

Caption: Workflow for the solid-state synthesis of this compound.

Mechanochemical_Synthesis_Workflow cluster_start Preparation cluster_milling Milling cluster_recovery Product Recovery cluster_analysis Analysis start Start reactants Load Reactants and Milling Balls into Jar start->reactants mill High-Energy Ball Milling (Controlled Time and Frequency) reactants->mill separate Separate Product from Milling Balls mill->separate product Fine Powder of This compound separate->product char Characterization (XRD, FTIR, SEM) product->char Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Incomplete Reaction cause1 Insufficient Energy (Time/Temp/Speed) problem->cause1 cause2 Poor Reactant Contact problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 sol1 Increase Reaction Time, Temperature, or Milling Speed cause1->sol1 sol2 Improve Mixing/ Grinding of Reactants cause2->sol2 sol3 Verify Reactant Measurements cause3->sol3

References

Technical Support Center: Overcoming Challenges in Pimelic Acid Surface Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the chemical bonding of pimelic acid to surfaces.

Troubleshooting Guide

This section addresses common problems encountered during the immobilization of pimelic acid.

Question: Why am I observing low or no pimelic acid immobilization on my amine-functionalized surface using EDC/NHS chemistry?

Answer: This is a frequent issue that can stem from several factors related to the reaction conditions and reagents.

  • Incorrect Buffer Choice: The use of primary amine-containing buffers like Tris (TBS) or glycine is a common error.[1] These buffers will compete with the amine-functionalized surface for reaction with the activated pimelic acid, effectively quenching the desired reaction.[1] Opt for non-amine buffers such as PBS, HEPES, or MES.

  • Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent.[2] The optimal pH range is typically 7.2 to 8.5.[1] At lower pH values, the surface amino groups are protonated and non-nucleophilic, preventing the reaction.[2] At pH levels above 8.6, the NHS ester is prone to rapid hydrolysis, reducing the yield.[1]

  • Reagent Instability: Both the activated O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are susceptible to hydrolysis in aqueous solutions.[1][3] It is crucial to use freshly prepared solutions of EDC and NHS. Water-insoluble NHS esters should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[1]

  • Inactive Reagents: Ensure your EDC and NHS are not expired or degraded. Store them under desiccated conditions as recommended by the manufacturer.

  • Insufficient Surface Activation: The initial concentration of amine groups on your surface may be too low. Verify the success of your surface amination step using appropriate characterization techniques before proceeding with coupling.

G cluster_start cluster_checks Initial Checks cluster_solutions cluster_outcome start Problem: Low Immobilization Yield check_buffer Is your buffer amine-free (e.g., PBS, MES, HEPES)? start->check_buffer check_ph Is reaction pH between 7.2 and 8.5? check_buffer->check_ph Yes sol_buffer Action: Switch to a non-amine buffer. check_buffer->sol_buffer No check_reagents Are EDC/NHS reagents fresh and non-hydrolyzed? check_ph->check_reagents Yes sol_ph Action: Adjust pH of reaction solution. check_ph->sol_ph No sol_reagents Action: Use fresh EDC/NHS dissolved immediately before use. check_reagents->sol_reagents No sol_verify Action: Verify surface amine density with XPS or fluorescent assay. check_reagents->sol_verify Yes end_node Re-run Experiment & Characterize Surface sol_buffer->end_node sol_ph->end_node sol_reagents->end_node sol_verify->end_node

Caption: Troubleshooting workflow for low pimelic acid immobilization.

Question: How can I prevent unintended cross-linking or polymerization when using a dicarboxylic acid like pimelic acid?

Answer: Since pimelic acid has two carboxylic acid groups, there is a risk that both ends will be activated and react, leading to bonding between surface sites or polymerization.

  • Stoichiometric Control: The most straightforward approach is to use a large molar excess of pimelic acid relative to the number of reactive amine sites on the surface. This statistically favors the reaction of only one end of the pimelic acid molecule with the surface, leaving the other end free.

  • Two-Step Reaction: Perform the activation step in a separate solution. First, react pimelic acid with EDC/NHS to form the mono-activated NHS ester. This can be favored by controlling the stoichiometry of EDC/NHS to pimelic acid (e.g., a substoichiometric amount of EDC/NHS). Then, introduce this solution to your amine-functionalized surface.

  • Use of Mono-Protected Pimelic Acid: For applications requiring absolute control, use a pimelic acid derivative where one carboxyl group is protected with a chemical group (e.g., as a methyl or ethyl ester). After immobilizing the unprotected carboxyl group, the protecting group can be chemically removed (e.g., via hydrolysis) to expose the second carboxylic acid for further reactions.

Question: The stability of my pimelic acid layer is poor. What could be the cause?

Answer: Layer stability depends on the nature of the chemical bond and the experimental environment.

  • Covalent vs. Self-Assembled: Amide bonds formed via EDC/NHS chemistry are covalent and generally robust. If you are forming a self-assembled monolayer (SAM) on a metal or metal oxide surface, the bond is coordinative and can be more sensitive to environmental factors.[4][5]

  • pH and Ionic Strength: For SAMs on gold or other metals, stability can be compromised at high or low pH values and high salt concentrations.[6] Covalent amide bonds are generally stable over a wider pH range.

  • Surface Cleanliness: Incomplete removal of contaminants or byproducts from the coupling reaction (like dicyclohexylurea if using DCC instead of EDC) can create a physically adsorbed, unstable layer on top of the desired monolayer. Ensure thorough washing steps with appropriate solvents after immobilization.

Frequently Asked Questions (FAQs)

Q1: What is the best method to attach pimelic acid to a surface?

A1: The choice of method depends entirely on your substrate.

  • For Amine-Functionalized Surfaces (e.g., polymers treated with aminolysis, silanized glass with APTES): The most common and reliable method is carbodiimide coupling using EDC, often with NHS (or its water-soluble version, Sulfo-NHS) to enhance efficiency and create a more stable intermediate.[1][7][8] This forms a stable amide bond.

  • For Metal Oxide Surfaces (e.g., TiO₂, Al₂O₃, Iron Oxide): Pimelic acid can form a self-assembled monolayer (SAM) directly onto the surface.[4][5][9] The carboxylic acid headgroup acts as an anchor, binding to the metal oxide.[10]

  • For Noble Metal Surfaces (e.g., Gold, Silver): While alkanethiols are more common for forming SAMs on gold, carboxylic acids can also be used, though the bond may be less robust.[5][6]

G start What is your surface type? amine Amine-Functionalized (e.g., APTES-silanized glass, aminolyzed polymer) start->amine oxide Metal Oxide (e.g., TiO₂, Al₂O₃, ITO) start->oxide metal Noble Metal (e.g., Au, Ag) start->metal method_edc Recommended Method: EDC/NHS Coupling amine->method_edc method_sam Recommended Method: Self-Assembled Monolayer (SAM) oxide->method_sam method_sam_alt Primary Method: Thiol-based SAM Alternative: Carboxylic Acid SAM metal->method_sam_alt

Caption: Decision tree for selecting a pimelic acid bonding strategy.

Q2: How do I confirm that pimelic acid has successfully bonded to the surface?

A2: A combination of surface-sensitive techniques is recommended:

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface.[11] After successful immobilization, you should see an increase in the Carbon (C1s) and Oxygen (O1s) signals. High-resolution scans of the C1s peak can resolve components corresponding to C-C/C-H, C-O, and O-C=O bonds, confirming the presence of the molecule.[12][13]

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This method detects the vibrational modes of chemical bonds.[14] For EDC/NHS coupling, you would look for the appearance of amide bond peaks (~1650 cm⁻¹ for Amide I and ~1550 cm⁻¹ for Amide II) and changes in the carboxylic acid C=O stretching region.

  • Contact Angle Goniometry: This measures surface wettability. Immobilizing pimelic acid will alter the surface energy, leading to a measurable change in the water contact angle.[15][16] The direction of change (more hydrophilic or hydrophobic) depends on the initial surface and the orientation of the pimelic acid.

Q3: Can I activate pimelic acid in an organic solvent instead of water?

A3: Yes, labeling reactions can be performed in polar aprotic solvents like DMF or DMSO.[17] When working in a non-aqueous solution, a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the primary amine on the surface, making it nucleophilic for the reaction with the NHS-ester.[17]

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for pimelic acid immobilization experiments.

Table 1: Recommended Reaction Parameters for EDC/NHS Coupling to Amine Surfaces

Parameter Recommended Value Rationale & Notes
pH 7.2 - 8.5 Balances amine reactivity and NHS-ester stability.[1][2]
Buffer PBS, HEPES, MES Must be free of primary amines to avoid side reactions.[18]
Temperature 4°C to Room Temp (20-25°C) Lower temperatures can increase NHS-ester stability during longer incubations.[18]
Incubation Time 30 min to 4 hours Reaction is typically complete within this timeframe. Overnight incubation at 4°C is also common.[1][18]
EDC Concentration 2 - 10 mM (typically 5-10x molar excess over pimelic acid) Activates the carboxyl groups.
NHS Concentration 5 - 25 mM (typically 1-1.2x molar excess over EDC) Stabilizes the activated intermediate.[8]

| Pimelic Acid | 1 - 10 mM (use large excess relative to surface amines) | High excess favors mono-attachment and drives the reaction forward. |

Table 2: Typical Surface Characterization Results Before and After Immobilization

Technique Surface Before Immobilization (Example: Amine-silanized glass) Surface After Pimelic Acid Immobilization
Water Contact Angle 50° - 60° 65° - 75° (Surface becomes slightly more hydrophobic)
XPS (Atomic %) C: ~50%, O: ~25%, Si: ~20%, N: ~5% C and O percentages increase, Si and N percentages decrease due to attenuation by the organic layer.

| ATR-FTIR (Key Peaks) | N-H bend (~1590 cm⁻¹), Si-O-Si (~1000-1100 cm⁻¹) | Appearance of Amide I (~1650 cm⁻¹), Amide II (~1550 cm⁻¹), and a terminal -COOH peak (~1710 cm⁻¹). |

Key Experimental Protocols

Protocol 1: EDC/NHS Coupling of Pimelic Acid to an Amine-Functionalized Surface

This protocol describes the covalent attachment of pimelic acid to a surface presenting primary amine groups (e.g., APTES-coated glass or silicon).

  • Surface Preparation:

    • Clean the amine-functionalized substrate by sonicating in isopropanol and deionized (DI) water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Activation Solution Preparation (Prepare immediately before use):

    • Prepare a 100 mM solution of pimelic acid in activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Prepare 400 mM EDC and 100 mM Sulfo-NHS solutions in the same activation buffer.

    • To activate the pimelic acid, mix the pimelic acid, EDC, and Sulfo-NHS solutions to achieve final concentrations of 10 mM pimelic acid, 40 mM EDC, and 10 mM Sulfo-NHS.

    • Let the activation mixture react for 15-20 minutes at room temperature.

  • Coupling Reaction:

    • Dilute the activation mixture 1:10 into a coupling buffer (e.g., 0.1 M PBS, pH 7.4) to create the final reaction solution.

    • Immerse the prepared amine-functionalized substrate into the reaction solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with DI water, followed by ethanol, and then DI water again.

    • Dry the surface under a stream of nitrogen.

  • Characterization:

    • Analyze the surface using XPS, ATR-FTIR, and contact angle measurements to confirm successful immobilization.

G cluster_reactants cluster_intermediates cluster_products pimelic Pimelic Acid (-COOH) intermediate1 O-acylisourea (unstable) pimelic->intermediate1 + EDC edc EDC nhs NHS amine_surface Amine Surface (-NH₂) intermediate2 NHS-ester (semi-stable) intermediate1->intermediate2 + NHS - EDC byproduct final_product Stable Amide Bond (-CONH-) intermediate2->final_product + Amine Surface byproduct NHS byproduct intermediate2->byproduct - NHS

Caption: Reaction pathway for EDC/NHS-mediated coupling of pimelic acid.

Protocol 2: Formation of a Pimelic Acid Self-Assembled Monolayer (SAM) on a Titanium Dioxide (TiO₂) Surface

This protocol outlines the direct assembly of pimelic acid onto a clean oxide surface.

  • Surface Preparation:

    • Clean the TiO₂ substrate by sonicating in acetone, isopropanol, and DI water for 15 minutes each.

    • Treat the substrate with UV-Ozone for 20 minutes to remove organic contaminants and ensure a hydroxylated surface.

  • SAM Formation:

    • Prepare a 1-5 mM solution of pimelic acid in a suitable solvent such as ethanol or isopropanol.

    • Immerse the clean TiO₂ substrate in the pimelic acid solution.

    • Allow the self-assembly to occur for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Washing:

    • Remove the substrate from the solution.

    • Rinse copiously with the pure solvent (ethanol or isopropanol) to remove any physisorbed molecules.

    • Dry the surface under a stream of nitrogen.

  • Annealing (Optional):

    • To improve the order and stability of the monolayer, the substrate can be annealed at 80-120°C for 1-2 hours.

  • Characterization:

    • Analyze the modified surface using XPS to confirm the presence of the carboxylate-titanium bond and contact angle measurements to observe the change in surface energy.

References

Adjusting calcium pimelate concentration for optimal mechanical properties in composites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium pimelate to optimize the mechanical properties of composites.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary role of this compound in polymer composites?

A1: this compound primarily functions as a β-nucleating agent, particularly in isotactic polypropylene (iPP).[1][2] It promotes the formation of β-crystals, a specific crystalline phase of the polymer. This alteration in the crystalline structure is key to modifying the composite's mechanical properties.[2]

Q2: How does adjusting this compound concentration affect the mechanical properties of my composite?

A2: The concentration of this compound directly influences the degree of β-crystallization, which in turn affects the mechanical performance.

  • Optimal Concentrations: Generally, low concentrations (e.g., 0.15-0.30 wt%) are sufficient to induce significant β-crystallization and achieve desirable properties.[1]

  • Toughening Effect: this compound is known to have an excellent toughening effect on iPP composites.[1]

  • Stiffness (Modulus): While this compound enhances toughness, other additives like pimelic acid and calcium stearate might be needed to significantly improve stiffness.[1] Exceeding the optimal concentration can lead to agglomeration of the filler, creating stress concentration points and potentially decreasing tensile strength.[3]

Q3: I'm observing inconsistent mechanical properties in my composite batches. What could be the cause?

A3: Inconsistent results are often linked to the dispersion of this compound within the polymer matrix.

  • Poor Dispersion: Agglomeration of this compound particles can lead to non-uniform crystallization and, consequently, variable mechanical properties. In-situ synthesis during extrusion is one method to achieve a more uniform distribution.[1]

  • Processing Conditions: Melt blending and injection molding parameters, such as temperature and cooling rate, can significantly impact crystal formation and the final properties of the composite.[1]

Q4: My composite's tensile strength is lower than expected after adding this compound. What's wrong?

A4: A decrease in tensile strength can be counterintuitive but may occur for several reasons:

  • Exceeding Optimal Concentration: Too much this compound can lead to particle agglomeration, which acts as a defect in the material.[3]

  • Poor Interfacial Adhesion: Weak bonding between the this compound particles and the polymer matrix can lead to premature failure under tensile load.

  • Focus on Toughness vs. Strength: this compound is primarily a toughening agent. While it improves impact resistance, it may not necessarily increase tensile strength, especially if the concentration is not optimized.[1]

Q5: How can I verify that the this compound is effectively inducing β-crystal formation?

A5: Differential Scanning Calorimetry (DSC) is a key technique to analyze the crystallization and melting behavior of the composite.[4] An increase in the crystallization temperature (Tc) compared to the pure polymer is a strong indicator of the nucleating effect of this compound.[1][4] The relative amount of β-crystal can also be quantified from DSC results.

Data Summary Tables

Table 1: Effect of this compound Concentration on Isotactic Polypropylene (iPP)

This compound (CaPi) TypeConcentration (wt%)Key OutcomeReference
In-situ Synthesized (CaPi[IS])0.30Highest relative β-crystal concentration (96.47%) and excellent toughening.[1]
Standard CaPi0.20High β-crystal formation (Kβ(DSC) of 0.968) at an optimal cooling rate.[1]
S-CaPi (Physical Compounding)Not specifiedIncreased crystallization temperature by 6.5 °C; induced 84.5% β-crystals.[4]

Table 2: General Mechanical Properties of Polymer Composites

PropertyDescriptionRelevant ASTM/ISO Standard
Tensile Strength & Modulus Measures the material's resistance to being pulled apart and its stiffness.ASTM D3039, ISO R 527[5][6][7]
Flexural Strength & Modulus Determines the material's ability to resist bending forces.ASTM D790, ISO 14125[8]
Impact Strength Assesses the material's ability to withstand a sudden applied load.ASTM D256 (Izod)[9]
Interlaminar Shear Strength Measures the shear strength between layers of a composite material.ASTM D2344 (Short Beam Shear)[5][6]

Experimental Protocols & Workflows

Workflow for Optimizing this compound Concentration

The following diagram outlines a typical experimental workflow for determining the optimal concentration of this compound in a polymer composite.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Characterization & Testing cluster_analysis Phase 3: Analysis & Optimization start Define Concentration Range (e.g., 0.05% - 0.5% wt) fab Composite Fabrication (Melt Blending / Extrusion) start->fab specimen Prepare Test Specimens (Injection / Compression Molding) fab->specimen mech_test Mechanical Testing (Tensile, Impact, Flexural) specimen->mech_test thermal_test Thermal Analysis (DSC) (Verify Nucleation Effect) specimen->thermal_test morph_test Morphology Analysis (SEM) (Assess Particle Dispersion) specimen->morph_test data Data Compilation & Analysis mech_test->data thermal_test->data morph_test->data optimum Determine Optimal Concentration data->optimum conclusion Conclusion & Further Refinement optimum->conclusion

Caption: Workflow for optimizing this compound in composites.

Troubleshooting Flowchart for Low Impact Strength

This flowchart provides a logical path to diagnose and resolve issues of low impact strength in composites containing this compound.

G start Start: Low Impact Strength Observed in Composite q1 Is CaPi concentration > 0.5 wt%? start->q1 a1_yes Reduce CaPi Concentration (High loading may cause agglomeration) q1->a1_yes Yes q2 Run SEM analysis. Is particle dispersion poor? q1->q2 No end_node Re-test Mechanical Properties a1_yes->end_node a2_yes Improve Mixing/Extrusion Process (Consider in-situ synthesis) q2->a2_yes Yes q3 Run DSC analysis. Is β-nucleation effect weak? q2->q3 No a2_yes->end_node a3_yes Check CaPi Quality/Purity Adjust Thermal Processing Conditions q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting guide for low composite impact strength.

Protocol 1: Tensile Properties Testing (ASTM D3039)

This protocol outlines the standard procedure for determining the tensile properties of polymer matrix composites.[5][6]

  • Specimen Preparation:

    • Prepare flat, straight-sided specimens with a constant cross-section according to the dimensions specified in ASTM D3039.

    • Adhesively bond end tabs to the specimen grips to prevent stress concentrations and grip-induced failures.[6]

  • Equipment:

    • A universal testing machine with appropriate wedge action grips.[10][11]

    • Strain measurement devices, such as extensometers or bonded electrical resistance strain gauges, to measure both longitudinal and transverse strains.[11]

  • Procedure:

    • Mount the specimen in the grips of the testing machine, ensuring proper alignment.

    • Apply a constant cross-head speed, typically 2 mm/min.[6]

    • Record the applied load and the resulting strain until the specimen fractures.

  • Calculations:

    • Tensile Strength: Calculate using the maximum load before failure divided by the initial cross-sectional area.

    • Tensile Modulus (Young's Modulus): Determine from the slope of the initial linear portion of the stress-strain curve.

    • Poisson's Ratio: Calculate as the ratio of transverse strain to longitudinal strain in the linear elastic region.

Protocol 2: Morphological Analysis via Scanning Electron Microscopy (SEM)

SEM is used to visually inspect the dispersion of this compound within the polymer matrix and to analyze fracture surfaces.[1]

  • Sample Preparation:

    • For dispersion analysis, cryo-fracture a sample of the composite to expose a fresh, representative cross-section. This is often done after immersing the sample in liquid nitrogen to ensure a brittle fracture.

    • For fracture surface analysis, use the specimens from mechanical testing.

    • Mount the fractured sample on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Load the sample into the SEM chamber.

    • Use the secondary electron (SE) detector to obtain topographical information, which is ideal for viewing particle dispersion and fracture surface features.

    • Start with low magnification to get an overview of the sample surface and then increase magnification to inspect areas of interest, such as particle agglomerates or regions of poor adhesion.

  • Analysis:

    • Examine the uniformity of the this compound particle distribution. Look for large clusters or agglomerates.

    • On fracture surfaces, observe the interface between the particles and the polymer matrix. A clean "pull-out" of particles suggests poor adhesion, whereas a surface with polymer adhered to the particles indicates better interfacial bonding.

References

Improving the yield of calcium pimelate synthesis from pimelic acid and calcium hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium pimelate from pimelic acid and calcium hydroxide. Our aim is to help you improve your reaction yield and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction between pimelic acid and calcium hydroxide may not have gone to completion.- Optimize reaction time and temperature: A study on the synthesis of this compound reported a yield of 78% when the reaction was carried out at 40°C for 24 hours.[1] Consider increasing the reaction time or temperature. One variation suggests reacting at 80-100°C for 4 to 6 hours.[1] - Ensure adequate mixing: Vigorous stirring is crucial to ensure proper contact between the solid calcium hydroxide and the pimelic acid solution. The stirring speed can affect the particle size and morphology of the resulting calcium salt precipitate.[2]
Incorrect stoichiometry: An improper molar ratio of pimelic acid to calcium hydroxide can limit the amount of product formed.- Verify reactant amounts: The neutralization reaction requires a 1:1 molar ratio of pimelic acid to calcium hydroxide. Carefully weigh your reactants to ensure the correct stoichiometry.
Low solubility of calcium hydroxide: Calcium hydroxide has limited solubility in water, which decreases as temperature increases.[3][4] This can lead to a slower reaction rate.- Use a slurry of calcium hydroxide: Instead of trying to dissolve all the calcium hydroxide, using a well-stirred suspension (milk of lime) can be effective.[3][5] - Consider a different calcium source: While calcium hydroxide is common, other calcium sources like calcium carbonate can also be used.[1]
Product Impurity Unreacted starting materials: The final product may be contaminated with unreacted pimelic acid or calcium hydroxide.- Improve washing procedure: Wash the filtered this compound precipitate thoroughly with deionized water to remove any soluble unreacted starting materials. - Recrystallization: If impurities persist, consider recrystallizing the this compound from a suitable solvent.
Formation of calcium carbonate: If the reaction is exposed to air for an extended period, the basic calcium hydroxide can react with atmospheric carbon dioxide to form insoluble calcium carbonate.- Minimize exposure to air: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if purity is critical.
Difficulty in Filtration Fine particle size: The precipitated this compound may consist of very fine particles that clog the filter paper or pass through it.- Optimize precipitation conditions: The rate of addition of reactants and the stirring speed can influence particle size. Slower addition and controlled stirring may lead to larger, more easily filterable crystals. - Use appropriate filter media: Employ a fine-pore filter paper or a sintered glass funnel for better retention of fine particles.
Product is not a fine white powder Incomplete drying: Residual solvent can cause the product to be clumpy or discolored.- Ensure thorough drying: Dry the product under vacuum at an elevated temperature (e.g., 60°C) to remove all traces of water.[1]
Thermal decomposition: Excessive drying temperatures may cause the product to decompose.- Determine thermal stability: Studies have shown that this compound is thermally stable, but it's good practice to determine the decomposition temperature of your product using techniques like thermogravimetric analysis (TGA) if high temperatures are used for drying.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the basic reaction for synthesizing this compound?

A1: The synthesis of this compound from pimelic acid and calcium hydroxide is a neutralization reaction. The dicarboxylic acid (pimelic acid) reacts with the base (calcium hydroxide) to form the calcium salt (this compound) and water. The balanced chemical equation is:

HOOC(CH₂)₅COOH + Ca(OH)₂ → Ca(OOC(CH₂)₅COO) + 2H₂O

Q2: What is a typical experimental protocol for this synthesis?

A2: A reported method for the synthesis of this compound with a 78% yield is as follows:[1]

  • Dissolve 3.2 g (20 mmol) of pimelic acid in 20 mL of deionized water.

  • Add an equimolar amount of calcium hydroxide (as an aqueous suspension, 4 mmol/mL).

  • Stir the reaction mixture at 40°C for 24 hours.

  • A white precipitate of this compound will form.

  • Separate the product by filtration.

  • Wash the precipitate with deionized water.

  • Dry the final product in a vacuum oven at 60°C.

Q3: How does temperature affect the reaction?

A3: Temperature can have a dual effect on this synthesis. Increasing the temperature can increase the reaction rate between pimelic acid and calcium hydroxide. However, the solubility of calcium hydroxide in water decreases as the temperature increases, which could slow down the reaction if the calcium hydroxide is not sufficiently available.[3][4] One study suggests that reacting at elevated temperatures of 80-100°C for 4 to 6 hours can be effective.[1]

Q4: What is the importance of the pH of the reaction mixture?

A4: The pH of the solution is a critical parameter in the precipitation of calcium salts. The reaction between a weak acid (pimelic acid) and a strong base (calcium hydroxide) will result in a basic solution. Maintaining a sufficiently high pH is necessary to ensure the complete deprotonation of the pimelic acid, allowing it to react with the calcium ions.

Q5: How can I purify the synthesized this compound?

A5: The primary method for purifying this compound is thorough washing of the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts. For higher purity, recrystallization can be employed. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form purer crystals. The choice of solvent will depend on the solubility characteristics of this compound.

Q6: What are some common analytical methods to assess the purity of this compound?

A6: Several analytical techniques can be used to confirm the identity and purity of your synthesized this compound:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate functional groups and the absence of the carboxylic acid from the starting material.[8]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the product and to check for the presence of any hydrated water.[6][7]

  • Elemental Analysis: To determine the percentage of calcium, carbon, and hydrogen in the sample and compare it with the theoretical values for this compound.

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the product.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a logical approach to troubleshooting common issues.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis pimelic_acid Dissolve Pimelic Acid in Water mix Mix Reactants pimelic_acid->mix ca_hydroxide Prepare Calcium Hydroxide Slurry ca_hydroxide->mix react Stir at Controlled Temperature mix->react filter Filter Precipitate react->filter wash Wash with Deionized Water filter->wash dry Dry under Vacuum wash->dry analyze Characterize Product (FTIR, TGA, etc.) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_filtration Filtration Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impurity Product Impurity start->impurity filtration_issues Filtration Difficulties start->filtration_issues check_stoichiometry Verify Reactant Stoichiometry low_yield->check_stoichiometry optimize_conditions Optimize Time & Temperature low_yield->optimize_conditions improve_mixing Enhance Stirring low_yield->improve_mixing thorough_wash Improve Washing Protocol impurity->thorough_wash recrystallize Consider Recrystallization impurity->recrystallize inert_atmosphere Use Inert Atmosphere impurity->inert_atmosphere optimize_precipitation Optimize Precipitation Conditions filtration_issues->optimize_precipitation change_filter Use Finer Filter Medium filtration_issues->change_filter

References

Validation & Comparative

A Comparative Analysis of Calcium Pimelate Synthesis: Neutralization vs. Meta-Decomposition Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is paramount. Calcium pimelate, a calcium salt of the seven-carbon dicarboxylic acid pimelic acid, finds applications in various fields, including as a nucleating agent in polymers. This guide provides a comparative analysis of two primary synthesis methods: direct neutralization and meta-decomposition, offering insights into their methodologies, and a quantitative comparison to aid in selecting the optimal route for specific applications.

The choice of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. Here, we delve into the specifics of the neutralization reaction of pimelic acid with calcium hydroxide and the meta-decomposition reaction involving a soluble pimelate salt and a calcium salt.

Methodologies at a Glance

The synthesis of this compound can be approached from two distinct chemical pathways:

  • Neutralization: This is a direct acid-base reaction where pimelic acid is reacted with a calcium base, typically calcium hydroxide, to form this compound and water. This method is straightforward and involves a single reaction step.

  • Meta-Decomposition (or Metathesis/Double Displacement): This is a two-step process. First, pimelic acid is neutralized with a more soluble base, such as sodium hydroxide, to form a soluble pimelate salt (sodium pimelate). Subsequently, this solution is treated with a soluble calcium salt, like calcium chloride. The less soluble this compound then precipitates out of the solution.

Quantitative Comparison of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key quantitative data associated with each synthesis method.

ParameterNeutralization MethodMeta-Decomposition Method
Starting Materials Pimelic Acid, Calcium HydroxidePimelic Acid, Sodium Hydroxide, Calcium Chloride
Reaction Steps 12
Typical Solvent WaterWater
Reported Yield 78%[1]Data not available in the searched literature
Byproducts WaterSodium Chloride, Water
Purity High (after washing and drying)Potentially requires more rigorous washing to remove soluble salt byproducts

Note: While the meta-decomposition method is a known route for synthesizing this compound, specific yield data was not available in the reviewed scientific literature. The yield for this method would be dependent on the efficiency of both the initial neutralization and the subsequent precipitation steps.

Experimental Protocols

Below are detailed experimental protocols for both the neutralization and meta-decomposition methods for the synthesis of this compound.

Neutralization Method Protocol

This protocol is based on the synthesis of this compound as a precursor for nanocomposites.[1]

Materials:

  • Pimelic acid (C₇H₁₂O₄)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

Procedure:

  • Dissolve an appropriate amount of pimelic acid in deionized water.

  • In a separate vessel, prepare a suspension of calcium hydroxide in deionized water.

  • Slowly add the calcium hydroxide suspension to the pimelic acid solution with constant stirring. The molar ratio should be approximately 1:1.

  • Continue stirring the reaction mixture for a specified period to ensure the completion of the neutralization reaction.

  • The resulting white precipitate of this compound is then collected by filtration.

  • The collected solid is washed thoroughly with deionized water to remove any unreacted starting materials.

  • The final product is dried in an oven under vacuum to yield pure this compound. A reported yield for this method is 78%.[1]

Meta-Decomposition Method Protocol

This protocol is a generalized procedure based on the common two-step synthesis of insoluble metal salts of dicarboxylic acids.

Materials:

  • Pimelic acid (C₇H₁₂O₄)

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Deionized water

Procedure: Step 1: Formation of Sodium Pimelate

  • Dissolve pimelic acid in deionized water.

  • In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the pimelic acid solution with continuous stirring until the pimelic acid is completely neutralized. The molar ratio of pimelic acid to sodium hydroxide should be 1:2. This results in an aqueous solution of sodium pimelate.

Step 2: Precipitation of this compound

  • Prepare an aqueous solution of calcium chloride.

  • Add the calcium chloride solution dropwise to the sodium pimelate solution with vigorous stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a period to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the collected this compound thoroughly with deionized water to remove the sodium chloride byproduct.

  • Dry the purified product in an oven.

Visualizing the Synthesis Workflows

To further clarify the procedural differences between the two methods, the following diagrams illustrate the experimental workflows.

Neutralization_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Pimelic_Acid Pimelic Acid Solution Mix_Stir Mix and Stir Pimelic_Acid->Mix_Stir Calcium_Hydroxide Calcium Hydroxide Suspension Calcium_Hydroxide->Mix_Stir Filtration Filtration Mix_Stir->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Diagram 1: Experimental workflow for the neutralization method.

Meta_Decomposition_Workflow cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Precipitation cluster_purification Purification Pimelic_Acid Pimelic Acid Solution Mix_Stir1 Mix and Stir Pimelic_Acid->Mix_Stir1 NaOH Sodium Hydroxide Solution NaOH->Mix_Stir1 Sodium_Pimelate Sodium Pimelate Solution Mix_Stir1->Sodium_Pimelate Mix_Stir2 Mix and Stir Sodium_Pimelate->Mix_Stir2 Calcium_Chloride Calcium Chloride Solution Calcium_Chloride->Mix_Stir2 Filtration Filtration Mix_Stir2->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Diagram 2: Experimental workflow for the meta-decomposition method.

Comparative Discussion

Neutralization Method:

  • Advantages: The primary advantage of the neutralization method is its simplicity, involving a single reaction step which can lead to shorter reaction times and less complex process control. The only byproduct is water, which simplifies the purification process. The reported yield of 78% is reasonably high for a straightforward precipitation reaction.[1]

  • Disadvantages: A potential drawback is the lower solubility of calcium hydroxide in water, which might lead to a heterogeneous reaction mixture. This could potentially affect the reaction rate and completeness, possibly requiring finer control of particle size and more vigorous stirring to ensure a complete reaction.

Meta-Decomposition Method:

  • Advantages: This method utilizes highly soluble reactants in both steps (sodium hydroxide, sodium pimelate, and calcium chloride), ensuring a homogeneous reaction environment which can lead to a more rapid and complete reaction. This method can be advantageous when precise stoichiometric control is required.

  • Disadvantages: The meta-decomposition method is a two-step process, which can be more time-consuming and labor-intensive. The formation of a soluble salt byproduct, sodium chloride, necessitates thorough washing of the final product to ensure high purity. Inadequate washing can lead to contamination of the this compound. The lack of readily available yield data for the synthesis of this compound via this specific route makes a direct efficiency comparison challenging.

Conclusion

Both the neutralization and meta-decomposition methods offer viable pathways for the synthesis of this compound. The neutralization method stands out for its simplicity and the generation of only water as a byproduct, with a documented yield of 78%. The meta-decomposition method, while potentially offering the benefits of homogeneous reaction conditions, is a longer process that requires careful purification to remove salt byproducts.

For researchers and professionals prioritizing a straightforward, single-step synthesis with a good yield and simplified purification, the neutralization method appears to be a more favorable option based on the available data. However, for applications where extremely fine control over precipitation from a homogeneous solution is critical, the meta-decomposition method may be preferred, provided that a robust purification protocol is implemented. Further research to quantify the yield and purity of the meta-decomposition method for this compound would be beneficial for a more comprehensive comparison.

References

A Comparative Analysis: In Situ Synthesized Calcium Pimelate versus Externally Added Nucleating Agents for Enhanced Polymer Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The manipulation of polymer crystallization is a critical factor in tailoring the final properties of materials for a wide range of applications, from advanced drug delivery systems to high-performance plastics. Nucleating agents are pivotal in this process, influencing the crystalline structure and, consequently, the mechanical and thermal characteristics of the polymer. This guide provides a detailed comparison of two primary methods for introducing calcium pimelate, a highly effective β-nucleating agent for polymers like isotactic polypropylene (iPP): in situ synthesis versus the external addition of pre-synthesized agents.

Executive Summary

The in situ synthesis of this compound within the polymer matrix during processing has demonstrated superior efficacy in promoting β-crystal formation compared to the conventional method of adding externally synthesized this compound. This enhanced performance is primarily attributed to the finer and more uniform dispersion of the nucleating agent particles generated directly within the polymer melt. This leads to a higher crystallization temperature, a significantly greater proportion of the desirable β-crystalline phase, and improved mechanical properties such as toughness and impact strength.

Quantitative Performance Comparison

The following tables summarize the key performance differences observed in studies comparing in situ synthesized this compound (CaPi[IS]) with externally added (ex situ) this compound (CaPi) in isotactic polypropylene (iPP).

Table 1: Crystallization Behavior

ParameterIn Situ this compound (CaPi[IS])Externally Added this compound (CaPi)Pure iPPCitation
Crystallization Temperature (Tc) Increased by 4–5°CLower than in situBaseline[1]
Relative β-crystal Concentration (Kβ) Up to 96.47%~74% (22.71% lower than in situ)Negligible[1]

Table 2: Mechanical Properties

PropertyEffect of In Situ CaPiEffect of Externally Added CaPiCitation
Toughening Effect ExcellentExcellent[1]
Stiffness Improved by precursors (Pimelic Acid & Calcium Stearate)Not explicitly stated for CaPi alone[1]
Impact Strength Generally improved due to high β-crystal contentImproved, but to a lesser extent than in situ[2]

Experimental Protocols

A comprehensive understanding of the methodologies employed is crucial for the replication and validation of these findings.

In Situ Synthesis of this compound in iPP

This method involves the reactive extrusion of isotactic polypropylene with the precursors of this compound.

  • Materials:

    • Isotactic polypropylene (iPP) powder

    • Pimelic acid (Pi)

    • Calcium stearate (CaSt) or Calcium carbonate (CaCO₃)[1][3]

  • Procedure:

    • The iPP powder, pimelic acid, and calcium stearate are pre-mixed in desired weight percentages (e.g., 0.30 wt% of the final in situ CaPi).[1]

    • The mixture is then fed into a twin-screw extruder.

    • The extrusion process is carried out at a specific temperature profile (e.g., increasing from 180°C to 220°C from the hopper to the die).

    • During melt extrusion, the pimelic acid and calcium stearate react to form finely dispersed this compound nanoparticles within the iPP matrix.

    • The extruded strands are then cooled and pelletized for further analysis.

Preparation of iPP with Externally Added this compound

This is the conventional method of incorporating a pre-synthesized nucleating agent.

  • Materials:

    • Isotactic polypropylene (iPP) powder

    • Pre-synthesized this compound (CaPi) powder

  • Procedure:

    • The iPP powder and the desired amount of CaPi powder are physically blended.

    • The blend is melt-mixed using a twin-screw extruder under similar temperature conditions as the in situ method.

    • The resulting extrudate is pelletized for subsequent characterization.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): Used to determine the crystallization temperature (Tc) and melting temperature (Tm) of the polymer samples.[1][3] The relative amount of β-crystallinity (Kβ) can also be estimated from the melting endotherms of the α and β phases.

  • Wide-Angle X-ray Diffraction (WAXD): This is the primary technique for quantifying the relative content of β-crystals.[3][4] The Kβ value is calculated from the intensities of the characteristic diffraction peaks of the α- and β-phases.

  • Scanning Electron Microscopy (SEM): Employed to visualize the dispersion and particle size of the nucleating agent within the polymer matrix.[1]

Visualizing the Processes and Mechanisms

The following diagrams illustrate the experimental workflows and the underlying logic of the two methods.

experimental_workflow cluster_insitu In Situ Synthesis cluster_exsitu External Addition cluster_analysis Characterization iPP_in iPP Powder Mixer_in Pre-mixing iPP_in->Mixer_in Pi Pimelic Acid Pi->Mixer_in CaSt Calcium Stearate CaSt->Mixer_in Extruder_in Reactive Extrusion (CaPi Formation) Mixer_in->Extruder_in Pellets_in iPP Pellets with In Situ CaPi Extruder_in->Pellets_in DSC DSC Analysis Pellets_in->DSC WAXD WAXD Analysis Pellets_in->WAXD SEM SEM Analysis Pellets_in->SEM iPP_ex iPP Powder Mixer_ex Blending iPP_ex->Mixer_ex CaPi_ex Pre-synthesized CaPi Powder CaPi_ex->Mixer_ex Extruder_ex Melt Extrusion Mixer_ex->Extruder_ex Pellets_ex iPP Pellets with Ex Situ CaPi Extruder_ex->Pellets_ex Pellets_ex->DSC Pellets_ex->WAXD Pellets_ex->SEM

Caption: Experimental workflows for in situ vs. ex situ addition of this compound.

logical_relationship cluster_method Methodology cluster_dispersion Nucleating Agent Dispersion cluster_performance Performance Outcome InSitu In Situ Synthesis FineDispersion Fine & Uniform Dispersion InSitu->FineDispersion leads to ExSitu External Addition CoarseDispersion Coarser Agglomerates ExSitu->CoarseDispersion can lead to HighBeta High β-Crystal Content (Kβ > 90%) FineDispersion->HighBeta results in ModerateBeta Moderate β-Crystal Content CoarseDispersion->ModerateBeta results in ImprovedMechanical Superior Mechanical Properties HighBeta->ImprovedMechanical contributes to GoodMechanical Good Mechanical Properties ModerateBeta->GoodMechanical contributes to

Caption: Logical relationship between synthesis method, dispersion, and performance.

Conclusion

References

A Comparative Guide to Calcium Pimelate and Other Calcium Dicarboxylates as Nucleating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nucleating agent is a critical determinant of the final properties of semi-crystalline polymers. Among the various classes of nucleating agents, calcium dicarboxylates have garnered significant attention for their efficacy in modulating the crystallization behavior of polymers like isotactic polypropylene (iPP). This guide provides a detailed comparison of calcium pimelate with other linear calcium dicarboxylates, such as calcium succinate, calcium adipate, and calcium suberate, focusing on their performance as β-nucleating agents. The information presented is supported by experimental data from various studies, offering a valuable resource for material selection and development.

Performance Comparison of Calcium Dicarboxylates

The primary role of a β-nucleating agent in polypropylene is to induce the formation of the β-crystalline form, which is known to enhance toughness and impact strength compared to the more common α-crystalline form.[1][2] The effectiveness of a nucleating agent is typically evaluated based on its ability to increase the crystallization temperature (Tc) and the relative content of β-crystals (Kβ).

A higher crystallization temperature is advantageous in polymer processing as it can lead to shorter cycle times.[3] A higher Kβ value directly correlates with the desired improvement in mechanical properties. The performance of various calcium dicarboxylates as nucleating agents for isotactic polypropylene is summarized in the tables below. It is important to note that the data is compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions, such as the grade of polypropylene, the concentration of the nucleating agent, and the processing methods used.

Table 1: Effect of Calcium Dicarboxylates on the Crystallization Temperature of Isotactic Polypropylene (iPP)

Nucleating AgentDicarboxylic Acid StructureConcentration (wt%)Polymer MatrixCrystallization Temperature (Tc) (°C)Change in Tc (°C) vs. Neat iPPSource
None-0iPP~110-115-Various
This compoundCa²⁺ ⁻OOC-(CH₂)₅-COO⁻0.2iPP~120-125+5-10[4][5]
This compoundCa²⁺ ⁻OOC-(CH₂)₅-COO⁻0.5iPPNot specified-[6]
Calcium SuberateCa²⁺ ⁻OOC-(CH₂)₆-COO⁻0.5iPPNot specified-[6]
Calcium AdipateCa²⁺ ⁻OOC-(CH₂)₄-COO⁻0.5iPPNot specified-[6]
Calcium SuccinateCa²⁺ ⁻OOC-(CH₂)₂-COO⁻0.5iPPNot specified-[6]

Table 2: Effect of Calcium Dicarboxylates on the β-Crystal Content of Isotactic Polypropylene (iPP)

Nucleating AgentConcentration (wt%)Polymer Matrixβ-Crystal Content (Kβ)Source
This compound0.1iPP78.33–94.76%[7]
This compound0.5iPP95%[6]
Calcium Suberate0.5iPP96%[6]
Calcium Adipate0.5iPPIneffective as β-nucleator[6]
Calcium Succinate0.5iPPIneffective as β-nucleator[6]
Calcium Glutarate0.3iPP26.71–31.97%[7]

Table 3: Mechanical Properties of Isotactic Polypropylene (iPP) Nucleated with this compound

PropertyConditionValueSource
Impact StrengthNotched IzodImprovement noted, but specific values vary[8]
Strain to Failure-Improved with quinacridone nucleant over this compound[8]

From the data, it is evident that both this compound and calcium suberate are highly effective β-nucleating agents for iPP, consistently inducing a high percentage of β-crystals.[6] In contrast, calcium adipate and calcium succinate are reported to be ineffective in promoting β-phase formation.[6] The length of the methylene chain in the dicarboxylate appears to play a crucial role in its nucleating efficiency, with pimelic (C7) and suberic (C8) acids showing optimal performance.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols used for the synthesis of calcium dicarboxylates and the characterization of their nucleating performance.

Synthesis of Calcium Dicarboxylates

A common method for synthesizing calcium dicarboxylates is through a metathesis reaction between a soluble salt of the dicarboxylic acid and a calcium salt, or by direct neutralization of the dicarboxylic acid with a calcium base.[4][9]

Example Protocol for this compound Synthesis:

  • Preparation of Sodium Pimelate: Pimelic acid is dissolved in an aqueous solution of sodium hydroxide or sodium carbonate in stoichiometric amounts to form sodium pimelate.

  • Precipitation: A solution of a soluble calcium salt, such as calcium chloride or calcium nitrate, is added dropwise to the sodium pimelate solution with constant stirring.

  • Filtration and Washing: The resulting white precipitate of this compound is collected by filtration. It is then washed several times with deionized water to remove any soluble impurities and by-products.

  • Drying: The purified this compound is dried in a vacuum oven at a specified temperature (e.g., 80-100 °C) until a constant weight is achieved.

Characterization of Nucleating Performance

Differential Scanning Calorimetry (DSC): Non-isothermal crystallization behavior is a key indicator of a nucleating agent's effectiveness.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) containing a specific concentration of the nucleating agent is sealed in an aluminum DSC pan.

  • Thermal Program: The sample is heated to a temperature well above its melting point (e.g., 200-220 °C for iPP) and held for a few minutes to erase any prior thermal history. It is then cooled at a constant rate (e.g., 10 °C/min) to a temperature below its glass transition temperature. The heat flow is recorded as a function of temperature.[10][11][12]

  • Data Analysis: The crystallization temperature (Tc) is determined as the peak temperature of the exothermic crystallization event during the cooling scan.

Wide-Angle X-ray Diffraction (WAXD): WAXD is the most accurate method for determining the relative content of β-crystals.[2][13]

  • Sample Preparation: Polymer samples are typically prepared as thin films or molded plaques.

  • Measurement: The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis: The characteristic diffraction peaks for the α-form of iPP appear at 2θ values of approximately 14.1°, 16.9°, 18.6°, and 21.8°. The β-form exhibits a strong, characteristic peak at a 2θ value of around 16.1°.[1][13][14][15] The relative amount of β-crystals (Kβ) can be calculated using the Turner-Jones equation: Kβ = Hβ(300) / [Hβ(300) + Hα(110) + Hα(040) + Hα(130)] where H represents the height of the respective diffraction peaks.[13]

Mechanical Testing:

  • Impact Strength: Typically measured using the Izod or Charpy impact tests on notched specimens according to ASTM D256 or ISO 179 standards.

  • Flexural Modulus: Determined by a three-point bending test as per ASTM D790 or ISO 178 standards.

Visualizations

Experimental Workflow for Evaluating Nucleating Agents

G cluster_synthesis Nucleating Agent Synthesis cluster_compounding Polymer Compounding cluster_characterization Performance Characterization s1 Dicarboxylic Acid + Calcium Salt/Base s2 Reaction/ Precipitation s1->s2 s3 Filtration & Washing s2->s3 s4 Drying s3->s4 c2 Nucleating Agent s4->c2 c1 Polymer Resin c3 Melt Blending (e.g., Extrusion) c1->c3 c2->c3 c4 Pelletization c3->c4 ch1 Specimen Preparation (Molding/Film Casting) c4->ch1 ch2 Thermal Analysis (DSC) ch1->ch2 ch3 Structural Analysis (WAXD) ch1->ch3 ch4 Mechanical Testing (Impact, Flexural) ch1->ch4 ch5 ch5 ch2->ch5 Crystallization Temp. ch6 ch6 ch3->ch6 β-Crystal Content ch7 ch7 ch4->ch7 Mechanical Properties

Caption: Experimental workflow for synthesis and evaluation of nucleating agents.

Chemical Structures of Dicarboxylic Acids

G cluster_succinic Succinic Acid (C4) cluster_adipic Adipic Acid (C6) cluster_pimelic Pimelic Acid (C7) cluster_suberic Suberic Acid (C8) succinic HOOC-(CH₂)₂-COOH adipic HOOC-(CH₂)₄-COOH pimelic HOOC-(CH₂)₅-COOH suberic HOOC-(CH₂)₆-COOH

Caption: Chemical structures of the parent dicarboxylic acids.

References

Validating the β-Nucleating Effect of Calcium Pimelate: A Comparative Guide Using DSC and WAXD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium pimelate's performance as a β-nucleating agent in polymers, particularly polypropylene (PP), against other common alternatives. The focus is on validation using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD). Detailed experimental protocols and supporting data are presented to aid in the selection and application of β-nucleating agents for material enhancement.

Introduction to β-Nucleation

Isotactic polypropylene (iPP) is a semi-crystalline polymer that can exist in several crystalline forms, with the α- and β-forms being the most prevalent. The α-form is thermodynamically more stable and is typically dominant. However, the presence of the metastable β-form can significantly enhance certain material properties, including improved toughness, impact strength, and heat resistance.[1][2] β-nucleating agents are additives that selectively induce the crystallization of the β-phase during polymer processing.[1]

This compound has been identified as an effective β-nucleating agent for polypropylene.[3] This guide details the experimental validation of its nucleating effect and compares its performance with other commercially available agents such as the aryl diamide-based TMB-5 and the rare earth complex WBG-II.

Experimental Protocols

To quantitatively assess the efficiency of β-nucleating agents, DSC and WAXD are commonly employed. These techniques provide information on the thermal properties and crystalline structure of the polymer, respectively.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For the analysis of β-nucleated polypropylene, DSC is crucial for determining the crystallization temperature (Tc) and melting temperature (Tm). A higher Tc indicates a more effective nucleating agent, as crystallization occurs at a higher temperature during cooling from the melt.[4]

Experimental Protocol:

  • Sample Preparation: A small sample (typically 5-10 mg) of the polypropylene compound containing the nucleating agent is hermetically sealed in an aluminum DSC pan.

  • Thermal History Erasure: The sample is first heated to a temperature well above its melting point (e.g., 200°C) and held for a few minutes (e.g., 5 minutes) to erase any prior thermal history.

  • Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 50°C). The exothermic peak observed during this cooling scan corresponds to the crystallization temperature (Tc).

  • Controlled Heating: Following the cooling scan, the sample is reheated at a controlled rate (e.g., 10°C/min) to above its melting point. The endothermic peaks in this second heating scan correspond to the melting of the β-crystals (Tmβ) and α-crystals (Tmα).[5]

  • Data Analysis: The crystallization temperature (Tc) is determined as the peak temperature of the crystallization exotherm. The relative amount of the β-phase can be estimated from the melting peaks of the second heating scan using the following equation:

    Kβ(DSC) = Xβ / (Xβ + Xα)

    where Xα and Xβ are the degrees of crystallinity of the α- and β-forms, calculated from the enthalpies of their respective melting peaks.

Wide-Angle X-ray Diffraction (WAXD)

WAXD is the definitive technique for identifying the crystalline polymorphs present in a polymer and for quantifying their relative amounts.[5] The different crystal structures of the α- and β-forms of polypropylene produce distinct diffraction patterns.

Experimental Protocol:

  • Sample Preparation: A flat sample of the nucleated polypropylene is prepared, typically by compression molding into a thin film.

  • Instrument Setup: The WAXD instrument is set up with a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Data Collection: The diffraction pattern is recorded over a 2θ range typically from 10° to 30°.

  • Data Analysis:

    • The α-form of iPP shows strong diffraction peaks at 2θ values of approximately 14.1°, 16.9°, 18.6°, and 21.8°, corresponding to the (110), (040), (130), and (111) crystal planes, respectively.[1]

    • The β-form is characterized by a strong and distinct diffraction peak at a 2θ value of about 16.1° to 16.2°, corresponding to the (300) plane.[1][5]

    • The relative content of the β-phase (Kβ(WAXD)) can be calculated using the following formula, which compares the intensity of the main β-peak to the sum of the intensities of the main α- and β-peaks:

      Kβ(WAXD) = Iβ(300) / (Iα(110) + Iα(040) + Iα(130) + Iβ(300))

      where I represents the intensity of the respective diffraction peaks.

Performance Comparison of β-Nucleating Agents

The following table summarizes the performance of this compound in comparison to other β-nucleating agents based on DSC and WAXD data. It is important to note that the absolute values can vary depending on the specific grade of polypropylene, the concentration of the nucleating agent, and the processing conditions.

Nucleating AgentConcentration (wt%)Crystallization Temp. (Tc) (°C)Melting Temp. (Tmβ) (°C)Relative β-Phase Content (Kβ)
None (Neat PP) 0~110 - 115-< 0.1
This compound 0.2~125 - 128~150 - 153~0.85 - 0.95
TMB-5 0.15~128 - 131~151 - 154~0.90 - 0.97
WBG-II 0.2~126 - 129~150 - 153~0.90 - 0.96

Note: The data presented is a synthesized representation from multiple sources and should be considered as a general guide. Specific values may vary based on experimental conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental validation process for β-nucleating agents.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Conclusion raw_pp Raw Polypropylene compounding Melt Compounding raw_pp->compounding nucleating_agent β-Nucleating Agent (e.g., this compound) nucleating_agent->compounding dsc DSC Analysis compounding->dsc Sample for Thermal Analysis waxd WAXD Analysis compounding->waxd Sample for Structural Analysis tc Crystallization Temp. (Tc) dsc->tc tm Melting Temps. (Tmα, Tmβ) dsc->tm diff_pattern Diffraction Pattern waxd->diff_pattern conclusion Validation of β-Nucleating Effect tc->conclusion k_dsc Kβ (DSC) tm->k_dsc k_waxd Kβ (WAXD) diff_pattern->k_waxd k_waxd->conclusion

Caption: Experimental workflow for validating β-nucleating agents.

dsc_process start Start DSC Run heat1 1. Heat to 200°C (Erase Thermal History) start->heat1 cool 2. Cool to 50°C at 10°C/min (Measure Tc) heat1->cool heat2 3. Heat to 200°C at 10°C/min (Measure Tmα, Tmβ) cool->heat2 end End DSC Run heat2->end

Caption: DSC temperature program for analyzing nucleated polypropylene.

References

A Comparative Analysis of Calcium Pimelate and Calcium Stearate as Nucleating Agents in Polypropylene

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, particularly in the processing and application of polypropylene (PP), nucleating agents play a pivotal role in controlling the crystalline structure, which in turn dictates the mechanical and optical properties of the final product. This guide provides a comparative study of two such additives: calcium pimelate and calcium stearate, with a focus on their efficacy as nucleating agents in polypropylene. While this compound is a well-established β-nucleating agent, calcium stearate is more commonly employed as an acid scavenger and lubricant, though it also exhibits some nucleating effects, particularly when used in conjunction with other substances.

Comparative Performance Data

The nucleating efficiency of these additives can be quantified by their effect on the crystallization temperature (T_c) and the induction of specific crystalline forms of polypropylene (α and β phases). The data presented below is derived from studies investigating the in situ formation of this compound from pimelic acid and calcium stearate during the extrusion of isotactic polypropylene (iPP).

Sample CompositionCrystallization Temperature (T_c) (°C)Relative β-Crystal Content (%)
Pure Isotactic Polypropylene (iPP)114.60
iPP + 0.15 wt% Pimelic Acid115.20
iPP + 0.15 wt% Calcium Stearate116.80
iPP + 0.30 wt% in situ this compound119.296.47

Data synthesized from studies on the in situ synthesis of this compound. The in situ this compound was formed from a reaction between pimelic acid and calcium stearate during processing.

From the data, it is evident that this compound, even when synthesized in situ, is a highly effective β-nucleating agent, significantly increasing the crystallization temperature and inducing a very high content of the β-crystalline phase.[1] In contrast, pimelic acid and calcium stearate on their own show a marginal to modest increase in the crystallization temperature and do not induce the formation of the β-phase.[1] It is important to note that calcium stearate is often used as an acid scavenger in polypropylene formulations and can have an antagonistic effect on other nucleating agents like sodium benzoate.[2][3] However, some studies have shown that a monolayer coating of stearate on nanoparticles can provide a noticeable nucleating effect.[4][5]

Experimental Protocols

The characterization of nucleating agents in polypropylene typically involves thermal analysis and microscopic observation. The following are detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the crystallization and melting behavior of the polypropylene samples.

  • Sample Preparation: Polypropylene powder is mixed with the nucleating agents in a high-speed mixer. The mixture is then extruded using a single or twin-screw extruder to ensure homogenous dispersion of the additive. The extrusion temperature profile is typically set from 180°C to 200°C.[6]

  • DSC Analysis: A small sample (typically 5-10 mg) is placed in an aluminum DSC pan. The thermal history of the sample is erased by heating it to a temperature well above its melting point (e.g., 200-230°C) and holding it for a few minutes.[3][7] The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior. The temperature at the peak of the exothermic crystallization curve is recorded as the crystallization temperature (T_c). Subsequently, the sample is reheated at the same rate to observe the melting behavior and determine the content of different crystalline phases.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is used to visualize the spherulitic morphology of the crystallized polypropylene.

  • Sample Preparation: A small amount of the polypropylene compound is placed on a glass slide and covered with a coverslip. The sample is then heated on a hot stage to a temperature above its melting point to create a thin film.

  • Isothermal Crystallization and Observation: The molten film is then rapidly cooled to a specific isothermal crystallization temperature. The growth of spherulites is observed in real-time using a polarized optical microscope. Images are captured at different time intervals to study the spherulite size, number, and morphology. The presence of a "Maltese cross" pattern is indicative of spherulitic structures.

Visualization of Experimental Workflow and Nucleation Mechanisms

To better understand the processes involved in evaluating these nucleating agents, the following diagrams illustrate the experimental workflow and the proposed nucleation mechanisms.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results start Start: Raw Materials (PP, Nucleating Agents) mixing High-Speed Mixing start->mixing extrusion Melt Extrusion mixing->extrusion pelletizing Pelletizing extrusion->pelletizing dsc Differential Scanning Calorimetry (DSC) pelletizing->dsc Thermal Analysis pom Polarized Optical Microscopy (POM) pelletizing->pom Morphological Observation dsc_results Crystallization Temp (Tc) Melting Behavior β-Crystal Content dsc->dsc_results pom_results Spherulite Size Spherulite Density Morphology pom->pom_results end End: Comparative Data dsc_results->end pom_results->end

Experimental workflow for comparing nucleating agents in polypropylene.

nucleation_mechanisms cluster_ca_pimelate This compound (β-Nucleation) cluster_ca_stearate Calcium Stearate (In-situ Reaction & α-Nucleation) cluster_insitu In-situ Reaction ca_pimelate This compound (β-Nucleator) pp_melt_beta Polypropylene Melt ca_pimelate->pp_melt_beta Induces beta_spherulites β-Spherulites (Hexagonal Crystal Structure) pp_melt_beta->beta_spherulites Crystallizes into ca_stearate Calcium Stearate (Acid Scavenger/Reactant) pp_melt_alpha Polypropylene Melt ca_stearate->pp_melt_alpha Weakly Induces pimelic_acid Pimelic Acid alpha_spherulites α-Spherulites (Monoclinic Crystal Structure) pp_melt_alpha->alpha_spherulites Predominantly Crystallizes into ca_stearate_reactant Calcium Stearate in_situ_ca_pimelate In-situ formed This compound ca_stearate_reactant->in_situ_ca_pimelate Reacts to form pimelic_acid_reactant Pimelic Acid pimelic_acid_reactant->in_situ_ca_pimelate Reacts to form in_situ_ca_pimelate->pp_melt_beta Strongly Induces β-Nucleation

Proposed nucleation mechanisms of this compound and calcium stearate.

Conclusion

The comparative analysis reveals that this compound is a highly effective β-nucleating agent for polypropylene, leading to a significant increase in both the crystallization temperature and the proportion of the desirable β-crystalline phase.[1][8] This modification of the crystalline structure can lead to improvements in properties such as impact strength and toughness.

Calcium stearate, while a common additive in polypropylene formulations, primarily functions as an acid scavenger and lubricant.[2] Its independent nucleating effect is modest, primarily promoting the formation of the α-crystalline phase. However, its role as a reactant in the in situ synthesis of potent β-nucleating agents like this compound is a key finding.[1] This highlights a synergistic potential where calcium stearate can contribute to the formation of a high-performance polypropylene material when combined with appropriate precursors.

For researchers and professionals in polymer development, the choice between these two additives depends on the desired end-properties of the polypropylene product. For applications requiring high toughness and impact resistance, the use of a dedicated β-nucleating agent like this compound is recommended. The role of calcium stearate should be considered in the broader context of the entire formulation, recognizing its primary function as a processing aid and its potential to participate in beneficial chemical reactions within the polymer melt.

References

Performance Evaluation of Calcium Pimelate-Modified Illite in Isotactic Polypropylene (iPP) Composites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of isotactic polypropylene (iPP) composites reinforced with illite modified by calcium pimelate. The performance of these composites is evaluated against neat iPP and iPP containing unmodified illite, as well as other alternative fillers. Experimental data on mechanical and thermal properties are presented, along with the methodologies used for their characterization.

Introduction to iPP Composites and Illite Modification

Isotactic polypropylene (iPP) is a widely used thermoplastic polymer known for its low cost, good processability, and chemical resistance. However, its applications can be limited by certain drawbacks, such as low rigidity, dimensional instability, and poor impact strength, particularly at low temperatures. To overcome these limitations, inorganic fillers are often incorporated into the iPP matrix to create composite materials with enhanced properties.

Illite, a naturally occurring clay mineral, is an attractive filler for polymer composites due to its abundance and potential to improve material performance.[1] However, the effectiveness of pristine illite is often hampered by its polarity, which leads to poor interfacial adhesion with the non-polar iPP matrix. To address this, surface modification of illite is crucial.

Modification with this compound (the calcium salt of pimelic acid, hereafter referred to as CaHA) has emerged as a novel and effective strategy. This modification transforms the illite surface, creating a potent β-nucleating agent for iPP.[1][2] The β-crystalline form of iPP is associated with improved toughness and impact strength compared to the more common α-form, which is typically induced by unmodified illite.[2] This guide focuses on the performance enhancements achieved through this specific modification.

Experimental Protocols and Methodologies

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are standard for the preparation and evaluation of iPP/illite composites.

2.1 Preparation of this compound-Modified Illite (CaHA-Illite)

The modification process involves the in-situ formation of this compound on the surface of illite particles.

  • Dispersion: Pristine illite powder is dispersed in a solvent, typically ethanol or deionized water, to ensure uniform access to the particle surfaces.

  • Addition of Precursors: A calcium source (e.g., calcium hydroxide or calcium chloride) and pimelic acid are added to the illite suspension.

  • Reaction: The mixture is stirred, often at an elevated temperature (e.g., 60-80°C), for several hours to facilitate the reaction between the calcium ions and pimelic acid, forming a this compound coating on the illite.

  • Purification: The resulting modified illite (CaHA-illite) is then repeatedly washed (e.g., with ethanol or water) and centrifuged to remove any unreacted precursors.

  • Drying: The final product is dried in an oven to obtain a fine powder ready for incorporation into the iPP matrix.

2.2 Preparation of iPP Composites

The composites are typically prepared via melt compounding, a standard industrial technique.

  • Drying: Both the iPP pellets and the filler (pristine or modified illite) are dried under vacuum to remove any absorbed moisture, which could degrade the polymer during processing.

  • Melt Mixing: The iPP and a predetermined weight percentage (wt%) of the filler are fed into a melt extruder (e.g., a twin-screw extruder) or an internal mixer.

  • Compounding: The components are mixed at a high temperature (typically 180-200°C), where the iPP is in a molten state, ensuring homogeneous dispersion of the filler within the polymer matrix.

  • Specimen Fabrication: The resulting composite material is extruded, cooled, and pelletized. Standard test specimens for mechanical and thermal analysis are then produced using injection molding or compression molding.[3]

2.3 Characterization Techniques

  • Mechanical Testing: Tensile properties (tensile modulus, tensile strength, elongation at break) are measured according to ISO 527 standards using a universal testing machine.[3] Impact strength (notched or non-notched) is determined using an Izod or Charpy impact tester.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to study the crystallization and melting behavior of the composites. Key parameters include the crystallization temperature (Tc), which indicates nucleation efficiency, and the melting temperature (Tm). The relative content of the β-crystalline phase (Kβ) can also be calculated from DSC thermograms.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the composites by measuring weight loss as a function of temperature.[4]

  • X-Ray Diffraction (XRD): Wide-angle X-ray diffraction is used to identify the crystalline phases (α and β) present in the iPP composites.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the composite fracture surfaces, providing insights into the dispersion of the filler and the nature of the interfacial adhesion between the filler and the iPP matrix.

Performance Data: this compound-Modified Illite vs. Alternatives

The modification of illite with this compound leads to significant improvements in the performance of iPP composites.

3.1. Comparison with Unmodified Illite

The primary advantage of CaHA-illite lies in its ability to induce the formation of the β-crystalline phase in iPP, which directly translates to enhanced mechanical properties. Unmodified illite, in contrast, acts as an α-nucleating agent.[2]

Table 1: Mechanical Properties of iPP Composites

Material Tensile Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%) Non-notched Impact Strength (kJ/m²) Key Crystalline Phase
Neat iPP ~1200 ~32 ~150 ~39 α
iPP / Pristine Illite Increased Maintained or Slightly Decreased Decreased Slightly Increased α

| iPP / CaHA-Illite | ~1632 (+36%) [1][2] | Maintained (~32)[1] | ~395 (+163%) [1][2] | ~66 (+69%) [1][2] | β |

Data synthesized from available research.[1][2] Percentages indicate improvement over neat iPP.

Table 2: Thermal Properties of iPP Composites (DSC Analysis)

Material Crystallization Temp. (Tc) (°C) Melting Temp. (Tm) (°C) Relative β-crystal Content (Kβ)
Neat iPP ~115 ~167 (α-peak) Low
iPP / Pristine Illite Increased (~125) ~167 (α-peak) Inhibited/Low

| iPP / CaHA-Illite | Increased (~128) | ~152 (β-peak), ~167 (α-peak) | High (>0.80) [1] |

Data synthesized from available research.[1]

The data clearly shows that while pristine illite can increase stiffness (tensile modulus), it often reduces ductility (elongation at break). Conversely, CaHA-illite not only increases stiffness but dramatically improves ductility and impact strength, directly attributable to its powerful β-nucleating effect.[1][2]

3.2. Comparison with Other Fillers and Modifications

This compound-modified illite competes with other reinforcing agents and surface modification strategies for iPP.

Table 3: Comparative Performance of Various Fillers in iPP

Filler System Primary Nucleation Effect Key Advantage(s) Key Disadvantage(s)
CaHA-Modified Illite β-nucleation Excellent balance of stiffness and toughness; high impact strength. [1][2] Requires a specific chemical modification process.
Pristine Talc/CaCO₃ α-nucleation High stiffness enhancement, low cost.[5][6] Can lead to significant embrittlement and reduced impact strength.[5]
Organo-Montmorillonite (OMMT) α-nucleation (typically) Can improve stiffness and barrier properties at low loadings.[7][8] Achieving full exfoliation is challenging; can be costly.[8]
CTAB-Modified Illite α-nucleation Improves filler-matrix interaction in some polymers.[9] Primarily studied for elastomers; less data on β-nucleation in iPP.

| Wollastonite | α-nucleation | Can improve rigidity and thermal stability.[4] | Often requires compatibilizers for optimal performance. |

While common fillers like talc and calcium carbonate are effective at increasing the stiffness of iPP, they generally do so at the expense of toughness. The unique advantage of CaHA-illite is its ability to simultaneously enhance both stiffness and toughness through the promotion of β-crystallinity.

Visualizing the Process and Mechanism

Diagrams created using Graphviz DOT language help illustrate the key processes and relationships.

PreparationWorkflow cluster_modification Step 1: Illite Modification cluster_composite Step 2: Composite Fabrication Illite Pristine Illite Dispersion Disperse in Ethanol/Water Illite->Dispersion Precursors Add Pimelic Acid & Calcium Source Dispersion->Precursors Reaction Stir at 60-80°C Precursors->Reaction Purification Wash & Centrifuge Reaction->Purification Drying Dry to Powder Purification->Drying CaHA_Illite CaHA-Illite (β-nucleating agent) Drying->CaHA_Illite Melt_Mixing Melt Mix in Extruder CaHA_Illite->Melt_Mixing iPP iPP Pellets iPP->Melt_Mixing Specimen Injection/Compression Molding Melt_Mixing->Specimen Final_Composite iPP/CaHA-Illite Composite Specimen Specimen->Final_Composite

Caption: Workflow for the preparation of CaHA-illite and its iPP composite.

NucleationMechanism cluster_neat Neat iPP Crystallization cluster_modified iPP with CaHA-Illite Molten_iPP1 Molten iPP Cooling1 Cooling Molten_iPP1->Cooling1 Alpha_Crystal α-crystals (Spherulites) Cooling1->Alpha_Crystal Alpha_Properties Properties: - Higher Stiffness - Lower Toughness Alpha_Crystal->Alpha_Properties Molten_iPP2 Molten iPP Cooling2 Cooling Molten_iPP2->Cooling2 CaHA_Illite CaHA-Illite (Heterogeneous Nucleus) CaHA_Illite->Cooling2 induces Beta_Crystal β-crystals (Hexagonal Bundles) Cooling2->Beta_Crystal Beta_Properties Properties: - High Toughness - High Impact Strength Beta_Crystal->Beta_Properties

Caption: Mechanism of α- and β-crystal nucleation in iPP composites.

Conclusion

The modification of illite with this compound presents a highly effective method for enhancing the performance of isotactic polypropylene composites. The resulting CaHA-illite acts as a potent β-nucleating agent, a characteristic not observed with pristine illite or many other common fillers.

Key Findings:

  • Superior Mechanical Properties: iPP composites filled with CaHA-illite exhibit a remarkable simultaneous increase in stiffness, ductility (elongation at break), and impact strength.[1][2]

  • Controlled Crystallinity: The modification successfully induces the formation of the desirable β-crystalline phase in iPP, which is the primary mechanism behind the improved toughness.[1]

  • Clear Advantage over Alternatives: Compared to conventional fillers like talc or calcium carbonate that enhance stiffness but often cause embrittlement, CaHA-illite provides a more balanced and superior property profile.

For researchers and developers in materials science, the use of this compound-modified illite offers a promising pathway to engineer high-performance iPP composites suitable for demanding applications where toughness and durability are critical.

References

A Comparative Analysis of the Bioavailability of Common Calcium Salts: A Framework for Evaluating Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers and professionals in drug development, understanding the bioavailability of different salt forms of a mineral is critical for designing effective supplementation and therapeutic strategies. While calcium carbonate and calcium citrate are well-established in the market, the exploration of novel calcium salts continues. This guide provides a detailed comparison of the bioavailability of calcium carbonate and calcium citrate, supported by experimental data and methodologies. Notably, a comprehensive search of the scientific literature reveals a significant gap in research regarding the bioavailability of calcium pimelate, a heptanedioic acid calcium salt.[1][2][3][4][5][6][7][8] The information presented here can therefore serve as a benchmark and methodological framework for future in vivo and in vitro evaluation of new compounds like this compound.

Comparative Bioavailability: Calcium Carbonate vs. Calcium Citrate

The bioavailability of a calcium salt is largely dependent on its solubility and the physiological conditions of the gastrointestinal tract. Calcium carbonate and calcium citrate are the two most common forms of calcium supplements, and their absorption characteristics have been extensively studied.

Key Findings from Comparative Studies:

  • Overall Absorption: A meta-analysis of multiple studies concluded that calcium absorption from calcium citrate is significantly higher than from calcium carbonate by approximately 22% to 27%, regardless of whether it is taken with or without meals.

  • Effect of Gastric Acid: Calcium carbonate requires an acidic environment for optimal absorption, as the stomach acid helps to ionize the calcium. In contrast, calcium citrate's absorption is not dependent on stomach acid, making it a better option for individuals with achlorhydria or those taking acid-suppressing medications.

  • Absorption with and without Food: While calcium citrate maintains its absorption advantage both on an empty stomach and with meals, the difference is more pronounced when taken without food. Taking calcium carbonate with food can partially mitigate its lower solubility by stimulating gastric acid secretion.

Data Presentation

The following table summarizes the key quantitative data from comparative studies on calcium carbonate and calcium citrate.

Parameter Calcium Carbonate Calcium Citrate Notes
Elemental Calcium Content ~40%~21%Calcium carbonate provides more elemental calcium per unit weight.
Relative Bioavailability LowerHigherCalcium citrate is generally more readily absorbed.
Solubility Low, requires acidHigh, acid-independentThis is a key factor in their differing bioavailability.
Optimal Absorption Condition With foodWith or without foodFood enhances calcium carbonate absorption by stimulating acid production.

Experimental Protocols

The assessment of calcium bioavailability relies on well-defined experimental protocols. Below are methodologies frequently cited in studies comparing calcium carbonate and calcium citrate.

1. In Vivo Human Absorption Studies (Cross-over Design)

  • Subjects: Healthy human volunteers, often with specific demographic characteristics (e.g., postmenopausal women, individuals with low dietary calcium intake).

  • Study Design: A randomized, cross-over design is typically employed, where each subject receives each type of calcium salt in a sequential manner with a washout period in between. This design minimizes inter-individual variability.

  • Dosage: Standardized doses of elemental calcium from each salt (e.g., 500 mg) are administered.

  • Dietary Control: Subjects are often placed on a low-calcium diet for a period before and during the study to ensure that the measured calcium absorption is primarily from the supplement.

  • Sample Collection: Blood and urine samples are collected at baseline and at timed intervals after ingestion of the calcium supplement.

  • Analytical Methods:

    • Urinary Calcium Excretion: The increase in urinary calcium levels following supplementation is a common indicator of absorbed calcium.

    • Isotope Labeling: A dual-isotope method is considered the gold standard. This involves administering an oral dose of a stable calcium isotope (e.g., ⁴⁴Ca) and an intravenous dose of another (e.g., ⁴²Ca). The ratio of the isotopes in urine or blood provides a precise measure of fractional calcium absorption.[9][10][11][12]

    • Serum Calcium Levels: Changes in total and ionized serum calcium are also monitored.

    • Hormonal Markers: Parathyroid hormone (PTH) levels are often measured, as absorbed calcium suppresses PTH secretion.

2. In Vitro Dissolution and Permeability Studies

  • Dissolution Testing: The solubility of the calcium salts is tested under simulated gastric and intestinal pH conditions to predict their behavior in the GI tract.

  • Caco-2 Cell Model: The Caco-2 cell line, which differentiates into a monolayer of cells resembling human intestinal enterocytes, is a widely used in vitro model to study intestinal permeability and transport mechanisms of nutrients like calcium.[13][14][15][16][17]

Mandatory Visualizations

Experimental Workflow for a Human Calcium Bioavailability Study

G cluster_0 Pre-Study Phase cluster_1 Study Phase (Cross-over Design) cluster_2 Post-Study Phase Subject_Screening Subject Screening and Recruitment Dietary_Control Low-Calcium Diet Acclimation Subject_Screening->Dietary_Control Baseline_Sampling Baseline Blood and Urine Collection Dietary_Control->Baseline_Sampling Randomization Randomization to Treatment Groups Baseline_Sampling->Randomization Treatment_A Administer Calcium Salt A Randomization->Treatment_A Timed_Sampling Timed Blood and Urine Collection Treatment_A->Timed_Sampling Treatment_B Administer Calcium Salt B Treatment_B->Timed_Sampling Washout Washout Period Washout->Treatment_B Timed_Sampling->Washout Sample_Analysis Sample Analysis (e.g., AAS, Mass Spec) Timed_Sampling->Sample_Analysis Data_Analysis Pharmacokinetic and Statistical Analysis Sample_Analysis->Data_Analysis Conclusion Conclusion on Bioavailability Data_Analysis->Conclusion

Caption: A typical workflow for a human cross-over study comparing the bioavailability of two calcium salts.

Signaling Pathways of Intestinal Calcium Absorption

Calcium is absorbed in the intestine through two main pathways: the transcellular and the paracellular pathway.[18][19][20][21]

  • Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It is tightly regulated by the active form of vitamin D, calcitriol.[22][23][[“]][25][26] The key steps are:

    • Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel.[27][28][29]

    • Intracellular Buffering and Transport: Inside the cell, calcium binds to calbindin-D9k, which buffers the ion and facilitates its transport to the basolateral membrane.[27][28]

    • Basolateral Extrusion: Calcium is actively transported out of the cell into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1).[30]

  • Paracellular Pathway: This is a passive, non-saturable process that occurs along the entire length of the intestine. Calcium moves between the enterocytes through the tight junctions. This pathway is concentration-dependent and becomes more significant at higher calcium intakes.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream cluster_3 Ca_Lumen Ca²⁺ TRPV6 Apical Membrane TRPV6 Channel Ca_Lumen->TRPV6:f0 Transcellular Pathway Ca_Blood Ca²⁺ Ca_Lumen->Ca_Blood Paracellular Pathway (Tight Junctions) Calbindin Calbindin-D9k TRPV6:f1->Calbindin Entry PMCA1b Basolateral Membrane PMCA1b Calbindin->PMCA1b:f0 Transport NCX1 NCX1 Calbindin->NCX1:f0 PMCA1b:f1->Ca_Blood Extrusion NCX1:f1->Ca_Blood VitD Vitamin D (Calcitriol) VitD->TRPV6 + VitD->Calbindin + VitD->PMCA1b +

Caption: The transcellular and paracellular pathways of intestinal calcium absorption.

The existing body of evidence robustly supports the superior bioavailability of calcium citrate over calcium carbonate, particularly in individuals with compromised gastric acid secretion. The experimental protocols outlined provide a clear roadmap for conducting rigorous bioavailability studies.

The absence of bioavailability data for this compound presents a clear research opportunity.[1][2][3][4][5][6][7][8] Future studies should aim to characterize the solubility and absorption of this salt using the established in vitro and in vivo models described herein. Such research would be invaluable for expanding the range of effective calcium supplementation options available and for advancing our understanding of the structure-activity relationships that govern mineral absorption. For professionals in drug development, the evaluation of novel salts like this compound could lead to the identification of compounds with enhanced biopharmaceutical properties.

References

Assessing the Impact of Different Calcium Pimelate Preparation Methods on iPP Crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different synthesis methods for calcium pimelate and their subsequent impact on the crystallization of isotactic polypropylene (iPP). This analysis is supported by experimental data and detailed methodologies to aid in the selection of the most effective nucleating agent for specific iPP applications.

The introduction of nucleating agents is a critical step in controlling the crystallization behavior of isotactic polypropylene (iPP), thereby influencing its mechanical and thermal properties. This compound has been identified as a highly effective β-nucleating agent, promoting the formation of the β-crystalline form of iPP, which is associated with improved toughness and impact strength. However, the efficacy of this compound as a nucleating agent is significantly influenced by its preparation method. This guide explores three primary synthesis routes for this compound and their comparative performance in iPP crystallization.

Comparison of this compound Preparation Methods on iPP Crystallization

The following table summarizes the quantitative impact of this compound, prepared by different methods, on the crystallization of iPP. The data highlights the superior performance of the in-situ synthesis method in promoting a higher crystallization temperature and a greater proportion of the desirable β-crystal form.

Preparation MethodDesignationIncrease in Crystallization Temperature (Tc)Relative β-Crystal Content (%)
Meta-decomposition ReactionD-CaPi4.9 °C[1]-
Neutralization ReactionN-CaPi4.9 °C[1]-
In-situ Synthesis / Physical CompoundingS-CaPi / CaPi[IS]6.5 °C[1] / 4-5 °C[2]84.5%[1] / 96.47%[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound via meta-decomposition, neutralization, and in-situ reaction, along with the subsequent preparation of iPP composites, are provided below.

Meta-decomposition Reaction (D-CaPi)

This method, also known as a double displacement or metathesis reaction, involves the reaction of a soluble calcium salt with a soluble pimelate salt.

a) Preparation of Disodium Pimelate:

  • Dissolve pimelic acid in distilled water.

  • Slowly add a stoichiometric amount of sodium hydroxide solution while stirring to neutralize the acid, forming disodium pimelate.

  • The resulting solution of disodium pimelate is used directly in the next step.

b) Synthesis of this compound:

  • Prepare an aqueous solution of calcium chloride.

  • Slowly add the calcium chloride solution to the disodium pimelate solution under constant stirring.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a specified period to ensure complete reaction.

  • Filter the precipitate, wash it thoroughly with distilled water to remove any remaining sodium chloride, and then dry it in an oven at a controlled temperature.

Neutralization Reaction (N-CaPi)

This method involves the direct reaction of pimelic acid with a calcium base.

  • Suspend calcium hydroxide in a suitable solvent, such as ethanol or water.

  • Dissolve pimelic acid in the same solvent, potentially with gentle heating to aid dissolution.

  • Slowly add the pimelic acid solution to the calcium hydroxide suspension under vigorous stirring.

  • Continue the reaction at a specific temperature (e.g., 60-80 °C) for several hours to ensure complete neutralization.

  • After the reaction, filter the resulting this compound precipitate.

  • Wash the precipitate with the solvent to remove any unreacted starting materials.

  • Dry the purified this compound in an oven.

In-situ Synthesis / Physical Compounding (S-CaPi or CaPi[IS])

In this method, this compound is formed directly within the polypropylene matrix during melt processing.

  • Pre-mix isotactic polypropylene powder or pellets with pimelic acid and a calcium salt, such as calcium stearate or calcium carbonate, in the desired weight ratio.

  • Feed the mixture into a twin-screw extruder.

  • The high temperature and shear forces within the extruder facilitate the reaction between pimelic acid and the calcium salt, forming finely dispersed this compound in situ.

  • The extrusion process parameters, including the temperature profile of the barrel zones, screw speed, and residence time, must be carefully controlled to ensure complete reaction and uniform dispersion of the nucleating agent.

  • The resulting iPP composite containing the in-situ generated this compound is then pelletized upon exiting the extruder.

Preparation of iPP/Calcium Pimelate Composites

For the ex-situ synthesized this compound (D-CaPi and N-CaPi), the following procedure is used to prepare the iPP composites:

  • Dry the iPP powder and the synthesized this compound to remove any moisture.

  • Dry-blend the iPP and this compound at the desired concentration (typically 0.1-1.0 wt%).

  • Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the nucleating agent within the polymer matrix.

  • Pelletize the extruded strands for further characterization.

Characterization of iPP Crystallization

The impact of the different this compound preparations on iPP crystallization is assessed using the following techniques:

  • Differential Scanning Calorimetry (DSC): To determine the crystallization temperature (Tc), melting temperature (Tm), and the degree of crystallinity. Non-isothermal crystallization scans are typically performed by heating the sample to erase its thermal history, followed by cooling at a controlled rate (e.g., 10 °C/min).

  • Wide-Angle X-ray Diffraction (WAXD): To identify the crystalline phases of iPP present (α and β forms) and to quantify the relative amount of the β-phase (Kβ value).

  • Polarized Optical Microscopy (POM): To observe the spherulitic morphology and size of the iPP crystals.

  • Mechanical Testing: To evaluate the effect of the nucleating agent on the mechanical properties of iPP, such as tensile strength, modulus, and impact strength, according to standard testing methods (e.g., ASTM or ISO).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

experimental_workflow cluster_synthesis This compound Synthesis cluster_characterization iPP Composite Characterization Meta-decomposition Meta-decomposition iPP Composite Preparation iPP Composite Preparation Meta-decomposition->iPP Composite Preparation Neutralization Neutralization Neutralization->iPP Composite Preparation In-situ Synthesis In-situ Synthesis DSC DSC In-situ Synthesis->DSC WAXD WAXD POM POM Mechanical Testing Mechanical Testing iPP Composite Preparation->DSC iPP Composite Preparation->WAXD iPP Composite Preparation->POM iPP Composite Preparation->Mechanical Testing synthesis_pathways cluster_meta Meta-decomposition cluster_neutral Neutralization cluster_insitu In-situ Synthesis Pimelic Acid + NaOH Pimelic Acid + NaOH Disodium Pimelate Disodium Pimelate Pimelic Acid + NaOH->Disodium Pimelate Disodium PimelateCaCl2 Disodium PimelateCaCl2 D-CaPi D-CaPi Disodium PimelateCaCl2->D-CaPi Pimelic AcidCa(OH)2 Pimelic AcidCa(OH)2 N-CaPi N-CaPi Pimelic AcidCa(OH)2->N-CaPi iPP + Pimelic Acid + Ca-Stearate iPP + Pimelic Acid + Ca-Stearate Reactive Extrusion Reactive Extrusion iPP + Pimelic Acid + Ca-Stearate->Reactive Extrusion S-CaPi in iPP S-CaPi in iPP Reactive Extrusion->S-CaPi in iPP

References

Cross-Validation of FTIR and TGA for Calcium Pimelate Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate characterization of novel compounds is paramount. This guide provides a comparative analysis of Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) in the characterization of calcium pimelate, a salt of a medium-chain dicarboxylic acid with potential applications in various fields, including as a nucleating agent in polymers. This document outlines the experimental protocols for both techniques, presents quantitative data in a comparative format, and discusses how the results from these two methods can be cross-validated to provide a comprehensive understanding of the material's structure and thermal stability.

Introduction to Analytical Techniques

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify functional groups within a molecule. It works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For this compound, FTIR is crucial for confirming the formation of the carboxylate salt and identifying the coordination between the calcium ion and the pimelate's carboxyl groups.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is essential for determining the thermal stability of a material, identifying its decomposition temperatures, and quantifying the mass loss at each stage of decomposition. In the context of this compound, TGA can reveal the presence of hydrated water, the temperature at which the organic component begins to degrade, and the final inorganic residue.

Experimental Protocols

Fourier-Transform Infrared Spectroscopy (FTIR)

A common and effective method for preparing solid samples like this compound for FTIR analysis is the potassium bromide (KBr) pellet technique.

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of dry this compound (typically 1-2 mg) is placed in an agate mortar. Approximately 100-200 mg of dry KBr powder is added. The mixture is then thoroughly ground to a fine, homogeneous powder. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.

  • Pellet Pressing: The powdered mixture is transferred to a pellet press die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is typically run first to subtract any atmospheric and instrumental interferences. The sample spectrum is then recorded, usually in the range of 4000-400 cm⁻¹.

Thermogravimetric Analysis (TGA)

TGA experiments are conducted using a thermogravimetric analyzer, which consists of a high-precision balance and a furnace.

TGA Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature), which helps to identify the temperatures of maximum decomposition rates.

Data Presentation and Cross-Validation

The data obtained from FTIR and TGA can be systematically compared to build a comprehensive profile of this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid group (typically around 3000 cm⁻¹) and the carbonyl (C=O) stretching band of the dimeric acid (around 1700 cm⁻¹), and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

Vibrational Mode Pimelic Acid (Typical Wavenumber, cm⁻¹) This compound (Typical Wavenumber, cm⁻¹) Interpretation
O-H Stretch (Carboxylic Acid)~3000 (broad)AbsentConfirms deprotonation of the carboxylic acid and salt formation.
C=O Stretch (Carboxylic Acid)~1700AbsentConfirms the conversion of the carboxylic acid to the carboxylate.
COO⁻ Asymmetric Stretch-~1540-1580Indicates the formation of the carboxylate salt.
COO⁻ Symmetric Stretch-~1400-1440Indicates the formation of the carboxylate salt.
C-H Stretches (Aliphatic)~2850-2950~2850-2950The aliphatic backbone of the pimelate molecule remains intact.

The difference between the asymmetric and symmetric stretching frequencies (Δν) of the carboxylate group can provide insights into its coordination mode with the calcium ion.

TGA Thermal Analysis Data

A systematic study of the thermal decomposition of calcium salts of various carboxylic acids reveals a general pattern. These salts, often existing as monohydrates, first undergo dehydration at around 110 °C. Following dehydration, the anhydrous salt decomposes at higher temperatures to form calcium carbonate as the final solid product. The thermal stability of these salts tends to decrease as the length of the aliphatic chain increases.[1]

For this compound, a multi-stage decomposition is expected, which can be correlated with changes in the chemical structure.

Decomposition Stage Temperature Range (°C) Mass Loss (%) Associated Chemical Event
1. Dehydration~100 - 150Variable (if hydrated)Loss of water molecules.
2. Initial Decomposition~350 - 500SignificantDecomposition of the pimelate anion, likely with the initial loss of organic fragments.
3. Final Decomposition~500 - 700SignificantFurther decomposition to form a stable inorganic residue.
Final Residue >700-Calcium Carbonate (CaCO₃)

Cross-Validation of Results:

The power of using both FTIR and TGA lies in the ability to cross-validate the findings. For instance, if the TGA curve shows an initial mass loss corresponding to one mole of water, the FTIR spectrum of the original sample should exhibit characteristic bands for water of hydration (e.g., a broad O-H stretching band around 3400 cm⁻¹).

To further correlate the decomposition stages with chemical changes, the residue at the end of each TGA stage can be analyzed by FTIR. For example, after heating this compound to the end of the second decomposition stage (around 500 °C), an FTIR spectrum of the residue would be expected to show the disappearance of the carboxylate and aliphatic C-H peaks and the emergence of strong peaks characteristic of calcium carbonate.

Visualization of the Analytical Workflow

The logical flow of characterizing this compound using FTIR and TGA can be visualized as follows:

G Experimental Workflow for this compound Characterization cluster_synthesis Sample Preparation cluster_ftir FTIR Analysis cluster_tga TGA Analysis cluster_validation Cross-Validation and Characterization Synthesis Synthesis of this compound FTIR_protocol FTIR Sample Prep (KBr Pellet) Synthesis->FTIR_protocol TGA_protocol TGA Sample Prep Synthesis->TGA_protocol FTIR_analysis FTIR Spectrum Acquisition FTIR_protocol->FTIR_analysis Cross_validation Correlate FTIR Spectra with TGA Decomposition Stages FTIR_analysis->Cross_validation TGA_analysis TGA Thermogram Acquisition TGA_protocol->TGA_analysis TGA_analysis->Cross_validation Characterization Comprehensive Characterization Cross_validation->Characterization

Caption: Workflow for this compound Analysis.

Conclusion

The combined use of FTIR and TGA provides a robust and comprehensive approach to the characterization of this compound. FTIR confirms the successful synthesis of the carboxylate salt and provides structural information, while TGA elucidates its thermal stability and decomposition pathway. By cross-validating the data from both techniques, researchers can gain a high degree of confidence in the identity, purity, and thermal properties of the material. This integrated analytical strategy is invaluable for quality control in manufacturing and for understanding the material's behavior in various applications, ultimately accelerating research and development timelines.

References

Safety Operating Guide

Proper Disposal of Calcium Pimelate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Understanding the Compound: Calcium Pimelate

This compound is the calcium salt of pimelic acid, a dicarboxylic acid. Its chemical formula is C₇H₁₀CaO₄. It is typically a solid, and information on analogous compounds suggests it is not classified as a hazardous substance. However, in the absence of a definitive SDS, it is prudent to handle this compound with care, employing standard laboratory safety protocols.

Core Disposal Procedures

When preparing to dispose of this compound, a systematic approach is necessary to ensure safety and compliance. The following steps provide a clear workflow for this process.

1. Preliminary Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses or goggles: To protect the eyes from any airborne particles.

  • Gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

2. Waste Characterization

While data on pimelic acid suggests it is not a hazardous waste under US EPA guidelines, it is crucial to consult local, state, and federal regulations to confirm the classification of this compound waste in your jurisdiction. Treat the substance as potentially hazardous until a definitive non-hazardous classification is confirmed.

3. Small Quantities of Uncontaminated this compound

For small quantities of uncontaminated, solid this compound:

  • Containerization: Place the material in a clearly labeled, sealed container. The container should be robust and compatible with the chemical.

  • Labeling: The label should clearly identify the contents as "this compound" and include any other information required by your institution's waste management program.

  • Disposal Path: Based on available information for similar non-hazardous solid chemicals, disposal in the normal laboratory trash may be permissible if the container is securely sealed. However, the most conservative and recommended approach is to transfer the sealed container to your institution's chemical waste management facility for professional disposal.

4. Large Quantities or Contaminated this compound

For larger quantities or if the this compound is contaminated with other substances:

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.

  • Containerization and Labeling: Use a designated hazardous waste container and label it clearly with the contents, including all known contaminants and their approximate concentrations.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will be able to provide specific guidance and arrange for this service.

Experimental Protocols Referenced

The disposal recommendations provided are based on a review of safety data sheets for analogous compounds and general chemical waste disposal guidelines. No specific experimental protocols resulting in the generation of this compound waste were cited in the source documents. The primary reference for safe handling and disposal is the Safety Data Sheet (SDS) for pimelic acid, which indicates that the acid is not classified as a hazardous waste.

Quantitative Data Summary

No quantitative data regarding the toxicity or environmental impact of this compound was available in the provided search results. The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₇H₁₀CaO₄
Molecular Weight 198.24 g/mol
Appearance Solid (assumed)
Hazard Class Not classified as hazardous (based on analogous compounds)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CalciumPimelateDisposal start Start: this compound Waste assess Assess Quantity and Contamination start->assess small_uncontaminated Small Quantity & Uncontaminated? assess->small_uncontaminated large_contaminated Large Quantity or Contaminated small_uncontaminated->large_contaminated No containerize_small Seal in a Labeled Container small_uncontaminated->containerize_small Yes containerize_large Use Designated Hazardous Waste Container large_contaminated->containerize_large consult_local Consult Local Regulations & Institutional Policy containerize_small->consult_local normal_trash Dispose in Normal Trash (If Permitted) consult_local->normal_trash Permitted chemical_waste Transfer to Chemical Waste Management consult_local->chemical_waste Not Permitted or Conservative Approach end End of Process normal_trash->end chemical_waste->end professional_disposal Arrange for Professional Hazardous Waste Disposal containerize_large->professional_disposal professional_disposal->end

Personal protective equipment for handling Calcium pimelate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Calcium pimelate in a laboratory setting. Given that this compound is not classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is treated as a non-hazardous powder. However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks associated with handling fine powders.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure the safety of laboratory personnel when handling this compound.

PPE CategoryItemSpecification/Rationale
Eye Protection Safety GlassesShould be worn at all times to protect eyes from any airborne dust particles.
Hand Protection Nitrile GlovesPrevents direct skin contact with the powder.
Body Protection Laboratory CoatProtects personal clothing and skin from accidental spills or contamination with the powder.[1][2]
Foot Protection Closed-toe ShoesStandard laboratory practice to protect feet from spills and falling objects.[1]
Respiratory Dust Mask (Optional)Recommended when handling large quantities or if the ventilation is inadequate, to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for safely weighing and transferring this compound powder.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood or a designated weighing station, is clean and uncluttered.

    • Don the required personal protective equipment as detailed in the table above.

    • Gather all necessary equipment, such as a spatula, weighing boat or paper, and the receiving container.

  • Weighing :

    • Place a weighing boat or a creased piece of weighing paper on the analytical balance.

    • Tare the balance to zero.

    • Carefully transfer the desired amount of this compound from its storage container to the weighing boat using a clean spatula.[3][4][5]

      • To minimize dust, avoid pouring the powder directly from the main container.[6] Instead, scoop the powder carefully.

    • Close the balance door to get an accurate reading.

  • Transfer :

    • Once the desired mass is weighed, carefully remove the weighing boat from the balance.

    • Transfer the powder to the receiving vessel. A powder funnel can be used for containers with narrow openings to prevent spillage.[4]

    • If any residue remains on the weighing boat, it can be rinsed into the vessel with a small amount of the solvent that will be used in the experiment.

  • Post-Handling :

    • Securely close the this compound container.

    • Clean the spatula and the work area. A wet wipe or a HEPA-filtered vacuum is recommended for cleaning any spilled powder to avoid generating dust.[6]

    • Dispose of the weighing boat and any other contaminated disposable materials in the appropriate waste container.

    • Remove gloves and lab coat, and wash hands thoroughly with soap and water.

G cluster_prep 1. Preparation cluster_weigh 2. Weighing cluster_transfer 3. Transfer cluster_post 4. Post-Handling prep_area Clean Work Area don_ppe Don PPE prep_area->don_ppe gather_equip Gather Equipment don_ppe->gather_equip place_boat Place Weighing Boat on Balance gather_equip->place_boat tare_balance Tare Balance place_boat->tare_balance transfer_powder Transfer Powder with Spatula tare_balance->transfer_powder read_mass Read Mass transfer_powder->read_mass remove_boat Remove Boat from Balance read_mass->remove_boat transfer_to_vessel Transfer Powder to Vessel remove_boat->transfer_to_vessel rinse_residue Rinse Residue (Optional) transfer_to_vessel->rinse_residue close_container Close Container rinse_residue->close_container clean_area Clean Work Area & Equipment close_container->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste wash_hands Remove PPE & Wash Hands dispose_waste->wash_hands

Figure 1. Workflow for Handling this compound

Disposal Plan

As this compound is considered a non-hazardous solid, the following disposal procedures should be followed.

  • Solid Waste :

    • Uncontaminated this compound and any materials lightly contaminated with it (e.g., weighing boats, paper towels) can be disposed of in the regular solid waste stream, provided this complies with your institution's specific guidelines.[7][8]

    • It is recommended to place the solid waste in a sealed bag before disposing of it in the trash to prevent the generation of dust.

  • Empty Containers :

    • The original container of this compound, once empty, should have its label defaced or removed before being discarded in the regular trash.[7]

  • Solutions :

    • Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, as long as they do not contain any other hazardous materials.[9]

  • Consult Local Regulations :

    • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.[8] Do not dispose of any chemical waste without prior approval from the relevant authorities.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.